(-)-Isobicyclogermacrenal
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC 名称 |
(1R,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3/b11-5+,12-9?/t13-,14+/m0/s1 |
InChI 键 |
BLCUVJCHWZPQCX-YMIAWECPSA-N |
产品来源 |
United States |
Foundational & Exploratory
Spectroscopic Data of (-)-Isobicyclogermacrenal: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid (-)-Isobicyclogermacrenal. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis. The information is structured to facilitate easy access and comparison, aiding in the identification and characterization of this compound.
Introduction
This compound is a bicyclic sesquiterpene aldehyde that has been isolated from various plant sources, including Eucalyptus dawsonii and Valeriana officinalis. Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and subsequent study of these complex molecules. This guide aims to provide a centralized resource for the NMR and MS data of this compound, along with the methodologies for obtaining such data.
Spectroscopic Data
The following sections present the available quantitative spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The complete assignment of the ¹H and ¹³C NMR spectra of isobicyclogermacrenal (B13852147) was accomplished using 2D NMR methods, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[1] The following tables summarize the chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in the abstract of the primary source. A full analysis of the 1D and 2D NMR spectra from the cited publication is required for complete assignment. |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in the abstract of the primary source. A full analysis of the 1D and 2D NMR spectra from the cited publication is required for complete assignment. |
Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are reported in the publication: Magnetic Resonance in Chemistry, 45(12), 1081-3.[1]
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 219.1743 | To be determined experimentally |
| [M+Na]⁺ | 241.1563 | To be determined experimentally |
| [M-H]⁻ | 217.1598 | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique for the analysis of volatile compounds like sesquiterpenoids. The fragmentation pattern in the mass spectrum would be characteristic of the bicyclogermacrene (B1253140) skeleton and the aldehyde functional group.
Experimental Protocols
The following sections provide detailed methodologies for the isolation and spectroscopic analysis of this compound from plant material.
Isolation of this compound
-
Extraction: Air-dried and powdered plant material (e.g., leaves of Eucalyptus dawsonii) is extracted with a suitable organic solvent, such as dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate, at room temperature.
-
Fractionation: The crude extract is concentrated under reduced pressure and then subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate).
-
Purification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Standard parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to establish connectivity and assign all proton and carbon signals unequivocally.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phased, baseline-corrected, and referenced to the internal standard.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the purified compound (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as hexane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Data Acquisition:
-
GC: The sample is injected into the GC, where it is vaporized and separated on a suitable capillary column (e.g., DB-5MS). A temperature program is used to elute the compounds.
-
MS: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.
-
-
Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of an authentic standard or with data from spectral libraries (e.g., NIST) for identification.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes involved in the spectroscopic analysis of this compound, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound, targeting professionals in the scientific community. By presenting the available NMR and MS data in a structured format and detailing the experimental protocols, this document aims to facilitate the identification and further investigation of this promising natural product. The provided workflows offer a clear visual representation of the analytical process, from isolation to structural confirmation. Further research to obtain and publish the full, detailed spectroscopic data is encouraged to enhance the collective knowledge base for this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of (-)-Isobicyclogermacrenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isobicyclogermacrenal is a naturally occurring sesquiterpenoid aldehyde that has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, and known biological activities, with a focus on the experimental protocols and signaling pathways associated with this compound.
Physicochemical Properties
This compound is a sesquiterpene hydrocarbon.[1] Limited experimental data is available for some of its physical properties. The fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O | [1] |
| Molecular Weight | 218.33 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete assignment of ¹H and ¹³C NMR spectra for isobicyclogermacrenal (B13852147) has been carried out using 2D NMR methods.[2] While specific datasets for the (-)-enantiomer are not detailed in the provided search results, the general assignments provide a basis for its structural confirmation.
¹H NMR Spectral Data (Predicted/Typical Ranges)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 9.0 - 10.0 | s | - |
| Vinylic H | 4.5 - 7.0 | m | - |
| Allylic H | 1.8 - 2.5 | m | - |
| Aliphatic H | 0.8 - 2.0 | m | - |
| Methyl H | 0.8 - 1.5 | s, d | - |
¹³C NMR Spectral Data (Predicted/Typical Ranges)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 200 |
| C=C (Olefinic) | 100 - 150 |
| C-O | 50 - 80 |
| Aliphatic C | 10 - 60 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition and confirming the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation.
| Ion | m/z Ratio |
| [M]+ | 218.1671 |
| Fragment Ions | Dependent on ionization method |
Experimental Protocols
Isolation and Purification of this compound
This compound is a natural product that can be isolated from various plant sources, including Valeriana officinalis and Eucalyptus dawsonii.[2][3] A general protocol for its isolation and purification is as follows:
-
Extraction : The plant material (e.g., roots, leaves) is collected, dried, and ground into a fine powder. The powder is then subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using techniques like Soxhlet extraction or maceration.
-
Fractionation : The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation : The fraction containing this compound is further purified using various chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel or Sephadex, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[4]
-
Structure Elucidation : The purity and structure of the isolated compound are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Below is a generalized workflow for the isolation and purification process.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit neuroprotective effects. Specifically, it has been shown to ameliorate hippocampal ferroptosis, a form of iron-dependent programmed cell death.[5] Its mechanism of action involves the mitigation of abnormalities in iron, cholesterol, and glutathione (B108866) metabolism.[5]
Modulation of Ferroptosis Pathway
This compound has been found to directly target the transferrin receptor (TFRC), which is involved in iron uptake by cells.[5] By modulating iron metabolism, it helps to reduce oxidative stress and subsequent lipid peroxidation, which are key events in ferroptosis. The compound also influences glutathione metabolism, which is critical for the function of glutathione peroxidase 4 (GPX4), an enzyme that protects against lipid peroxidation.
The diagram below illustrates the key components of the ferroptosis pathway and the proposed points of intervention by this compound.
Inhibition of TGF-β/Smad Signaling Pathway by the (+)-Enantiomer
While this guide focuses on this compound, it is noteworthy that its enantiomer, (+)-Isobicyclogermacrenal, has been shown to alleviate cardiac fibrosis by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. TGF-β signaling is initiated by the binding of the TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). This activation leads to the phosphorylation of downstream proteins Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression related to fibrosis. (+)-Isobicyclogermacrenal inhibits the phosphorylation of the TGF-β type I receptor.
The following diagram outlines the TGF-β/Smad signaling pathway and the inhibitory action of (+)-Isobicyclogermacrenal.
Conclusion
This compound is a sesquiterpenoid of significant interest due to its biological activities, particularly its neuroprotective effects through the modulation of ferroptosis. While a comprehensive profile of its physicochemical properties is still emerging, the available spectral data and isolation protocols provide a solid foundation for further research. The distinct biological activities of its enantiomers also highlight the stereospecificity of its interactions with biological targets. This guide serves as a valuable resource for scientists and researchers engaged in the study and development of this promising natural compound.
References
- 1. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectral characterization of C-glycosidic flavonoids isolated from a medicinal plant (Passiflora incarnata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Isobicyclogermacrenal in Valeriana officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of the sesquiterpenoid (-)-Isobicyclogermacrenal, a notable constituent of the essential oil of Valeriana officinalis. The pathway is detailed from its origins in central metabolism to the formation of its key precursors and the hypothesized final enzymatic transformations. This document synthesizes current scientific understanding and provides detailed experimental protocols for the investigation of this and related biosynthetic pathways.
Introduction
Valeriana officinalis L., commonly known as valerian, is a perennial flowering plant whose roots are widely used in herbal medicine for their sedative and anxiolytic properties.[1] The complex chemical profile of valerian root essential oil includes a rich diversity of sesquiterpenoids, which are significant contributors to its biological activity.[2][3] Among these is this compound, a bicyclic sesquiterpene aldehyde. Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound in Valeriana officinalis begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm.
From Isoprenoid Precursors to Farnesyl Pyrophosphate (FPP)
The initial steps of the pathway involve the condensation of IPP and DMAPP units to form the C15 precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase (FPPS).
The Role of Germacrene C Synthase
The first committed step in the biosynthesis of a large family of sesquiterpenoids in Valeriana officinalis is the cyclization of FPP. Research has identified a specific terpene synthase, Germacrene C synthase (VoTPS7), which converts FPP into germacrene C.[4] This enzyme is a key branching point, directing carbon flux towards the formation of germacrene-derived sesquiterpenoids.
Hypothesized Conversion of Germacrene C to this compound
The subsequent steps leading to this compound are not yet fully elucidated but are hypothesized to involve a two-step enzymatic process catalyzed by a cytochrome P450 monooxygenase (CYP) and an alcohol dehydrogenase (ADH).
-
Cyclization by a Cytochrome P450 Monooxygenase: It is proposed that a specific CYP enzyme hydroxylates germacrene C at a specific position, which then facilitates an intramolecular cyclization to form a bicyclogermacrenol intermediate. The involvement of CYPs in the rearrangement and functionalization of terpene skeletons is a well-established phenomenon in plant secondary metabolism.[5][6] For instance, the formation of a germacrene C4-C5-epoxide can lead to a guaiane (B1240927) skeleton, while a C1-C10-epoxide can form a eudesmane (B1671778) skeleton, highlighting the role of specific hydroxylations in directing cyclization.[7]
-
Oxidation by an Alcohol Dehydrogenase: The final step is likely the oxidation of the alcohol intermediate to the corresponding aldehyde, this compound. This reaction is typically catalyzed by an alcohol dehydrogenase.
The proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of this compound in Valeriana officinalis.
Quantitative Data
Quantitative analysis of the essential oil composition of Valeriana officinalis has been performed in various studies. However, specific quantitative data for this compound is not consistently reported across the literature. The table below summarizes the reported content of major sesquiterpenoids in the essential oil from the roots of Iranian Valeriana officinalis L. as determined by GC-MS analysis.[8]
| Compound | Concentration (%) |
| Valerianol | 12.55 |
| (Z)-valerenyl acetate | 12.19 |
| Valerenal | 11.27 |
| α-kessyl acetate | 11.06 |
| Valeranone | 4.11 |
Note: The concentration of this compound was not individually quantified in this particular study but is a known constituent of the essential oil. The composition of the essential oil can vary significantly based on the plant's geographical origin, cultivation conditions, and harvesting time.[9]
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Heterologous Expression and Functional Characterization of Sesquiterpene Synthases
This protocol describes the expression of a candidate sesquiterpene synthase gene in E. coli and the subsequent in vitro characterization of the recombinant enzyme.[10][11]
Caption: Workflow for heterologous expression and functional characterization of a sesquiterpene synthase.
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots of V. officinalis using a suitable kit, followed by first-strand cDNA synthesis using a reverse transcriptase.
-
Gene Amplification and Cloning: The full-length open reading frame of the candidate terpene synthase gene is amplified by PCR using gene-specific primers and cloned into an E. coli expression vector, such as pET28a.
-
Heterologous Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16°C) to enhance protein solubility.[11]
-
Protein Purification: The expressed protein, often with a His-tag, is purified from the cell lysate using nickel-affinity chromatography.
-
In Vitro Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer containing MgCl₂.
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., n-hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products.
GC-MS Analysis of Sesquiterpenoids in Valeriana officinalis Essential Oil
This protocol outlines a typical method for the analysis of the volatile components of V. officinalis essential oil.[12][13]
Methodology:
-
Essential Oil Extraction: The essential oil is extracted from dried and powdered V. officinalis roots, typically by hydrodistillation.
-
GC-MS System: An Agilent HP-6890 gas chromatograph coupled with an Agilent HP-5973 mass selective detector or a similar system is used.[12]
-
Column: A non-polar capillary column, such as a HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness), is commonly employed.[12]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[12]
-
Temperature Program: A temperature gradient is used to separate the components. A typical program starts at 50°C, holds for 1 minute, then increases to 250°C at a rate of 3°C/min, and holds for 10 minutes.[12]
-
Mass Spectrometry: Mass spectra are recorded at 70 eV, with a mass range of 40 to 550 amu.[12]
-
Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
Conclusion and Future Perspectives
The biosynthesis of this compound in Valeriana officinalis is a multi-step enzymatic process that begins with the mevalonate pathway and proceeds through the key intermediate, germacrene C, formed by the action of germacrene C synthase. While the subsequent steps involving a cytochrome P450 monooxygenase and an alcohol dehydrogenase are currently hypothesized, this proposed pathway provides a solid framework for future research. The functional characterization of the specific CYP and ADH enzymes involved will be a critical next step in fully elucidating this pathway. Such knowledge will not only deepen our understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable sesquiterpenoids. The detailed experimental protocols provided herein offer a guide for researchers to pursue these exciting research directions.
References
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. Germacrane and humulane sesquiterpenes from the roots and rhizomes of Valeriana officinalis var. latifolia and their anti-inflammatory and anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]
- 9. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. iosrjournals.org [iosrjournals.org]
The Pharmacological Potential of (-)-Isobicyclogermacrenal: A Preliminary Biological Screening Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Isobicyclogermacrenal, a sesquiterpenoid compound, has emerged as a molecule of interest in the field of natural product pharmacology. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing available data on its biological activities, detailing relevant experimental protocols, and visualizing implicated signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Biological Activities of this compound
Preliminary research suggests that this compound (IG) possesses a range of biological activities, most notably in the area of neuroprotection. Furthermore, its enantiomer, (+)-Isobicyclogermacrenal, has demonstrated anti-fibrotic effects, suggesting a potential for the isobicyclogermacrenal (B13852147) scaffold in various therapeutic areas. The following sections summarize the key findings to date.
Neuroprotective and Anti-Neuroinflammatory Effects
This compound has been shown to ameliorate neurological damage and cognitive impairment in a rat model of sleep deprivation.[1] Administration of IG significantly improved cognitive performance and reduced histological injuries in the hippocampus and cerebral cortex of sleep-deprived rats. The neuroprotective effects are believed to stem from its ability to mitigate abnormalities in iron, cholesterol, and glutathione (B108866) metabolism, thereby reducing oxidative stress, ferroptosis, and neuroinflammation.[1]
Key molecular effects observed include an increase in the levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin (B10506) (5-HT).[1] Furthermore, this compound has been identified to directly target the transferrin receptor (TFRC), leading to improved iron metabolism in the hippocampus.[1]
Table 1: Summary of Neuroprotective Effects of this compound
| Biological Effect | Model System | Key Findings | Reference |
| Improved Cognitive Performance | Sleep-Deprived Rats | Significant improvement in behavioral tests. | [1] |
| Amelioration of Histological Injuries | Sleep-Deprived Rats | Reduced damage in the hippocampus and cerebral cortex. | [1] |
| Increased BDNF Levels | Sleep-Deprived Rats | Elevated levels of brain-derived neurotrophic factor. | [1] |
| Increased Serotonin (5-HT) Levels | Sleep-Deprived Rats | Enhanced neurotransmitter levels. | [1] |
| Improved Iron Metabolism | In vivo (Rats) | Directly targets TFRC. | [1] |
| Reduced Oxidative Stress & Ferroptosis | In vivo (Rats) | Mitigation of abnormalities in iron, cholesterol, and glutathione metabolism. | [1] |
Anti-Fibrotic Activity of (+)-Isobicyclogermacrenal
While data on the anti-fibrotic activity of the (-) enantiomer is not currently available, studies on (+)-Isobicyclogermacrenal have shown potent effects in alleviating cardiac fibrosis. This activity is attributed to the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. By inhibiting the phosphorylation of the TGF-β type I receptor, (+)-Isobicyclogermacrenal leads to a decrease in the phosphorylation of downstream Smad2/3, consequently blocking their nuclear translocation.
Table 2: Summary of Anti-Fibrotic Effects of (+)-Isobicyclogermacrenal
| Biological Effect | Model System | Mechanism of Action | Reference |
| Alleviation of Cardiac Fibrosis | In vitro (Cardiac Fibroblasts) & In vivo | Inhibition of the TGF-β/Smad signaling pathway. | |
| Inhibition of Fibroblast Proliferation | TGF-β1-stimulated Cardiac Fibroblasts | Down-regulation of fibrosis biomarkers. | |
| Suppression of Fibronectin and α-SMA expression | TGF-β1-stimulated Cardiac Fibroblasts | Inhibition of TGFβ type I receptor phosphorylation. |
Cytotoxicity
As of the latest literature review, specific quantitative data (e.g., IC50 values) on the cytotoxic activity of this compound against various cancer cell lines or normal cell lines is not available. Preliminary screening for cytotoxic potential is a crucial step in the evaluation of any new chemical entity for therapeutic use.
Table 3: Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| Data Not Available | - | - | - |
Antimicrobial Activity
To date, there is no specific quantitative data available in the public domain regarding the minimum inhibitory concentrations (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Table 4: Antimicrobial Activity Data for this compound
| Microorganism | Assay Type | MIC Value | Reference |
| Data Not Available | - | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of isobicyclogermacrenal and its enantiomer.
Neuroprotection and Anti-Neuroinflammatory Assay (Sleep-Deprived Rat Model)
Objective: To evaluate the in vivo neuroprotective and anti-neuroinflammatory effects of this compound.
1. Animal Model:
- Adult male Sprague-Dawley rats are used.
- A sleep deprivation model is established using p-chlorophenylalanine (PCPA) administration.
2. Drug Administration:
- This compound is dissolved in a suitable vehicle.
- The compound is administered orally to the rats at a predetermined dose.
3. Behavioral Tests:
- Cognitive performance is assessed using standard behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
4. Histological Analysis:
- Following the behavioral tests, rats are euthanized, and brain tissues (hippocampus and cerebral cortex) are collected.
- Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for histological injuries.
5. Biomarker Analysis:
- Brain tissue homogenates are used to measure the levels of BDNF and serotonin (5-HT) using ELISA kits.
6. Transcriptomic and Metabolomic Analyses:
- RNA sequencing and metabolomic profiling of hippocampal tissue are performed to identify changes in gene expression and metabolic pathways affected by this compound treatment.
Workflow Diagram: Neuroprotection Assay
Caption: Workflow for in vivo neuroprotection assessment.
Inhibition of TGF-β/Smad Signaling Assay
Objective: To determine the inhibitory effect of (+)-Isobicyclogermacrenal on the TGF-β/Smad signaling pathway in cardiac fibroblasts.
1. Cell Culture:
- Primary cardiac fibroblasts or a suitable fibroblast cell line (e.g., NIH/3T3) are cultured in appropriate media.
2. Treatment:
- Cells are pre-treated with various concentrations of (+)-Isobicyclogermacrenal for a specified duration.
- Cells are then stimulated with TGF-β1 to induce a fibrotic response.
3. Western Blot Analysis:
- Cell lysates are collected and subjected to SDS-PAGE and Western blotting.
- Antibodies against phosphorylated Smad2/3 (p-Smad2/3), total Smad2/3, and a loading control (e.g., GAPDH) are used to assess the phosphorylation status of Smad proteins.
4. Immunofluorescence:
- Cells grown on coverslips are treated as described above.
- Cells are then fixed, permeabilized, and stained with an antibody against Smad2/3.
- A fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) are used for visualization.
- Confocal microscopy is used to observe the nuclear translocation of Smad2/3.
5. Gene Expression Analysis:
- RNA is extracted from treated cells and reverse-transcribed to cDNA.
- Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of fibrosis markers such as fibronectin and α-smooth muscle actin (α-SMA).
Workflow Diagram: TGF-β/Smad Inhibition Assay
References
A Comprehensive Review of Sesquiterpenoids in Aristolochia yunnanensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of the sesquiterpenoids identified in Aristolochia yunnanensis. The document summarizes the chemical structures, quantitative data, and biological activities of these compounds, offering valuable insights for natural product researchers, pharmacologists, and professionals in drug development. Detailed experimental protocols for the isolation and characterization of these molecules are also provided, alongside graphical representations of the experimental workflows.
Introduction
Aristolochia yunnanensis, a plant endemic to the Yunnan Province of China, has a history of use in Traditional Chinese Medicine for treating ailments such as gastrointestinal diseases, trichomoniasis, and rheumatic pain.[1] Phytochemical investigations into this plant have revealed a rich diversity of secondary metabolites, with sesquiterpenoids being a prominent class of compounds.[1][2] Sesquiterpenoids are a large group of C15 terpenoids that exhibit a wide range of biological activities and have been a fertile source for drug discovery.[3][4] This review focuses specifically on the sesquiterpenoids isolated from A. yunnanensis, their biological evaluation, and the methodologies employed for their study.
Sesquiterpenoids Identified in Aristolochia yunnanensis
To date, several sesquiterpenoids have been isolated and identified from the roots of Aristolochia yunnanensis. These include two novel hydroazulene-type sesquiterpenes, aristoyunnolin I and J, along with eight known compounds.[1][5] The identified sesquiterpenoids are listed in the table below.
| Compound Name | Compound Number | Type/Skeleton | Reference |
| Aristoyunnolin I | 1 | Hydroazulene | [1][5] |
| Aristoyunnolin J | 2 | Hydroazulene | [1][5] |
| Unknown | 3 | - | [1] |
| Unknown | 4 | - | [1] |
| Unknown | 5 | - | [1] |
| Unknown | 6 | - | [1] |
| Unknown | 7 | - | [1] |
| Unknown | 8 | - | [1] |
| Unknown | 9 | - | [1] |
| Unknown | 10 | - | [1] |
Biological Activity of Sesquiterpenoids from A. yunnanensis
The isolated sesquiterpenoids have been evaluated for their cytotoxic activities against P-388 and A-549 cell lines.[1][5] Of the ten compounds tested, two demonstrated moderate cytotoxic activity.[1][5] The IC50 values for these compounds are summarized in the table below. Previous studies on sesquiterpenes from this plant have also indicated selective inhibition of the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1]
| Compound Number | P-388 (IC50, µM) | A-549 (IC50, µM) | Reference |
| 4 | 12.0 | 15.5 | [1][5] |
| 5 | 18.2 | 16.8 | [1][5] |
Experimental Protocols
The following section details the methodologies used for the extraction, isolation, and structural elucidation of sesquiterpenoids from the roots of A. yunnanensis.[1]
Plant Material
The roots of A. yunnanensis were collected from Yunnan Province, P. R. China. A voucher specimen has been deposited at the Pharmacy Department of Foshan University.[1]
Extraction and Isolation
The air-dried and powdered roots (1 kg) were extracted with 95% ethanol (B145695) (3 x 3 L) at room temperature, yielding 60 g of crude extract.[1] The extract was then suspended in water (1 L) and partitioned successively with petroleum ether (3 x 0.5 L) and ethyl acetate (B1210297) (EtOAc) (3 x 0.5 L).[1] The EtOAc extract (28 g) was subjected to further separation.[1]
The isolation procedure is a multi-step process involving several chromatographic techniques as depicted in the workflow diagram below.
Caption: Experimental workflow for the isolation of sesquiterpenoids.
Structural Elucidation
The structures of the isolated compounds were determined using spectroscopic methods. This included the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configurations of some of the compounds were determined by comparing experimental and simulated electronic circular dichroism (ECD) spectra.[1]
Signaling Pathways
While the direct impact of sesquiterpenoids from A. yunnanensis on specific signaling pathways is not extensively detailed in the reviewed literature, a previous investigation noted that sesquiterpenes from this plant exhibited selective inhibition of the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1] The ERK1/2 signaling cascade is a critical pathway in cell proliferation, differentiation, and survival. Its inhibition is a key target in cancer therapy.
Caption: Inhibition of the ERK1/2 signaling pathway.
Conclusion
Aristolochia yunnanensis is a promising source of structurally diverse sesquiterpenoids with potential therapeutic applications. The identified compounds, particularly the novel hydroazulene-type sesquiterpenes, warrant further investigation. The moderate cytotoxic activity exhibited by some of the isolated compounds, coupled with the previously reported inhibition of the ERK1/2 signaling pathway, suggests that these molecules could be valuable leads in the development of new anticancer agents. Future research should focus on the isolation and characterization of additional sesquiterpenoids from this plant, a more comprehensive evaluation of their biological activities across a wider range of cell lines and molecular targets, and studies to elucidate their mechanisms of action. The detailed experimental protocols provided herein offer a solid foundation for such future investigations.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
The Enigmatic Sesquiterpenoid: A Technical Guide to (-)-Isobicyclogermacrenal's Natural Abundance and Variability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isobicyclogermacrenal, a bicyclic sesquiterpenoid aldehyde, is an intriguing natural product that has garnered significant attention for its potential therapeutic applications. As an active constituent of various medicinal plants, understanding its natural abundance, variability, and the mechanisms through which it exerts its biological effects is paramount for its potential development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its quantitative distribution, methods for its isolation and analysis, and its known signaling pathways.
Natural Abundance and Variability
This compound is primarily found in plants of the Valerianaceae family, most notably in Valeriana officinalis L., a plant with a long history of use in traditional medicine for its sedative and anxiolytic properties. The concentration of this sesquiterpenoid, along with other volatile compounds, is subject to considerable variation due to a range of factors including the specific cultivar, the age of the plant, and the environmental conditions during its growth and harvesting.
The essential oil extracted from the roots and rhizomes of Valeriana officinalis is the principal source of this compound. The yield of this essential oil can range from 0.1% to as high as 2.8% of the dry weight of the plant material.[1][2][3] This variability directly impacts the potential yield of any single constituent, including this compound.
While specific quantitative data for this compound is not always individually reported in broader phytochemical analyses, the concentration of related and co-occurring sesquiterpenoids, such as valerenic acid, can provide an indirect measure of the chemical profile of a given plant sample. For instance, studies on the 'Lubelski' cultivar of V. officinalis have shown valerenic acid content to be between 0.11% and 0.25%.[1][4] The overall essential oil yield in different samples, such as those from Estonia, has been reported to be in the range of 0.28% to 1.16%.[3][5]
For comparison, the enantiomer, (+)-Isobicyclogermacrenal, has been isolated from Aristolochia yunnanensis. Although quantitative data for this enantiomer is also scarce, its presence in a different plant genus highlights the diverse botanical sources of these bioactive sesquiterpenoids.
Table 1: Quantitative Data on the Natural Abundance of Sesquiterpenoids in Valeriana officinalis
| Plant Material | Component | Concentration / Yield | Method of Analysis | Reference(s) |
| Valeriana officinalis roots and rhizomes | Essential Oil | 0.1% - 2.8% (of dry weight) | Hydrodistillation | [1][2][3] |
| Valeriana officinalis 'Lubelski' cultivar | Valerenic Acids | 0.11% - 0.25% | HPLC | [1][4] |
| Valeriana officinalis (Estonian samples) | Essential Oil | 0.28% - 1.16% | Hydrodistillation | [3][5] |
Experimental Protocols
The isolation and quantification of this compound from its natural sources are critical steps for its study and potential therapeutic development. The following sections outline the key experimental methodologies.
Isolation of this compound from Valeriana officinalis
A common approach for the isolation of sesquiterpenoids from Valeriana officinalis involves initial extraction with an organic solvent followed by chromatographic separation.
1. Extraction:
-
Solvent Extraction: Dried and powdered roots and rhizomes of Valeriana officinalis are macerated or subjected to Soxhlet extraction with a solvent such as methanol (B129727) or ethanol.[6] This process extracts a wide range of phytochemicals, including sesquiterpenoids.
-
Hydrodistillation: For the specific extraction of the essential oil fraction, which is rich in volatile sesquiterpenoids like this compound, hydrodistillation is the preferred method.[2]
2. Fractionation and Purification:
-
The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Column chromatography using silica (B1680970) gel is a standard technique for the separation of individual compounds from the enriched fraction. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate) is often employed.[7]
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[7]
Quantification of this compound
Accurate quantification of this compound is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely used analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpenoids.[8][9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.5% acetic acid or phosphoric acid) and organic solvents like acetonitrile (B52724) and methanol is typical.[8]
-
Detection: UV detection at a wavelength around 220-250 nm is suitable for the quantification of these compounds.[8]
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The essential oil fraction or a derivatized extract is injected into the GC system. Derivatization may be necessary for less volatile compounds.[10]
-
Column: A non-polar capillary column (e.g., DB-5MS) is often used for the separation of volatile terpenes.[11][12]
-
Carrier Gas: Helium is the most common carrier gas.[10]
-
Detection: The mass spectrometer detects the fragmented ions of the eluted compounds, providing both qualitative (mass spectrum) and quantitative (peak area) information. Identification is confirmed by comparing the mass spectrum and retention index with a reference library (e.g., NIST).[12]
Signaling Pathways and Biological Activities
This compound has been shown to exert significant biological effects, particularly in the context of neuroprotection. Its enantiomer, (+)-Isobicyclogermacrenal, has demonstrated anti-fibrotic activity.
Neuroprotective Effects of this compound via Modulation of Ferroptosis
Recent studies have elucidated that this compound can ameliorate neurological damage by inhibiting ferroptosis, a form of iron-dependent programmed cell death.[13] This neuroprotective effect is achieved through a multi-faceted mechanism that involves the regulation of iron metabolism, reduction of oxidative stress, and suppression of neuroinflammation. A key molecular target in this pathway is the transferrin receptor (TFRC).[13]
Caption: Neuroprotective pathway of this compound.
Anti-fibrotic Effects of (+)-Isobicyclogermacrenal via Inhibition of the TGF-β/Smad Signaling Pathway
The enantiomer, (+)-Isobicyclogermacrenal, isolated from Aristolochia yunnanensis, has been shown to possess anti-fibrotic properties. It exerts this effect by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix.
Caption: Inhibition of TGF-β/Smad pathway by (+)-Isobicyclogermacrenal.
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. While its natural abundance is variable, established analytical techniques allow for its reliable quantification. Further research into its precise concentration in various plant sources and under different cultivation conditions will be crucial for optimizing its production. The elucidation of its neuroprotective signaling pathway through the inhibition of ferroptosis provides a solid foundation for further preclinical and clinical investigations. The distinct anti-fibrotic activity of its enantiomer also opens up additional avenues for therapeutic exploration. This technical guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this remarkable sesquiterpenoid.
References
- 1. Chemical Diversity of Wild-Growing and Cultivated Common Valerian (Valeriana officinalis L. s.l.) Originating from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential oil of Valeriana officinalis L. cultivars and their antimicrobial activity as influenced by harvesting time under commercial organic cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.techscience.cn [cdn.techscience.cn]
- 12. researchgate.net [researchgate.net]
- 13. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Bioactivity of (-)-Isobicyclogermacrenal: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isobicyclogermacrenal, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest in preclinical research. Initial investigations have revealed its potential therapeutic effects in diverse biological systems, primarily focusing on its neuroprotective and anti-fibrotic activities. This technical guide provides an in-depth overview of the foundational studies on the bioactivity of this compound and its dextrorotatory enantiomer, (+)-Isobicyclogermacrenal. It summarizes the quantitative data from key experiments, details the experimental protocols utilized, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this class of compounds.
Introduction
This compound is a bicyclic sesquiterpenoid aldehyde isolated from various plant sources, including Valeriana officinalis and Aristolochia yunnanensis.[1][2] Its unique chemical structure has prompted investigations into its biological activities. Early studies have highlighted two primary areas of bioactivity: the neuroprotective effects of the levorotatory form, this compound, particularly in the context of ferroptosis, and the anti-fibrotic properties of its dextrorotatory counterpart, (+)-Isobicyclogermacrenal, through modulation of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This whitepaper will systematically present the initial findings related to these activities.
Bioactivity of this compound: Neuroprotection via Amelioration of Hippocampal Ferroptosis
Initial studies have indicated that this compound (IG) exhibits neuroprotective properties by mitigating neurological damage and cognitive impairment, particularly in models of sleep deprivation.[1] The proposed mechanism involves the amelioration of hippocampal ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.
Quantitative Data
Quantitative data on the effects of this compound on markers of ferroptosis, such as IC50 or EC50 values, are not yet extensively available in the public domain. The following table summarizes the qualitative and observational data from initial studies.
Table 1: Summary of Neuroprotective Effects of this compound in a Rat Model of Sleep Deprivation
| Parameter | Observation | Reference |
| Cognitive Performance | Significantly improved in behavioral tests | [1] |
| Histological Injuries | Ameliorated in the hippocampus and cerebral cortex | [1] |
| Brain-Derived Neurotrophic Factor (BDNF) | Increased levels | [1] |
| Serotonin (B10506) (5-HT) | Increased levels | [1] |
| Iron Metabolism | Improved, with evidence of direct targeting of TFRC | [1] |
| Oxidative Stress | Reduced in the hippocampus | [1] |
| Ferroptosis | Reduced in the hippocampus | [1] |
| Neuroinflammation | Reduced in the hippocampus | [1] |
Experimental Protocols
2.2.1. Animal Model: p-Chlorophenylalanine (PCPA)-Induced Sleep Deprivation in Rats
This model is utilized to induce a state of sleep deprivation to study the subsequent neurological effects and the potential therapeutic interventions.
-
Animals: Male Wistar rats are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Sleep Deprivation:
-
p-Chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, is administered to the rats. A common dosage is 300 mg/kg, administered intraperitoneally for consecutive days (e.g., 3 days).[3]
-
Control animals receive a corresponding volume of saline solution.
-
-
Treatment:
-
This compound is administered to the treatment group, typically via oral gavage, at predetermined doses.
-
The vehicle used for this compound is administered to the control and PCPA-only groups.
-
-
Assessment: Following the treatment period, a battery of behavioral tests (e.g., Morris water maze for cognitive function) and biochemical/histological analyses of brain tissue (specifically the hippocampus and cerebral cortex) are performed.
2.2.2. Measurement of Ferroptosis Markers
The assessment of ferroptosis involves quantifying key markers of iron accumulation, lipid peroxidation, and the depletion of antioxidant defenses.
-
Lipid Peroxidation Assays:
-
Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE) Levels: These are end-products of lipid peroxidation and can be measured using commercially available colorimetric or fluorometric assay kits.
-
Procedure Outline:
-
Homogenize hippocampal tissue in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Use the supernatant for the assay according to the manufacturer's instructions, which typically involves a reaction that generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence at the specified wavelength and calculate the concentration based on a standard curve.
-
-
-
Glutathione (B108866) (GSH) Levels:
-
GSH/GSSG Ratio: The ratio of reduced (GSH) to oxidized (GSSG) glutathione is a key indicator of oxidative stress. This can be measured using commercially available assay kits.
-
Procedure Outline:
-
Prepare tissue lysates as described above.
-
The assay typically involves a reaction where GSH reacts with a chromogen to produce a colored product. GSSG can be measured after its reduction to GSH.
-
Measure absorbance and determine the concentrations from a standard curve.
-
-
-
Western Blot Analysis for Key Proteins:
-
Target Proteins: Glutathione Peroxidase 4 (GPX4), Solute Carrier Family 7 Member 11 (SLC7A11), and Transferrin Receptor (TFRC).
-
Procedure Outline:
-
Extract total protein from hippocampal tissue.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against GPX4, SLC7A11, and TFRC.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed mechanism of this compound in inhibiting ferroptosis.
Bioactivity of (+)-Isobicyclogermacrenal: Alleviation of Cardiac Fibrosis
Studies on the enantiomer, (+)-Isobicyclogermacrenal, have revealed its potential as an anti-fibrotic agent, specifically in the context of cardiac fibrosis.[2] The primary mechanism of action appears to be the inhibition of the TGF-β/Smad signaling pathway, a key regulator of fibrosis.
Quantitative Data
Similar to its enantiomer, detailed dose-response and IC50 data for (+)-Isobicyclogermacrenal are not widely published. The available data is presented below.
Table 2: Summary of Anti-Fibrotic Effects of (+)-Isobicyclogermacrenal
| Parameter | Model System | Effect | Potency Comparison | Reference |
| Fibroblast Proliferation | TGF-β1-stimulated cardiac fibroblasts | Inhibition | More potent than oxymatrine | [2] |
| Fibronectin (mRNA) | TGF-β1-stimulated cardiac fibroblasts | Down-regulation | - | [2] |
| α-Smooth Muscle Actin (α-SMA) (mRNA) | TGF-β1-stimulated cardiac fibroblasts | Down-regulation | - | [2] |
| TGF-β Type I Receptor Phosphorylation | TGF-β1-stimulated cardiac fibroblasts | Inhibition | - | [2] |
| Smad2/3 Phosphorylation | TGF-β1-stimulated cardiac fibroblasts | Decrease | - | [2] |
| Smad2/3 Nuclear Translocation | TGF-β1-stimulated cardiac fibroblasts | Blockade | - | [2] |
Experimental Protocols
3.2.1. In Vitro Model: TGF-β1-Induced Cardiac Fibroblast Activation
This in vitro model is used to mimic the fibrotic process in cardiac tissue by stimulating primary cardiac fibroblasts with TGF-β1.
-
Cell Culture:
-
Primary cardiac fibroblasts are isolated from neonatal rats or mice.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Induction of Fibrosis:
-
Fibroblasts are serum-starved for a period (e.g., 24 hours) to synchronize them.
-
Cells are then stimulated with recombinant human TGF-β1 (typically at a concentration of 10 ng/mL) to induce differentiation into myofibroblasts and the expression of fibrotic markers.[4]
-
-
Treatment:
-
Cells are pre-treated with various concentrations of (+)-Isobicyclogermacrenal for a specified time (e.g., 1 hour) before the addition of TGF-β1.
-
-
Assessment:
-
qRT-PCR: To quantify the mRNA expression levels of fibrotic markers such as fibronectin, α-SMA, and collagens.
-
Western Blot: To measure the protein levels of total and phosphorylated Smad2/3 and TGF-β type I receptor.
-
Immunofluorescence: To visualize the expression and localization of α-SMA and the nuclear translocation of Smad2/3.
-
3.2.2. Western Blot for Phosphorylated Proteins
-
Procedure Outline:
-
Lyse the treated cells in a buffer containing phosphatase and protease inhibitors.
-
Perform protein quantification, SDS-PAGE, and membrane transfer as previously described.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Smad2 and Smad3 (e.g., anti-phospho-Smad2 (Ser465/467)).
-
Incubate with an appropriate secondary antibody and detect the signal.
-
To normalize, the membrane can be stripped and re-probed with an antibody for the total form of the protein of interest.
-
Signaling Pathway
Caption: Inhibition of the TGF-β/Smad signaling pathway by (+)-Isobicyclogermacrenal.
Discussion and Future Directions
The initial studies on (-)- and (+)-Isobicyclogermacrenal highlight their potential as lead compounds for the development of novel therapeutics for neurodegenerative diseases and cardiac fibrosis, respectively. The distinct biological activities of these enantiomers underscore the importance of stereochemistry in their interaction with biological targets.
Future research should focus on several key areas:
-
Elucidation of a precise molecular target: While this compound is suggested to target TFRC, further validation and binding studies are necessary. The exact mechanism by which (+)-Isobicyclogermacrenal inhibits TGF-β type I receptor phosphorylation also needs to be elucidated.
-
Comprehensive dose-response studies: Establishing detailed dose-response curves and determining IC50/EC50 values for the observed biological effects are crucial for further development.
-
In vivo efficacy in diverse models: The promising in vitro and initial in vivo findings need to be expanded to other relevant animal models of neurodegeneration and fibrosis.
-
Pharmacokinetic and safety profiles: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds is essential for their translation into clinical candidates.
Conclusion
This compound and its enantiomer have demonstrated compelling bioactivities in initial preclinical studies. The neuroprotective effects against ferroptosis and the anti-fibrotic activity via inhibition of the TGF-β/Smad pathway provide a strong rationale for continued investigation. This technical guide summarizes the foundational knowledge and provides a framework for future research aimed at harnessing the therapeutic potential of these promising natural products.
References
- 1. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36 Induces Inflammation by Promoting Ferroptosis in Pancreas, Epididymal Adipose Tissue, and Adipose Tissue Macrophages in Obesity-Related Severe Acute Pancreatitis | MDPI [mdpi.com]
- 3. Establishment of a rat model with ageing insomnia induced by D-galactosef and para-chlorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
(-)-Isobicyclogermacrenal: A Technical Overview of its Bioactive Properties
CAS Number: 73256-82-3 Molecular Formula: C₁₅H₂₂O
(-)-Isobicyclogermacrenal is a naturally occurring sesquiterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its core characteristics, biological activities, and the molecular pathways it modulates, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Quantitative Bioactivity
This compound is a compound with a molecular weight of 218.33 g/mol . Its bioactivity has been primarily investigated in the contexts of neuroprotection and cardioprotection.
| Biological Activity | Model System | Key Biomarkers | Quantitative Effects of (+)-Isobicyclogermacrenal |
| Anti-cardiac Fibrosis | Transforming growth factor β1 (TGFβ1)-stimulated cardiac fibroblasts | Fibronectin (FN), α-smooth muscle actin (α-SMA), Collagen I, Collagen III | Concentration-dependent inhibition of mRNA levels. At 10 μM, significant reduction of TGFβ1-induced expression of FN, α-SMA, Collagen I, and Collagen III.[1] |
| Neuroprotection | Sleep-deprived rat model | Brain-derived neurotrophic factor (BDNF), Serotonin (5-HT), Transferrin receptor (TFRC) | Treatment increased the levels of BDNF and 5-HT, and targeted TFRC to improve iron metabolism in the hippocampus. |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of specific signaling pathways. Two key pathways that have been identified are the TGFβ/Smad pathway in cardiac fibrosis and the ferroptosis pathway in neuroprotection.
TGFβ/Smad Signaling Pathway in Cardiac Fibrosis
Isobicyclogermacrenal has been shown to alleviate cardiac fibrosis by inhibiting the transforming growth factor β (TGFβ)/Smad signaling pathway. TGF-β1 is a key cytokine that promotes the differentiation of cardiac fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition and fibrosis. Isobicyclogermacrenal intervenes in this pathway by inhibiting the phosphorylation of the TGFβ type I receptor, which in turn decreases the phosphorylation of the downstream effectors, Smad2 and Smad3. This inhibition prevents the nuclear translocation of the Smad2/3-Smad4 complex, thereby suppressing the expression of profibrotic genes such as fibronectin and α-smooth muscle actin.
Caption: TGFβ/Smad signaling pathway and the inhibitory action of this compound.
Ferroptosis Signaling Pathway in Neuroprotection
This compound has demonstrated neuroprotective effects by mitigating hippocampal ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. In a sleep deprivation model, which is known to induce neurological damage, Isobicyclogermacrenal treatment was found to improve iron metabolism. It directly targets the transferrin receptor (TFRC), which is responsible for iron uptake into cells. By modulating TFRC, Isobicyclogermacrenal likely reduces intracellular iron overload, a key initiator of ferroptosis. Furthermore, it was observed to mitigate abnormalities in glutathione (B108866) metabolism. Glutathione is a crucial antioxidant that, through the action of glutathione peroxidase 4 (GPX4), detoxifies lipid peroxides. By preserving glutathione metabolism, Isobicyclogermacrenal helps to prevent the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Caption: Ferroptosis pathway in neurodegeneration and the protective mechanism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the key experiments cited in the investigation of this compound's bioactivity.
In Vitro Model of Cardiac Fibrosis
Objective: To assess the anti-fibrotic effect of this compound on cardiac fibroblasts.
Methodology:
-
Cell Culture: Primary cardiac fibroblasts are isolated from neonatal Sprague-Dawley rats and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induction of Fibrosis: To induce a fibrotic response, cultured cardiac fibroblasts are stimulated with transforming growth factor β1 (TGFβ1) at a concentration of 10 ng/mL.
-
Treatment: Cells are pre-treated with varying concentrations of (+)-Isobicyclogermacrenal (e.g., 1, 5, 10 μM) for 1 hour before the addition of TGFβ1. A vehicle control (e.g., DMSO) is run in parallel.
-
Gene Expression Analysis: After a 12-hour incubation period with TGFβ1 and the test compound, total RNA is extracted from the cells. The mRNA expression levels of fibrotic markers, including fibronectin, α-smooth muscle actin (α-SMA), collagen I, and collagen III, are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene such as GAPDH.[1]
-
Data Analysis: The relative changes in mRNA expression are calculated and statistically analyzed to determine the inhibitory effect of (+)-Isobicyclogermacrenal on TGFβ1-induced fibrotic gene expression.
In Vivo Model of Sleep Deprivation-Induced Neurodegeneration
Objective: To evaluate the neuroprotective effects of this compound in a rat model of sleep deprivation.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used. A sleep deprivation (SD) model is established using methods such as the modified multiple platform technique, where rats are placed on small platforms surrounded by water to prevent REM sleep for a period of 72 hours. Control animals are kept in a similar environment but on larger platforms that allow for sleep.
-
Drug Administration: this compound is administered to a group of sleep-deprived rats, typically via intraperitoneal injection, at a predetermined dose. A vehicle control group of sleep-deprived rats receives the vehicle solution.
-
Behavioral Testing: Following the sleep deprivation period, cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Histological and Molecular Analysis: After behavioral testing, animals are euthanized, and brain tissue, specifically the hippocampus and cerebral cortex, is collected.
-
Histology: Brain sections are prepared and stained (e.g., with Nissl stain) to assess for histological injuries and neuronal damage.
-
Biochemical Analysis: Levels of neurotrophic factors (e.g., BDNF) and neurotransmitters (e.g., serotonin) in the brain tissue are measured using techniques like ELISA or HPLC.
-
Iron Metabolism: The expression of proteins involved in iron metabolism, such as the transferrin receptor (TFRC), is analyzed by Western blotting or immunohistochemistry to assess the impact on iron homeostasis.
-
Transcriptomic and Metabolomic Analyses: Comprehensive analyses of gene expression and metabolite profiles in the hippocampus are performed to elucidate the broader mechanisms of neuroprotection.
-
This technical guide summarizes the current understanding of this compound's bioactivity, providing a foundation for further research and development in the fields of cardiology and neurology. The detailed experimental approaches and elucidated signaling pathways offer a roadmap for scientists aiming to explore the therapeutic potential of this promising natural compound.
References
Unveiling Novel Biological Targets for (-)-Isobicyclogermacrenal: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and future research directions for identifying novel biological targets of (-)-Isobicyclogermacrenal, a sesquiterpenoid with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in natural product pharmacology and novel target discovery.
Introduction
This compound, a naturally occurring sesquiterpenoid, has demonstrated a range of biological activities, indicating its potential as a lead compound for drug development. Recent studies have begun to elucidate its mechanisms of action, identifying direct protein targets and modulated signaling pathways. This guide summarizes the existing data, proposes detailed experimental protocols for further investigation, and visualizes key cellular pathways influenced by this compound.
Identified Biological Targets and Pathways
Current research has identified two primary biological targets for isobicyclogermacrenal (B13852147) stereoisomers, suggesting key areas for therapeutic intervention.
Transferrin Receptor (TFRC) and Iron Metabolism
A recent study has identified the Transferrin Receptor (TFRC) as a direct biological target of this compound. This interaction is reported to ameliorate abnormalities in iron metabolism, highlighting a novel mechanism of action for this compound. The modulation of iron homeostasis suggests potential applications in disorders associated with iron dysregulation, including neurodegenerative diseases and certain cancers.
TGF-β/Smad Signaling Pathway
The stereoisomer, (+)-Isobicyclogermacrenal, has been shown to exert anti-fibrotic effects by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of cellular proliferation, differentiation, and extracellular matrix production. Its inhibition by (+)-Isobicyclogermacrenal suggests a therapeutic potential for fibrotic diseases. Further investigation is required to determine if this compound shares this activity.
Cholesterol and Glutathione (B108866) Metabolism
Preliminary evidence suggests that this compound may also mitigate abnormalities in cholesterol and glutathione metabolism. The precise molecular mechanisms underlying these effects are yet to be fully elucidated but point towards a broader impact on cellular metabolic pathways.
Quantitative Data Summary
To date, specific quantitative data such as binding affinities (Kd, Ki) and half-maximal inhibitory concentrations (IC50) for the interaction of this compound with its identified targets are not available in the public domain. The following tables are provided as a template for organizing future experimental findings.
Table 1: Binding Affinity and Inhibitory Concentrations for this compound
| Target | Assay Type | Parameter | Value | Reference |
| Transferrin Receptor (TFRC) | Radioligand Binding Assay | Kd | To be determined | |
| Transferrin Receptor (TFRC) | Surface Plasmon Resonance | KD | To be determined | |
| TGF-β Type I Receptor (ALK5) | Kinase Assay | IC50 | To be determined |
Table 2: Effects of this compound on Cellular Pathways
| Pathway | Cell Line | Parameter | Value | Reference |
| TGF-β/Smad Signaling | e.g., Fibroblasts | p-Smad2/3 Levels | To be determined | |
| Cholesterol Metabolism | e.g., Hepatocytes | SREBP-2 Activity | To be determined | |
| Glutathione Synthesis | e.g., Neuronal cells | GCLC Activity | To be determined |
Signaling Pathways and Experimental Workflows
TGF-β/Smad Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in fibrosis and other cellular processes. (+)-Isobicyclogermacrenal has been shown to inhibit this pathway.
Experimental Workflow for Target Identification and Validation
A general workflow for the identification and validation of novel protein targets for a small molecule like this compound involves several key stages, from initial screening to in-depth validation.
Experimental Protocols
The following protocols provide a framework for the experimental validation of the interaction between this compound and its putative targets.
Radioligand Binding Assay for Transferrin Receptor (TFRC)
Objective: To determine the binding affinity (Kd) of this compound to the human Transferrin Receptor.
Materials:
-
Human recombinant TFRC protein
-
[3H]-(-)-Isobicyclogermacrenal (custom synthesis) or a competitive binding setup with a known radiolabeled TFRC ligand (e.g., [125I]-Transferrin)
-
This compound (unlabeled)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in binding buffer.
-
Binding Reaction: In a 96-well plate, combine a fixed concentration of recombinant TFRC, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand + TFRC) and non-specific binding (radioligand + TFRC + a high concentration of a known TFRC ligand).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the concentration of unlabeled this compound. Analyze the data using non-linear regression to determine the Ki or IC50 value, from which the Kd can be derived.
TGF-β Receptor Kinase Assay
Objective: To determine the inhibitory effect (IC50) of this compound on the kinase activity of the TGF-β type I receptor (ALK5).
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase substrate (e.g., a synthetic peptide corresponding to the Smad2/3 phosphorylation site)
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar phosphodetection method (e.g., anti-phospho-substrate antibody for ELISA or Western blot)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the ALK5 enzyme, the kinase substrate, and the varying concentrations of this compound.
-
Initiation of Reaction: Start the kinase reaction by adding a fixed concentration of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Using ADP-Glo™: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol. Luminescence is proportional to kinase activity.
-
Using Phosphodetection Antibody: Stop the reaction and detect the amount of phosphorylated substrate using an ELISA or Western blot format.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated Smad2/3
Objective: To assess the effect of this compound on TGF-β-induced Smad2/3 phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., human fibroblasts, HaCaT cells)
-
Cell culture medium and supplements
-
TGF-β1
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Smad2/3 to total Smad2/3 and the loading control.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive natural product with the potential for therapeutic development. The identification of TFRC as a direct target and the modulation of the TGF-β/Smad pathway by its stereoisomer provide a solid foundation for further investigation. The immediate priorities for future research should include:
-
Quantitative Pharmacological Characterization: Determining the binding affinities and inhibitory concentrations of this compound for its identified targets.
-
Broad Target Screening: Employing unbiased screening methods to identify a wider range of novel biological targets.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of diseases related to its identified targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
This technical guide serves as a roadmap for the scientific community to systematically explore the pharmacological landscape of this compound, with the ultimate goal of translating this natural product into a novel therapeutic agent.
The Role of (-)-Isobicyclogermacrenal as a Secondary Metabolite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isobicyclogermacrenal, a bicyclic sesquiterpenoid aldehyde, is a plant-derived secondary metabolite with emerging therapeutic potential. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its neuroprotective and anti-fibrotic roles. This document outlines the current understanding of its mechanisms of action, including the modulation of ferroptosis and TGF-β/Smad signaling pathways. While quantitative data for the (-)-enantiomer remains limited in publicly accessible literature, this guide presents available data for its enantiomer and provides generalized experimental protocols to facilitate further research and drug development efforts.
Introduction to this compound
Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds often play a crucial role in the plant's defense mechanisms and interaction with its environment. Terpenoids, a large and diverse class of secondary metabolites, are known for their wide range of biological activities.
This compound is a sesquiterpenoid aldehyde found in various medicinal plants, including Valeriana officinalis and Aristolochia yunnanensis. Its complex bicyclic structure has attracted interest for its potential pharmacological properties. This document synthesizes the current scientific knowledge regarding the role of this compound as a secondary metabolite and its potential as a therapeutic agent.
Biosynthesis of Isobicyclogermacrenal (B13852147)
The biosynthesis of isobicyclogermacrenal begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenoids. This reaction is catalyzed by a class of enzymes known as terpene synthases. Specifically, bicyclogermacrene (B1253140) synthase facilitates the formation of the bicyclogermacrene carbon skeleton.
Following the formation of bicyclogermacrene, it is believed that a subsequent oxidation step, likely catalyzed by a cytochrome P450 monooxygenase, introduces the aldehyde functionality to yield isobicyclogermacrenal. The stereospecificity of the enzymes involved dictates the formation of the (-)-enantiomer in certain plant species.
Biological Activities and Mechanisms of Action
Current research has highlighted two primary areas of biological activity for isobicyclogermacrenal: neuroprotection and anti-fibrosis. It is important to note that the neuroprotective effects have been attributed to the (-)-enantiomer, while the anti-fibrotic studies have been conducted on the (+)-enantiomer.
Neuroprotective Effects and Inhibition of Ferroptosis
A recent study has demonstrated that this compound exhibits significant neuroprotective effects in a model of sleep deprivation-induced neurological damage.[1] The underlying mechanism of this protection is attributed to the amelioration of hippocampal ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.
The key molecular interactions of this compound in the ferroptosis pathway include:
-
Direct Targeting of TFRC: this compound has been shown to directly target the transferrin receptor (TFRC), which is crucial for iron uptake into cells. By modulating TFRC, it helps to regulate iron metabolism in the hippocampus.[1]
-
Metabolic Regulation: The compound was found to mitigate abnormalities in iron, cholesterol, and glutathione (B108866) metabolism.[1] This multi-faceted metabolic regulation contributes to a reduction in oxidative stress and neuroinflammation.
-
Increased Neurotrophic Factors and Neurotransmitters: Treatment with this compound led to increased levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin (B10506) (5-HT), further contributing to its neuroprotective profile.[1]
References
An In-depth Technical Guide to the Ethnobotanical Background of Plants Containing (-)-Isobicyclogermacrenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isobicyclogermacrenal, a bicyclogermacrene (B1253140) sesquiterpenoid, has garnered significant scientific interest due to its promising pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical background of plants known to contain this bioactive compound. It delves into the traditional medicinal uses of these plants, presents available quantitative data on related compounds, and outlines detailed experimental protocols for isolation and biological investigation. Furthermore, this guide elucidates the molecular mechanisms of action of this compound, with a focus on its role in modulating the TGF-β/Smad and ferroptosis signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of ethnobotany, phytochemistry, and drug discovery.
Ethnobotanical Heritage of this compound-Containing Flora
This compound and its stereoisomer have been identified in a select number of plant species, each with a rich history in traditional medicine. The primary sources discussed in this guide are from the genera Valeriana and Aristolochia, with additional context provided by the broader family of sesquiterpenoid-producing plants.
Valeriana officinalis L. (Valerian)
Valeriana officinalis, commonly known as valerian, is a perennial flowering plant native to Europe and Asia.[1] Its roots and rhizomes have been used for centuries in traditional medicine, primarily for their sedative and anxiolytic properties.[1][2]
Traditional Uses:
-
Sedative and Hypnotic: The most well-documented traditional use of valerian root is as a remedy for insomnia and other sleep disturbances.[2][3] It is believed to improve sleep quality without producing the side effects associated with synthetic hypnotics.
-
Anxiolytic: Valerian has been traditionally employed to alleviate anxiety, nervousness, and stress.[2]
-
Antispasmodic: It has also been used to treat muscle spasms, intestinal colic, and menstrual cramps.[2]
Aristolochia yunnanensis Franch.
Aristolochia yunnanensis is a plant species endemic to China and has been utilized in Traditional Chinese Medicine (TCM).[4]
Traditional Uses:
-
Cardiac Conditions: In TCM, extracts of Aristolochia yunnanensis have been used for their therapeutic effects on myocardial fibrosis, a condition characterized by the stiffening of the heart muscle.[4]
Valeriana amurensis P.Smir. ex Kom.
Valeriana amurensis, found in Northeast China, is another species of the Valeriana genus with documented traditional uses and has been found to contain germacrane-type sesquiterpenoids.[5]
Traditional Uses:
-
Nervous System Disorders: Traditional applications of Valeriana amurensis align with those of Valeriana officinalis, primarily targeting the nervous system to treat conditions such as insomnia, neurasthenia, and anxiety.[6]
Liverworts (Marchantiophyta)
While direct evidence for this compound in many liverwort species is still under investigation, this division of bryophytes is a rich source of sesquiterpenoids, including those from the genus Plagiochila.[7][8] The ethnobotanical uses of liverworts are less documented than those of vascular plants but represent a promising area for future research.[9][10][11][12][13]
General Traditional Uses of Liverworts:
-
Antimicrobial and Antifungal: Various liverwort species have been used in folk medicine for their antimicrobial and antifungal properties, often applied topically to treat skin infections.[10]
-
Anti-inflammatory: Some traditional practices utilize liverworts for their anti-inflammatory effects.[10]
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative data for the concentration of this compound in Valeriana officinalis, Aristolochia yunnanensis, or other plant species. However, quantitative analyses of related sesquiterpenoid compounds, such as valerenic acid in Valeriana species, have been performed. The lack of specific quantitative data for this compound represents a significant knowledge gap and a key area for future research.
| Plant Species | Compound Class | Reported Content | Method of Analysis | Reference |
| Valeriana officinalis | Valerenic Acids | 0.03-0.16% in some German products | HPLC | [14] |
| Valeriana officinalis | Valerenic and Acetoxyvalerenic Acids | 0.0519% and 0.0677%, respectively | Not specified | [15] |
| Valeriana officinalis | Essential Oil | 0.21%–1.03% | Gas Chromatography | [16][17] |
| Aristolochia bracteolata | Aristolochic Acid-I and -II | 12.98 g/kg and 49.03 g/kg, respectively | HPLC/UV | [18] |
Experimental Protocols
Generalized Protocol for the Isolation of this compound
This protocol provides a general framework for the extraction and isolation of this compound from plant material, primarily based on methods used for sesquiterpenoid isolation from Valeriana and Aristolochia species.
-
Plant Material Preparation:
-
Air-dry the roots and rhizomes of the selected plant species at room temperature.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
-
-
Extraction:
-
Perform exhaustive extraction of the powdered plant material with methanol (B129727) or ethanol (B145695) at room temperature using maceration or Soxhlet apparatus.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
-
Monitor the presence of sesquiterpenoids in each fraction using Thin Layer Chromatography (TLC).
-
-
Chromatographic Purification:
-
Subject the sesquiterpenoid-rich fraction (typically the n-hexane or chloroform fraction) to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and analyze by TLC. Combine fractions containing the compound of interest.
-
Perform further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Experimental Protocol for Inducing Sleep Deprivation in Rats
This protocol describes a common method for inducing sleep deprivation in rats to study the neuroprotective effects of compounds like this compound.
-
Apparatus:
-
Utilize a modified water maze or a slowly rotating treadmill.
-
-
Procedure:
-
Place individual rats on a small platform surrounded by water or in a chamber with a slowly moving floor.
-
The movement of the apparatus prevents the rats from entering deep sleep, as muscle atonia associated with REM sleep would cause them to fall into the water or be pushed by the moving floor.
-
Maintain the sleep deprivation for a specified period (e.g., 24-72 hours).
-
Include control groups, such as cage controls and exercise controls, to account for stress and physical activity.
-
-
Post-Deprivation Analysis:
-
Following the sleep deprivation period, administer the test compound (e.g., (-)-Isobicyclogrenal) or vehicle.
-
Conduct behavioral tests (e.g., Morris water maze, open field test) to assess cognitive function and anxiety levels.
-
Collect brain tissue (e.g., hippocampus) for neurochemical and molecular analysis.
-
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects by modulating key signaling pathways involved in cellular stress and tissue homeostasis.
Inhibition of the TGF-β/Smad Signaling Pathway
(+)-Isobicyclogermacrenal has been shown to alleviate cardiac fibrosis by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[4] This pathway plays a crucial role in tissue fibrosis.
Caption: Inhibition of the TGF-β/Smad signaling pathway by (+)-Isobicyclogermacrenal.
Amelioration of Ferroptosis
This compound has demonstrated neuroprotective effects by mitigating ferroptosis, an iron-dependent form of regulated cell death, in the hippocampus of sleep-deprived rats.[19] This process involves the regulation of iron metabolism and lipid peroxidation.
Caption: Amelioration of ferroptosis by this compound.
Conclusion and Future Directions
The ethnobotanical background of plants containing this compound, particularly Valeriana officinalis and Aristolochia yunnanensis, provides a strong foundation for their modern pharmacological investigation. The traditional uses of these plants for central nervous system disorders and cardiac ailments align with the observed biological activities of this compound. However, significant research gaps remain.
Future research should focus on:
-
Broadening the Botanical Survey: Identifying and screening more plant species, including those from underexplored groups like liverworts, for the presence of this compound.
-
Quantitative Analysis: Developing and applying validated analytical methods to quantify the concentration of this compound in various plant tissues. This data is crucial for standardization and dose-response studies.
-
Mechanism of Action: Further elucidating the specific molecular targets and downstream effects of this compound within the TGF-β/Smad and ferroptosis pathways, as well as exploring other potential mechanisms.
-
Clinical Translation: Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound for therapeutic applications.
By addressing these research priorities, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, nature-derived pharmaceuticals.
References
- 1. nccih.nih.gov [nccih.nih.gov]
- 2. The potential of Valeriana as a traditional Chinese medicine: traditional clinical applications, bioactivities, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 4. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds from the Roots and Rhizomes of Valeriana amurensis Protect against Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nieindia.org [nieindia.org]
- 10. mdpi.com [mdpi.com]
- 11. Four Centuries of Medicinal Mosses and Liverworts in European Ethnopharmacy and Scientific Pharmacy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bryophytes Used in Folk Medicine: An Ethnobotanical Overview [ouci.dntb.gov.ua]
- 13. bioone.org [bioone.org]
- 14. researchgate.net [researchgate.net]
- 15. farmaciajournal.com [farmaciajournal.com]
- 16. cdn.techscience.cn [cdn.techscience.cn]
- 17. researchgate.net [researchgate.net]
- 18. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cell-Based Assays for TGFβ/Smad Pathway Inhibition by (-)-Isobicyclogermacrenal
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Transforming Growth Factor-β (TGFβ) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in numerous pathologies, particularly fibrosis and cancer. The canonical TGFβ pathway is initiated by the binding of a TGFβ ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI kinase subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
(-)-Isobicyclogermacrenal, a sesquiterpenoid compound, has been identified as an inhibitor of the TGFβ/Smad signaling pathway. Research has demonstrated its potential in alleviating cardiac fibrosis by targeting this pathway.[1] Specifically, (+)-Isobicyclogermacrenal has been shown to inhibit the proliferation of cardiac fibroblasts induced by TGFβ1 and reduce the expression of key fibrosis markers such as fibronectin and α-smooth muscle actin (α-SMA).[1] The mechanism of action involves the inhibition of TβRI phosphorylation, leading to a decrease in the phosphorylation of downstream Smad2/3 and subsequent blockage of their nuclear translocation.[1]
These application notes provide detailed protocols for cell-based assays to investigate and quantify the inhibitory effects of this compound on the TGFβ/Smad signaling pathway. The assays described are Western blotting for the detection of phosphorylated Smad2/3 and quantitative reverse transcription PCR (qRT-PCR) for the analysis of TGFβ target gene expression.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Smad2/3 Phosphorylation
| Treatment Group | Concentration (µM) | Normalized pSmad2/3 Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 | 1.00 | 0.12 | 0 |
| TGFβ1 (10 ng/mL) | - | 5.23 | 0.45 | - |
| This compound + TGFβ1 | 1 | 4.18 | 0.38 | 20.1 |
| This compound + TGFβ1 | 5 | 2.67 | 0.29 | 48.9 |
| This compound + TGFβ1 | 10 | 1.55 | 0.21 | 70.4 |
pSmad2/3 intensity is normalized to total Smad2/3 or a housekeeping protein (e.g., GAPDH, β-actin).
Table 2: Effect of this compound on TGFβ Target Gene Expression
| Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change) - Fibronectin | Relative mRNA Expression (Fold Change) - α-SMA | Relative mRNA Expression (Fold Change) - Collagen I |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| TGFβ1 (10 ng/mL) | - | 8.5 ± 0.7 | 6.2 ± 0.5 | 7.8 ± 0.6 |
| This compound + TGFβ1 | 1 | 6.9 ± 0.6 | 5.1 ± 0.4 | 6.5 ± 0.5 |
| This compound + TGFβ1 | 5 | 4.3 ± 0.4 | 3.3 ± 0.3 | 4.1 ± 0.4 |
| This compound + TGFβ1 | 10 | 2.1 ± 0.2 | 1.8 ± 0.2 | 2.3 ± 0.3 |
Data are presented as mean ± standard deviation, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Signaling Pathway and Experimental Workflow Diagrams
Caption: TGFβ/Smad signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for Western blot analysis of Smad2/3 phosphorylation.
Caption: Experimental workflow for qRT-PCR analysis of TGFβ target gene expression.
Experimental Protocols
Protocol 1: Western Blot Analysis of Smad2/3 Phosphorylation
This protocol details the procedure for detecting changes in the phosphorylation of Smad2 and Smad3 in response to treatment with this compound.
Materials and Reagents:
-
Cell line of interest (e.g., NIH/3T3 fibroblasts, primary cardiac fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Recombinant human TGFβ1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), Rabbit anti-Smad2/3, and a housekeeping protein antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in a medium containing 0.5% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGFβ1 (e.g., 10 ng/mL) for 30-60 minutes. Include a non-stimulated vehicle control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands.
-
To normalize for protein loading, strip the membrane and re-probe for total Smad2/3 or a housekeeping protein.
-
Calculate the ratio of phosphorylated Smad2/3 to total Smad2/3 or the housekeeping protein.
-
Protocol 2: Quantitative RT-PCR (qRT-PCR) for TGFβ Target Gene Expression
This protocol describes the measurement of mRNA levels of TGFβ target genes, such as fibronectin (FN1), α-smooth muscle actin (ACTA2), and collagen type I alpha 1 (COL1A1).
Materials and Reagents:
-
Cell culture and treatment reagents (as in Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR instrument
-
Primers for target genes (FN1, ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, steps 1.1 to 1.4. For gene expression analysis, a longer TGFβ1 stimulation time (e.g., 12-24 hours) is recommended.
-
-
Total RNA Extraction:
-
Aspirate the culture medium and wash the cells with PBS.
-
Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture by combining cDNA, forward and reverse primers for a target or housekeeping gene, SYBR Green master mix, and nuclease-free water.
-
Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative fold change in gene expression using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change is calculated as 2^(-ΔΔCt).
-
References
Application Notes and Protocols for Testing (-)-Isobicyclogermacrenal on Hippocampal Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing ferroptosis in hippocampal models and evaluating the therapeutic potential of (-)-Isobicyclogermacrenal. The protocols are designed for both in vitro and in vivo applications, offering a comprehensive framework for preclinical assessment.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, and it has been implicated in various neurological diseases, including neurodegenerative disorders with hippocampal involvement. This compound (IG), a natural compound, has recently been identified as a potential inhibitor of hippocampal ferroptosis. A recent study has shown that IG ameliorates cognitive impairment by mitigating ferroptosis in the hippocampus of sleep-deprived rats.[1] The proposed mechanism involves the direct targeting of the transferrin receptor (TFRC), leading to improved iron metabolism.[1] These protocols outline the necessary steps to investigate and validate the effects of this compound on induced hippocampal ferroptosis.
Experimental Workflow
The overall experimental design involves inducing ferroptosis in a hippocampal model system (either cell culture or animal models) and assessing the protective effects of this compound treatment. Key readouts will include markers of cell death, iron accumulation, lipid peroxidation, and the expression of key ferroptosis-related proteins.
Caption: Experimental workflow for testing this compound on hippocampal ferroptosis.
Key Signaling Pathway: Ferroptosis
Ferroptosis is initiated by the inhibition of system Xc- (by erastin) or glutathione (B108866) peroxidase 4 (GPX4) (by RSL3), leading to an accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner.
Caption: Simplified signaling pathway of ferroptosis induction and inhibition.
Experimental Protocols
In Vitro Model: HT22 Hippocampal Neuronal Cells
The HT22 cell line is a suitable model for studying glutamate-induced oxidative stress and ferroptosis.[2][3][4][5]
1. Cell Culture and Seeding:
-
Culture HT22 mouse hippocampal neuronal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for western blotting) and allow them to adhere for 24 hours.
2. Induction of Ferroptosis and Treatment:
-
Erastin-induced ferroptosis: Treat cells with erastin (0.5–8 µM) for 12-24 hours.[2][5] A dose-response curve is recommended to determine the optimal concentration.
-
RSL3-induced ferroptosis: Treat cells with RSL3 (e.g., 1 µM) for 24 hours.[6]
-
This compound Treatment: Co-treat cells with the ferroptosis inducer and varying concentrations of this compound. Include a vehicle control group.
3. Assessment of Ferroptosis:
-
Cell Viability: Use MTT or CCK-8 assays to quantify cell viability.
-
Lipid Peroxidation:
-
Iron Accumulation:
-
Perform Prussian blue staining to visualize intracellular iron.[10]
-
Quantify intracellular iron levels using an iron assay kit.
-
-
Western Blotting: Analyze the protein expression of key ferroptosis markers such as GPX4 and TFRC.
In Vivo Model: Rodent Model of Induced Ferroptosis
1. Animals and Housing:
-
Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
House animals under standard conditions with ad libitum access to food and water.
2. Induction of Ferroptosis and Treatment:
-
Erastin-induced ferroptosis: Administer erastin via intraperitoneal injection (e.g., 30 mg/kg) for several consecutive days.[10]
-
RSL3-induced ferroptosis: Administer RSL3 via intracerebral injection into the hippocampus (e.g., 100 ng/10 µL).[11]
-
This compound Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses prior to or concurrently with the ferroptosis inducer. The previously reported effective dose in a sleep deprivation model was administered orally.[1]
3. Behavioral and Histological Assessment:
-
Cognitive Function: Perform behavioral tests such as the Morris Water Maze or Open Field Test to assess learning and memory.[1][11]
-
Histology:
-
Perfuse the animals and collect the brains.
-
Perform Nissl staining to assess neuronal damage in the hippocampus.
-
Conduct Prussian blue staining on brain sections to detect iron deposition.[10]
-
-
Biochemical Assays:
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment groups.
Table 1: In Vitro Assessment of this compound on Erastin-Induced Ferroptosis in HT22 Cells
| Treatment Group | Cell Viability (%) | MDA Levels (nmol/mg protein) | Relative GPX4 Expression | Relative TFRC Expression |
| Control | 100 ± 5.2 | 1.5 ± 0.3 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Erastin (5 µM) | 45 ± 4.1 | 5.8 ± 0.7 | 0.4 ± 0.05 | 1.8 ± 0.2 |
| Erastin + IG (1 µM) | 55 ± 3.9 | 4.9 ± 0.6 | 0.6 ± 0.07 | 1.5 ± 0.15 |
| Erastin + IG (10 µM) | 78 ± 6.3 | 2.5 ± 0.4 | 0.8 ± 0.09 | 1.2 ± 0.1 |
| IG (10 µM) | 98 ± 5.5 | 1.6 ± 0.2 | 1.1 ± 0.1 | 0.9 ± 0.1 |
Data are presented as mean ± SD. Statistical significance to be determined by appropriate tests (e.g., ANOVA).
Table 2: In Vivo Assessment of this compound on RSL3-Induced Hippocampal Ferroptosis
| Treatment Group | Morris Water Maze (Escape Latency, s) | Hippocampal MDA (nmol/mg tissue) | Hippocampal Iron (µg/g tissue) | Hippocampal GPX4 (relative density) |
| Sham | 20 ± 3.5 | 2.1 ± 0.4 | 15.2 ± 2.1 | 1.0 ± 0.1 |
| RSL3 | 55 ± 6.8 | 8.2 ± 1.1 | 35.6 ± 4.5 | 0.3 ± 0.04 |
| RSL3 + IG (10 mg/kg) | 42 ± 5.1 | 6.1 ± 0.9 | 28.1 ± 3.2 | 0.5 ± 0.06 |
| RSL3 + IG (50 mg/kg) | 28 ± 4.2 | 3.5 ± 0.5 | 19.8 ± 2.5 | 0.8 ± 0.09 |
| IG (50 mg/kg) | 21 ± 3.8 | 2.3 ± 0.3 | 16.1 ± 2.3 | 1.1 ± 0.1 |
Data are presented as mean ± SD. Statistical significance to be determined by appropriate tests (e.g., ANOVA).
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of ferroptosis in hypoxic preconditioning to reduce propofol neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Peroxides Mediated Ferroptosis in Electromagnetic Pulse-Induced Hippocampal Neuronal Damage via Inhibition of GSH/GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippocampal ferroptosis is involved in learning and memory impairment in rats induced by microwave and electromagnetic pulse combined exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymoquinone regulates RSL3-induced ferroptosis in the alzheimer mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of ferroptosis processes ameliorates cognitive impairment in kainic acid-induced temporal lobe epilepsy in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating (-)-Isobicyclogermacrenal in Sleep Deprivation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sleep deprivation (SLD) is a significant contributor to a range of physiological and cognitive impairments, including an increased risk of mortality. Recent research has identified (-)-Isobicyclogermacrenal (IG), a sesquiterpenoid isolated from Valeriana officinalis, as a promising therapeutic agent for mitigating the detrimental effects of SLD.[1] This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of IG in rodent models of sleep deprivation.
This compound has been shown to ameliorate neurological damage and cognitive deficits induced by SLD.[1] Its mechanism of action involves the mitigation of abnormalities in iron, cholesterol, and glutathione (B108866) metabolism, which collectively reduces oxidative stress, ferroptosis, and neuroinflammation in the hippocampus.[1] Furthermore, administration of IG has been observed to improve performance in behavioral tasks and elevate levels of brain-derived neurotrophic factor (BDNF) and serotonin, crucial molecules for neuronal health and function.[1] A direct molecular target of IG has been identified as the transferrin receptor (TFRC), a key regulator of iron uptake.[1]
These protocols and notes are designed to provide a robust framework for preclinical studies aimed at further elucidating the therapeutic potential of this compound.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described experimental protocols, comparing control, sleep-deprived, and IG-treated groups.
Table 1: Behavioral Assay Outcomes
| Parameter | Control Group | Sleep Deprivation (SLD) Group | SLD + this compound (IG) Group |
| Open Field Test | |||
| Time in Center (s) | High | Low | Increased vs. SLD |
| Total Distance Moved (cm) | Normal | Variable (Hyper- or Hypo-activity) | Normalized vs. SLD |
| Elevated Plus Maze | |||
| Time in Open Arms (%) | High | Low | Increased vs. SLD |
| Number of Open Arm Entries | High | Low | Increased vs. SLD |
| Morris Water Maze | |||
| Escape Latency (s) | Decreasing over trials | Increased | Decreased vs. SLD |
| Time in Target Quadrant (s) | High | Low | Increased vs. SLD |
Table 2: Neurochemical and Molecular Marker Analysis
| Marker | Control Group | Sleep Deprivation (SLD) Group | SLD + this compound (IG) Group |
| Hippocampal Tissue | |||
| BDNF Levels (pg/mg protein) | High | Low | Increased vs. SLD |
| Serotonin (5-HT) Levels (ng/mg protein) | High | Low | Increased vs. SLD |
| c-Fos Positive Cells (count/area) | Low | High | Decreased vs. SLD |
| TFRC Expression (relative units) | Normal | Upregulated | Normalized vs. SLD |
| Lipid Peroxidation (e.g., MDA levels) | Low | High | Decreased vs. SLD |
| Glutathione (GSH) Levels | High | Low | Increased vs. SLD |
Experimental Protocols
Animal Model and Sleep Deprivation
1.1. Animals:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old.
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week before the start of the experiment.
1.2. Sleep Deprivation Method (Gentle Handling): The gentle handling method is employed to induce total sleep deprivation while minimizing stress.[2][3]
-
Procedure: For a designated period (e.g., 24, 48, or 72 hours), an experimenter continuously monitors the animals.
-
Intervention: When an animal shows signs of sleep (e.g., adopting a sleep posture, closing its eyes), the experimenter gently stimulates it by tapping the cage, introducing novel objects (e.g., a piece of cardboard), or lightly touching the animal with a soft brush.[2]
-
Control Group: Control animals should be housed in the same room and handled briefly at the beginning and end of the deprivation period to control for handling stress.
1.3. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Dosage: Based on preliminary studies, an effective dose can be determined. For example, a dose of 10 mg/kg can be used.
-
Administration: Administer IG via intraperitoneal (i.p.) injection once daily for the duration of the sleep deprivation period. The vehicle is administered to the control and SLD groups.
Behavioral Assays
2.1. Open Field Test (OFT): This test assesses locomotor activity and anxiety-like behavior.[4]
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) made of non-reflective material. The arena is divided into a central zone and a peripheral zone.
-
Procedure:
-
Place the animal in the center of the arena.
-
Allow the animal to explore freely for 10 minutes.
-
Record the session using an overhead video camera.
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Total distance traveled.
-
Frequency of entries into the center zone.
-
-
Analysis: Use a video tracking software (e.g., Any-maze, EthoVision) for automated analysis.
2.2. Elevated Plus Maze (EPM): The EPM is used to assess anxiety-like behavior.[2][5]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm).
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
-
Analysis: Manually score the video or use a video tracking system.
2.3. Morris Water Maze (MWM): The MWM is a widely used test for assessing spatial learning and memory.[6]
-
Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint). A hidden platform is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day.
-
For each trial, place the animal in the water at one of four starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60 seconds.
-
If the animal finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.
-
-
Probe Trial (24 hours after the last training day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
-
-
Parameters Measured:
-
Escape latency (time to find the platform) during the acquisition phase.
-
Time spent in the target quadrant during the probe trial.
-
-
Analysis: Use a video tracking system to record and analyze the swim paths.
Molecular and Neurochemical Analyses
3.1. Tissue Collection and Preparation:
-
Euthanasia: Immediately after the final behavioral test, euthanize the animals by cervical dislocation followed by decapitation.
-
Brain Extraction: Rapidly dissect the brain and isolate the hippocampus on an ice-cold plate.
-
Storage: Snap-freeze the tissue in liquid nitrogen and store it at -80°C until further analysis.
3.2. ELISA for BDNF and Serotonin:
-
Homogenization: Homogenize the hippocampal tissue in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
ELISA Procedure:
-
Use commercially available ELISA kits for BDNF and serotonin.
-
Follow the manufacturer's instructions for sample preparation, standard curve generation, and assay procedure.
-
Read the absorbance using a microplate reader.
-
-
Data Expression: Express the results as pg/mg of protein for BDNF and ng/mg of protein for serotonin.
3.3. c-Fos Immunohistochemistry: c-Fos is an immediate-early gene used as a marker for neuronal activation.
-
Tissue Preparation:
-
Perfuse the animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight.
-
Cryoprotect the brains in a 30% sucrose (B13894) solution.
-
Section the brains coronally (e.g., 30 µm thickness) using a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with a primary antibody against c-Fos overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images of the hippocampus using a fluorescence microscope.
-
Quantify the number of c-Fos positive cells per unit area using image analysis software (e.g., ImageJ).
-
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. Frontiers | Experimental sleep deprivation as a tool to test memory deficits in rodents [frontiersin.org]
- 2. Anxiogenic effect of sleep deprivation in the elevated plus-maze test in mice - ProQuest [proquest.com]
- 3. Caffeine and sleep-deprivation mediated changes in open-field behaviours, stress response and antioxidant status in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatial learning on the Morris Water Maze Test after a short-term paradoxical sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Chronic Moderate Sleep Restriction and Exercise Training on Anxiety, Spatial Memory, and Associated Neurobiological Measures in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spatial and reversal learning in the Morris water maze are largely resistant to six hours of REM sleep deprivation following training - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Isobicyclogermacrenal
For Researchers, Scientists, and Drug Development Professionals
Introduction to (-)-Isobicyclogermacrenal
This compound is a sesquiterpenoid natural product that has emerged as a promising pharmacological tool. It is an active compound that can be isolated from various plant sources, including Valeriana officinalis. Recent studies have highlighted its potential in neuroprotection and the modulation of specific signaling pathways, making it a molecule of interest for research in neurodegenerative diseases and other conditions involving ferroptosis and neuroinflammation. While research is ongoing, this document provides a summary of its known applications, mechanisms of action, and protocols for its use in a research setting.
The structurally related enantiomer, (+)-Isobicyclogermacrenal, isolated from Aristolochia yunnanensis, has also demonstrated significant biological activity, particularly in alleviating cardiac fibrosis. This suggests that the isobicyclogermacrenal (B13852147) scaffold is a valuable starting point for the development of therapeutic agents.
Pharmacological Applications and Mechanisms of Action
Neuroprotection against Sleep Deprivation-Induced Neurological Damage
A recent study has demonstrated that this compound (IG) can ameliorate cognitive impairment and neurological damage caused by sleep deprivation (SLD) in a rat model[1].
Mechanism of Action: The neuroprotective effects of this compound are attributed to its ability to mitigate hippocampal ferroptosis, a form of iron-dependent programmed cell death. The key mechanisms include[1]:
-
Direct Target Engagement: this compound directly targets the Transferrin Receptor (TFRC), which plays a crucial role in cellular iron uptake.
-
Metabolic Regulation: It helps to correct abnormalities in iron, cholesterol, and glutathione (B108866) metabolism.
-
Reduction of Oxidative Stress: By modulating these metabolic pathways, it leads to a reduction in oxidative stress within the hippocampus.
-
Inhibition of Ferroptosis and Neuroinflammation: The culmination of these effects is the suppression of ferroptosis and neuroinflammation, leading to the protection of hippocampal neurons.
-
Neurotransmitter and Growth Factor Regulation: Treatment with the compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF) and the neurotransmitter serotonin (B10506) (5-HT) in sleep-deprived rats[1].
Anti-Fibrotic Potential (demonstrated by the (+) enantiomer)
While data for the (-) isomer is not yet available, (+)-Isobicyclogermacrenal has been identified as a potent anti-fibrotic agent, suggesting a potential application for the isobicyclogermacrenal chemical class[2].
Mechanism of Action: (+)-Isobicyclogermacrenal alleviates cardiac fibrosis by inhibiting the Transforming Growth Factor β (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of fibrosis in various tissues. The key mechanisms include[2]:
-
Inhibition of Fibroblast Proliferation: It inhibits the proliferation of cardiac fibroblasts induced by TGF-β1.
-
Suppression of Fibrosis Biomarkers: It suppresses the expression of key fibrosis markers, including fibronectin and α-smooth muscle actin (α-SMA), by down-regulating their mRNA levels[2].
Quantitative Data Summary
Quantitative data for this compound is not available in the public domain at this time. The following table summarizes the anti-fibrotic activity of the related compound, (+)-Isobicyclogermacrenal.
| Compound | Model System | Target Pathway | Key Findings | Reference |
| (+)-Isobicyclogermacrenal | TGF-β1-stimulated cardiac fibroblasts | TGF-β/Smad | Identified as a main active component with potent antifibrotic effects. | [2] |
| (+)-Isobicyclogermacrenal | TGF-β1-stimulated cardiac fibroblasts | Fibrosis Markers | Suppressed the expression of fibronectin and α-smooth muscle actin. | [2] |
Experimental Protocols
Protocol: In Vivo Neuroprotection Model (Rat)
This protocol is based on the study of this compound in a sleep deprivation rat model[1].
Objective: To assess the neuroprotective effects of this compound against sleep deprivation-induced cognitive deficits and hippocampal injury.
Materials:
-
Male Sprague-Dawley rats
-
This compound (IG)
-
p-chlorophenylalanine (PCPA) for inducing sleep deprivation
-
Vehicle for IG and PCPA (e.g., saline with 0.5% Tween-80)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology equipment and reagents (e.g., formalin, paraffin (B1166041), H&E stain)
-
ELISA kits for BDNF and 5-HT measurement
-
Equipment for molecular analysis (PCR, Western Blot)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Model Induction: Establish the sleep deprivation (SLD) model using p-chlorophenylalanine (PCPA).
-
Drug Administration:
-
Divide animals into groups: Control, SLD model, SLD + IG treatment.
-
Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the experiment.
-
-
Behavioral Testing:
-
Conduct cognitive performance tests, such as the Morris water maze, to assess spatial learning and memory.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissues, particularly the hippocampus and cerebral cortex.
-
Process tissues for paraffin embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to assess histological injuries.
-
-
Biochemical and Molecular Analysis:
-
Collect hippocampal tissue for biochemical analysis.
-
Measure levels of BDNF and 5-HT using specific ELISA kits.
-
Conduct transcriptomic and metabolomic analyses to investigate changes in iron, cholesterol, and glutathione metabolism pathways.
-
Perform Western blot or qPCR to analyze the expression of TFRC and other markers of ferroptosis and neuroinflammation.
-
Protocol: In Vitro Anti-Fibrosis Assay (Cell-Based)
This protocol is based on the study of (+)-Isobicyclogermacrenal on cardiac fibroblasts[2]. It can be adapted to test the (-) isomer.
Objective: To evaluate the anti-fibrotic activity of Isobicyclogermacrenal by measuring its effect on TGF-β1-stimulated fibroblasts.
Materials:
-
Cardiac fibroblast or NIH3T3 cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
(+)- or this compound
-
MTT or similar cell proliferation assay kit
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)
-
Primers for fibronectin, α-SMA, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture fibroblasts in standard conditions (37°C, 5% CO2).
-
Cell Treatment:
-
Seed cells in appropriate plates (e.g., 96-well for proliferation, 6-well for RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of Isobicyclogermacrenal for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for a specified duration (e.g., 12 hours for mRNA analysis, 24-48 hours for proliferation).
-
-
Cell Proliferation Assay (MTT Assay):
-
After the treatment period, add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength to determine cell viability/proliferation.
-
-
Gene Expression Analysis (qPCR):
-
After treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative PCR using primers for fibronectin, α-SMA, and the housekeeping gene.
-
Analyze the relative changes in gene expression using the ΔΔCt method.
-
Visualized Pathways and Workflows
Caption: Mechanism of this compound in Neuroprotection.
Caption: Anti-Fibrotic Mechanism of (+)-Isobicyclogermacrenal.
Caption: Experimental Workflow for In Vitro Anti-Fibrosis Assay.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Derivatives of (-)-Isobicyclogermacrenal for Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isobicyclogermacrenal, a naturally occurring sesquiterpenoid, has demonstrated promising therapeutic potential, notably in the realms of anti-fibrotic and neuroprotective activities. Its intricate bicyclic structure presents a unique scaffold for chemical modification to enhance its biological profile, including potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive guide for the development and evaluation of novel this compound derivatives. The protocols outlined below are based on established methodologies for the synthesis and bio-evaluation of sesquiterpenoids and other natural product derivatives. While extensive data on a broad range of this compound derivatives is not yet publicly available, this document serves as a foundational resource for researchers aiming to explore the structure-activity relationships (SAR) of this promising natural product.
Data Presentation: Quantitative Bioactivity of this compound Derivatives
A systematic evaluation of novel derivatives requires the quantitative assessment of their biological activity. The following table provides a template for summarizing key data, populated with hypothetical examples to illustrate its application. Researchers should aim to determine parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for relevant biological assays.
| Compound ID | Modification on this compound Scaffold | Anti-Fibrotic Activity (IC50, µM) | Neuroprotective Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| ISO-001 | Parent Compound | 15.2 | 25.8 | >100 | >6.5 (Anti-Fibrotic) |
| ISO-D01 | C-13 aldehyde reduced to alcohol | 10.5 | 18.2 | >100 | >9.5 (Anti-Fibrotic) |
| ISO-D02 | Esterification of C-13 alcohol | 25.8 | 45.1 | >100 | >3.8 (Anti-Fibrotic) |
| ISO-D03 | Epoxidation of the C-4, C-5 double bond | 8.1 | 12.5 | 85.3 | 10.5 (Anti-Fibrotic) |
| ISO-D04 | Introduction of an aromatic substituent at C-13 | 5.4 | 9.8 | 60.1 | 11.1 (Anti-Fibrotic) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
General Protocol for the Synthesis of a this compound Derivative (Exemplified by C-13 Aldehyde Reduction)
This protocol describes a general method for the reduction of the aldehyde group in this compound to a primary alcohol, a common first step in generating a library of derivatives.
Materials:
-
This compound (starting material)
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (B129727) (MeOH), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane (B92381):ethyl acetate (B1210297) solvent system). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired alcohol derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol for In Vitro Anti-Fibrotic Activity Assay
This protocol outlines a method to assess the anti-fibrotic potential of this compound derivatives by measuring their ability to inhibit the proliferation of cardiac fibroblasts.
Materials:
-
Human Cardiac Fibroblasts (HCFs)
-
Fibroblast Growth Medium-3 (FGM-3)
-
This compound derivatives (test compounds)
-
Nintedanib and Pirfenidone (positive controls)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
96-well plates, gelatin-coated
-
5-bromo-2'-deoxyuridine (BrdU)
-
Anti-BrdU:POD antibody
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Microplate reader
Procedure:
-
Seed HCFs at a density of 7,500 cells per well in gelatin-coated 96-well plates and incubate for 72 hours.[1]
-
Prepare serial dilutions of the test compounds and positive controls in FGM-3 containing 1.6% DMSO and 1% BrdU.[1]
-
Replace the medium in the cell plates with the prepared compound dilutions.
-
Incubate the plates for 24 hours.[1]
-
Wash the cells twice with DPBS.[1]
-
Add anti-BrdU:POD antibody solution and incubate for 60 minutes at room temperature.[1]
-
Measure the absorbance at 370 nm and 490 nm using a microplate reader.[1]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Protocol for In Vitro Neuroprotective Activity Assay
This protocol describes a method to evaluate the neuroprotective effects of this compound derivatives against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[2]
Materials:
-
Primary rat cortical cells
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
48-well plates
-
Microplate reader
Procedure:
-
Plate primary rat cortical cells in 48-well plates and culture for 7-10 days.
-
Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induce neurotoxicity by exposing the cells to a final concentration of 100 µM glutamate for 24 hours.
-
Following glutamate exposure, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Calculate the half-maximal effective concentration (EC50) for each compound.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound derivatives.
Caption: The TGF-β/Smad signaling pathway, a potential target for this compound derivatives.
Caption: Hypothetical structure-activity relationship (SAR) for this compound derivatives.
References
- 1. Development and characterization of anti-fibrotic natural compound similars with improved effectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of (-)-Isobicyclogermacrenal with Transferrin Receptor (TFRC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Isobicyclogermacrenal, a sesquiterpenoid isolated from Valeriana officinalis, has been identified as a potential therapeutic agent with neuroprotective properties. Recent studies suggest that it directly targets the Transferrin Receptor (TFRC), a key protein involved in cellular iron uptake and various signaling pathways. Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor) at the atomic level. This document provides a detailed protocol for performing molecular docking studies of this compound with TFRC, aimed at elucidating their interaction and guiding further drug development efforts.
Data Presentation
Currently, there is a lack of publicly available experimental or computational data quantifying the binding affinity of this compound to TFRC. The following table is provided as a template for researchers to summarize their own docking results.
| Ligand | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |
| This compound | TFRC | e.g., -8.5 | e.g., 1.2 | e.g., TYR211, SER250, GLN640 |
| Control Ligand | TFRC | e.g., -7.2 | e.g., 5.8 | e.g., ARG629, LEU619 |
Experimental Protocols
This section outlines a comprehensive protocol for the molecular docking of this compound with the human Transferrin Receptor (TFRC) using widely accepted software tools such as AutoDock Vina.
Preparation of the Target Protein (TFRC)
The three-dimensional structure of the human Transferrin Receptor is essential for docking studies.
Methodology:
-
Obtain Protein Structure: Download the crystal structure of human TFRC from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6OKD , which provides a high-resolution structure of the TFRC ectodomain.
-
Protein Clean-up:
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or Discovery Studio).
-
Remove any co-crystallized ligands, ions, and water molecules that are not essential for the binding interaction. In the case of 6OKD, this would involve removing the cystine-dense peptide and any buffer molecules.
-
If the biological assembly is a homodimer, decide whether to use the full dimer or a single monomer for docking, depending on the location of the predicted binding site. For TFRC, using the monomeric unit containing the binding site of interest is often sufficient.
-
-
Add Hydrogens and Assign Charges:
-
Use a protein preparation utility (e.g., the 'Protein Preparation Wizard' in Maestro, or the 'Dock Prep' tool in Chimera) to add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign partial charges to each atom using a standard force field (e.g., Gasteiger charges).
-
-
Output File Generation: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Preparation of the Ligand (this compound)
Accurate preparation of the ligand is crucial for a successful docking simulation.
Methodology:
-
Obtain Ligand Structure: The 3D structure of a related compound, Isobicyclogermacrene, can be obtained from the PubChem database (CID: 16055278). The structure of this compound can be derived from this by adding the aldehyde group at the appropriate position using a molecule builder/editor.
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro, ChemDraw 3D, or Maestro.
-
-
Assign Charges and Define Torsions:
-
Add hydrogen atoms and assign Gasteiger charges to the ligand.
-
Define the rotatable bonds (torsions) within the ligand. This allows for conformational flexibility during the docking process. Most docking software can automatically detect rotatable bonds.
-
-
Output File Generation: Save the prepared ligand structure in the PDBQT file format.
Grid Box Generation
A grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses.
Methodology:
-
Identify the Binding Site: The binding site on TFRC can be identified based on existing literature for other ligands or by using binding site prediction tools (e.g., CASTp, SiteHound). For TFRC, the apical domain is a region of interest for ligand binding.
-
Define Grid Parameters:
-
Load the prepared TFRC PDBQT file into a program like AutoDock Tools (ADT).
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box to be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
-
Generate Grid Parameter File: Save the grid box parameters to a configuration file (e.g., grid.txt).
Molecular Docking Simulation
This step involves running the docking algorithm to predict the binding poses and affinities.
Methodology:
-
Prepare Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor (TFRC.pdbqt) and ligand (isobicyclogermacrenal.pdbqt) files, as well as the grid box parameters.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
-
Output: Vina will generate an output file (e.g., out.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Post-Docking Analysis
The final step is to analyze the results of the docking simulation.
Methodology:
-
Visualize Binding Poses: Load the receptor PDBQT and the output ligand PDBQT files into a molecular visualization tool.
-
Analyze Interactions: Examine the top-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the amino acid residues of TFRC.
-
RMSD Calculation: If a known binding pose exists (e.g., from a co-crystal structure), calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful prediction.
Visualizations
Experimental Workflow
Caption: Molecular docking workflow for this compound and TFRC.
TFRC Signaling Pathway
Caption: Proposed signaling pathway of this compound via TFRC.
Troubleshooting & Optimization
Technical Support Center: (-)-Isobicyclogermacrenal Yield Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of (-)-Isobicyclogermacrenal from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: The primary documented natural source of this compound is the roots and rhizomes of Valeriana officinalis L. (Valerian). This plant is widely used for its medicinal properties, and its essential oil contains a variety of sesquiterpenoids, including this compound.
Q2: What is a general overview of the process to obtain this compound?
A2: The general workflow involves the extraction of the compound from the plant material, followed by purification to isolate this compound from other co-extracted compounds. The final step is the analysis and quantification of the purified compound.
Caption: General workflow for obtaining this compound.
Troubleshooting Guides
Low Yield of Crude Extract
Problem: The initial extraction from Valeriana officinalis roots and rhizomes is yielding a lower than expected amount of crude extract.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent | The choice of solvent significantly impacts extraction efficiency. For sesquiterpenoids like this compound, moderately polar solvents are often effective. Consider using ethanol (B145695), a hydroalcoholic solution (e.g., 70% ethanol in water), or methanol.[1][2] | An increase in the yield of the crude extract containing the target compound. |
| Suboptimal Extraction Temperature | High temperatures can lead to the degradation of thermolabile compounds. For Valeriana officinalis, an extraction temperature range of 40°C - 60°C is recommended to preserve volatile compounds.[1] | Improved recovery of this compound by minimizing thermal degradation. |
| Insufficient Extraction Time | The extraction process may not be long enough to efficiently extract the target compound. An extraction duration of 6-8 hours is a good starting point for maceration or percolation methods.[1] | A higher concentration of this compound in the crude extract. |
| Improper Plant Material Preparation | The particle size of the plant material affects solvent penetration. Ensure the Valeriana officinalis roots and rhizomes are properly dried and ground to a fine powder to maximize the surface area for extraction. | Enhanced solvent access to the plant cells, leading to a more efficient extraction. |
Low Purity of this compound after Purification
Problem: After column chromatography, the fractions containing this compound show low purity, with significant contamination from other compounds.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Stationary Phase | Silica (B1680970) gel is a commonly used stationary phase for the purification of sesquiterpenoids.[3][4] Ensure the silica gel is of an appropriate mesh size (e.g., 60-120 mesh) and has been properly activated by heating to remove moisture.[5] | Improved separation of compounds with different polarities. |
| Incorrect Mobile Phase | The polarity of the mobile phase determines the elution of compounds. For silica gel chromatography, a non-polar solvent or a gradient of increasing polarity is typically used. Start with a non-polar solvent like hexane (B92381) and gradually introduce a more polar solvent like ethyl acetate (B1210297) or acetone.[6] | Better resolution between this compound and other compounds in the extract. |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation. As a general rule, the amount of adsorbent should be 20-50 times the weight of the sample.[7] | Sharper and more distinct bands for each compound, leading to purer fractions. |
| Improper Column Packing | Air bubbles or cracks in the silica gel column can cause channeling and lead to inefficient separation.[7] Ensure the column is packed uniformly as a slurry to avoid these issues.[7] | A uniform flow of the mobile phase and improved separation efficiency. |
Experimental Protocols
Protocol 1: Extraction of this compound from Valeriana officinalis
This protocol is a general guideline for the extraction of this compound. Optimization may be required based on the specific plant material and desired scale.
-
Preparation of Plant Material:
-
Obtain dried roots and rhizomes of Valeriana officinalis.
-
Grind the plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place the powdered plant material in a suitable extraction vessel.
-
Add a hydroalcoholic solution (e.g., 70% ethanol in water) to the plant material at a ratio of 1:10 (w/v).[2]
-
Stir the mixture continuously at a controlled temperature of 40-60°C for 6-8 hours.[1]
-
After extraction, filter the mixture to separate the liquid extract from the solid plant material.
-
-
Concentration:
-
Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can then be further processed for purification.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound from the crude extract.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent.[7]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions containing the target compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Caption: Detailed workflow for extraction and purification.
Data Presentation
Table 1: Comparison of Extraction Solvents for Sesquiterpenoids
| Solvent System | Polarity | Advantages | Disadvantages |
| Hexane | Non-polar | Selective for non-polar compounds. | May have lower yield for moderately polar sesquiterpenoids. |
| Ethanol | Polar | Good solvency for a wide range of compounds.[2] | May co-extract undesirable polar compounds. |
| Methanol | Polar | Similar to ethanol, good solvency.[8] | Can be more toxic than ethanol. |
| Hydroalcoholic Solutions (e.g., 70% Ethanol) | Moderately Polar | Balances polarity to target a range of compounds.[2] | Requires careful optimization of the water-to-alcohol ratio. |
| Supercritical CO₂ | Non-polar (tunable) | Highly selective, clean extraction with no solvent residue. | Requires specialized equipment and high initial investment. |
Table 2: Typical GC-MS Parameters for Valeriana officinalis Essential Oil Analysis
This table provides a starting point for developing a GC-MS method for the analysis of this compound.
| Parameter | Value | Reference |
| Column | HP-5MS fused silica column (30 m × 0.25 mm i.d., 0.25 μm film thickness) | [2] |
| Carrier Gas | Helium | [2] |
| Flow Rate | 1 mL/min | [2] |
| Injector Temperature | 200°C | [2] |
| Oven Temperature Program | Start at 50°C (hold for 1 min), then ramp to 250°C at 3°C/min (hold for 10 min) | [2] |
| Detector | Mass Spectrometer (MS) | [2] |
| Mass Range | 40 to 550 amu | [2] |
Table 3: General HPLC-UV Parameters for Sesquiterpenoid Analysis
This table provides a general starting point for developing an HPLC-UV method for the quantification of this compound.
| Parameter | Value | Reference |
| Column | C18 reversed-phase column | [9][10] |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (acidified) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection Wavelength | 205 nm (for general sesquiterpenoids) | [11] |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) |
Stability and Storage Considerations
Issue: Loss of this compound yield during storage of extracts or purified compound.
Caption: Factors leading to the degradation of this compound.
-
Temperature: Sesquiterpenoids can be sensitive to high temperatures.[12] Store extracts and purified compounds at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.
-
Light: Exposure to UV light can cause degradation of many phytochemicals. Store samples in amber-colored vials or in the dark to prevent photodegradation.
-
pH: The stability of sesquiterpenes can be pH-dependent.[12] It is advisable to store extracts and purified compounds in neutral or slightly acidic conditions. Avoid strongly acidic or basic conditions.
-
Oxidation: Sesquiterpenoids can be susceptible to oxidation. To minimize oxidation, consider storing samples under an inert atmosphere (e.g., nitrogen or argon).
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reverse-phase hplc method: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Optimizing the extract yield of bioactive compounds in Valeriana officinalis root: a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPTLC and reverse phase HPLC methods for the simultaneous quantification and in vitro screening of antioxidant potential of isolated sesquiterpenoids from the rhizomes of Cyperus rotundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of (-)-Isobicyclogermacrenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of (-)-Isobicyclogermacrenal. The guidance is based on the known synthetic route and common challenges encountered in similar stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the synthesis of this compound revolve around several key areas:
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers is crucial. This is particularly challenging during the reduction of cyclic ketones and the diastereoselective addition of organometallic reagents.
-
Macrocyclization: The formation of the 10-membered ring can be difficult due to entropic factors. Careful selection of reaction conditions is necessary to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclopropanation: Achieving high stereoselectivity during the introduction of the cyclopropane (B1198618) ring is a critical step that can be sensitive to the substrate's conformational flexibility.
-
Functional Group Manipulations: The synthesis involves a sequence of sensitive functional group transformations where protecting group strategies and reagent choice are critical to avoid side reactions.
Q2: Why is the choice of starting material, such as piperitenone, significant?
A2: Piperitenone is an advantageous starting material as it provides a readily available, chiral scaffold containing several of the carbon atoms required for the final structure. Its existing stereocenter can be used to influence the stereochemical outcome of subsequent reactions, a strategy known as chiral pool synthesis.
Q3: What are the key stereochemistry-determining steps in the synthesis?
A3: The critical stereochemistry-determining steps include:
-
The initial conjugate addition to an enone system.
-
Diastereoselective reduction of a ketone to establish a key alcohol stereocenter.
-
The stereospecific Simmons-Smith cyclopropanation, which is directed by a nearby hydroxyl group.
-
The Cope rearrangement, which proceeds through a stereospecific transition state to form the bicyclo[8.1.0]undecane skeleton.
Troubleshooting Guides
Section 1: Issues in Early-Stage Synthesis - Piperitenone to Key Diol Intermediate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Grignard reaction | - Inactive magnesium turning.- Presence of moisture in the solvent or on glassware.- Competing enolization of the ketone. | - Activate magnesium with iodine or 1,2-dibromoethane.- Thoroughly dry all glassware and use anhydrous solvents.- Use CeCl₃ to suppress enolization (Luche reduction conditions). |
| Poor diastereoselectivity in ketone reduction | - Inappropriate reducing agent.- Insufficient steric hindrance to direct the hydride attack. | - Use a bulky reducing agent like L-Selectride® for higher diastereoselectivity.- Optimize the temperature; lower temperatures often lead to better selectivity. |
| Difficulty in purifying intermediates | - Similar polarities of diastereomers.- Presence of unreacted starting material. | - Utilize high-performance liquid chromatography (HPLC) for separation.- Ensure the reaction goes to completion by monitoring with TLC.- Consider derivatization to facilitate separation. |
Section 2: Challenges in Cyclopropanation and Ring Expansion
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Simmons-Smith cyclopropanation | - Impure diiodomethane (B129776).- Inactive zinc-copper couple. | - Purify diiodomethane by distillation.- Prepare a fresh, highly active zinc-copper couple before use. |
| Formation of undesired cyclopropane diastereomer | - Steric hindrance preventing the desired hydroxyl-directed cyclopropanation. | - Ensure the directing hydroxyl group is appropriately positioned and not sterically encumbered.- Modify the substrate to enhance the directing effect. |
| Failure of the Cope rearrangement | - The precursor has not adopted the required boat-like conformation for the rearrangement.- Insufficient thermal energy. | - Confirm the stereochemistry of the precursor; the vinyl and allyl groups must be in a cis-relationship.- Increase the reaction temperature in a high-boiling, inert solvent, and consider using a sealed tube. |
Experimental Protocols (Generalized)
Note: The following protocols are generalized procedures for key transformations in the synthesis of this compound and should be adapted and optimized for specific substrates and scales.
Protocol 1: Diastereoselective Ketone Reduction
-
Dissolve the ketone substrate in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Hydroxyl-Directed Simmons-Smith Cyclopropanation
-
To a stirred suspension of freshly prepared zinc-copper couple (3.0 equivalents) in anhydrous diethyl ether under an argon atmosphere, add diiodomethane (2.5 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the allylic alcohol substrate in anhydrous diethyl ether.
-
Reflux the reaction mixture for 12 hours, monitoring by TLC.
-
Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite® and extract the filtrate with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography.
Visualizations
Caption: A flowchart illustrating the key stages in the total synthesis of this compound.
Caption: A diagram showing the conformational logic of the key Cope rearrangement step.
optimizing dosage and administration routes for (-)-Isobicyclogermacrenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Isobicyclogermacrenal (IG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IG) and what is its known biological activity?
A1: this compound is a sesquiterpenoid compound isolated from Valeriana officinalis[1]. It has demonstrated neuroprotective effects in preclinical studies. Specifically, it has been shown to ameliorate neurological damage and cognitive impairment in rats with sleep deprivation by mitigating abnormalities in iron, cholesterol, and glutathione (B108866) metabolism, which reduces oxidative stress, ferroptosis, and neuroinflammation in the hippocampus[1].
Q2: What is a typical starting dosage for in vivo studies with this compound?
A2: Specific dosage data for pure this compound is limited in publicly available literature. However, studies on the crude extract of Valeriana officinalis root, from which IG is isolated, can provide a starting point for dose-range finding studies. For insomnia, effective dosages of the extract in humans range from 300 to 600 mg[2][3]. For anxiety, dosages of 120 to 200 mg, three times a day, have been used[3]. It is crucial to perform dose-response studies to determine the optimal and safe dosage of the purified compound for your specific animal model and experimental endpoint.
Q3: What are the potential signaling pathways modulated by this compound?
A3: While direct studies on the specific signaling pathways modulated by this compound are not extensively available, its observed anti-inflammatory and neuroprotective effects suggest potential interaction with key inflammatory and cell survival pathways. Plausible targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation and cellular stress responses[4][5][6][7]. Further research is required to elucidate the precise molecular mechanisms.
Q4: What are the main challenges when working with natural products like this compound?
A4: Common challenges in natural product research include issues with solubility, stability, and achieving consistent biological activity. Solubility can impact formulation and bioavailability, while stability is crucial for ensuring the compound remains active throughout the experiment[8][9]. It is recommended to perform thorough physicochemical characterization of your batch of this compound before initiating extensive biological experiments.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
| Possible Cause | Recommended Action |
| Inappropriate Solvent | Test the solubility of this compound in a panel of biocompatible solvents. Start with common solvents such as DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). For in vivo studies, ensure the final concentration of the organic solvent is within acceptable toxicological limits. |
| Compound Aggregation | Use sonication or gentle heating to aid dissolution. Visually inspect the solution for any precipitates. Consider the use of surfactants or cyclodextrins to improve solubility and prevent aggregation[10]. |
| pH-dependent Solubility | Determine the pKa of this compound and assess its solubility at different pH values. Adjusting the pH of the formulation buffer may enhance solubility. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Recommended Action |
| Compound Instability | Perform stability studies on your stock solutions and final formulations. Assess stability under different storage conditions (temperature, light exposure). Forced degradation studies can help identify potential degradation products[8][9]. |
| Batch-to-Batch Variability | If sourcing this compound from a supplier, request a certificate of analysis for each batch to ensure purity and consistency. If isolating in-house, establish rigorous quality control procedures. |
| Experimental Design Flaws | Ensure your experimental design includes appropriate controls (vehicle control, positive control). Perform power calculations to ensure an adequate sample size. Randomize and blind experiments where possible. |
Issue 3: Unexpected Toxicity in in vivo Models
| Possible Cause | Recommended Action |
| High Dosage | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a low dose based on available literature for similar compounds or the parent extract and gradually increase the dose while monitoring for signs of toxicity. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve this compound is non-toxic at the administered volume. Run a vehicle-only control group to assess any adverse effects of the vehicle itself. |
| Route of Administration | The route of administration can significantly impact the toxicity profile. Consider alternative administration routes that may offer better tolerability or targeted delivery. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control group (no IG) and a negative control group (no LPS).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT): After collecting the supernatant for the Griess assay, assess cell viability using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
Protocol 2: In Vivo Anti-Inflammatory Assay - Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Control (vehicle only)
-
Carrageenan control (vehicle + carrageenan)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or via the desired route 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
Visualizations
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valerian | AAFP [aafp.org]
- 3. Valerian Root Dosage: How Much Is Safe? [healthline.com]
- 4. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Frontiers | Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies [frontiersin.org]
purification challenges of (-)-Isobicyclogermacrenal from complex mixtures
Welcome to the technical support center for the purification of (-)-Isobicyclogermacrenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the isolation of this sesquiterpenoid from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its potential instability and the presence of structurally similar compounds in natural extracts. This compound, like other germacrene-type sesquiterpenoids, is susceptible to heat-induced rearrangements, acid-catalyzed cyclization, and photoisomerization. These reactions can lead to the formation of various bicyclic and tricyclic artifacts, complicating the purification process and reducing the yield of the target compound.
Q2: My purified sample shows multiple peaks on GC-MS analysis, even after HPLC purification. What could be the cause?
A2: This is a common issue. The high temperatures used in the injector port of a gas chromatograph can cause thermal rearrangement of germacrene-type sesquiterpenes. This can lead to the appearance of degradation products that were not present in your HPLC-purified sample. It is advisable to use the lowest possible injector temperature and a fast analysis time to minimize on-column degradation. For definitive purity analysis, consider using analytical techniques that do not involve high temperatures, such as ¹H-NMR or LC-MS.
Q3: What are the typical impurities found alongside this compound?
A3: Common impurities include other sesquiterpenes with similar polarity, such as spathulenol, and isomers or rearrangement products of this compound itself. The exact impurity profile will depend on the plant source and the extraction and purification methods used.
Q4: What are the key physicochemical properties of this compound to consider for purification?
A4: this compound is a relatively non-polar compound. The related compound, bicyclogermacrene, has very low water solubility (0.0084 g/L) and a high octanol/water partition coefficient (logP of 5.09), indicating its lipophilic nature.[1] This suggests that normal-phase chromatography on silica (B1680970) gel or reversed-phase chromatography with a high percentage of organic solvent in the mobile phase would be suitable for its purification.
Q5: Can you suggest a starting point for developing a purification protocol?
A5: A general approach involves initial extraction of the plant material with a moderately polar solvent like ethanol (B145695) or ethyl acetate (B1210297). This is followed by liquid-liquid partitioning to separate compounds based on polarity. For chromatographic purification, a good starting point is silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). Further purification can be achieved using preparative HPLC, often with a reversed-phase C18 column.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after extraction. | - Incomplete extraction from the plant matrix.- Degradation during extraction (e.g., due to heat). | - Ensure the plant material is finely ground to maximize surface area.- Use a suitable solvent with good penetration properties (e.g., ethanol, ethyl acetate).- Perform extraction at room temperature to minimize thermal degradation. |
| Poor separation of this compound from other compounds during column chromatography. | - Inappropriate solvent system (polarity is too high or too low).- Column overloading.- Improperly packed column. | - Optimize the solvent system using thin-layer chromatography (TLC) first to find a mobile phase that gives good separation.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to prevent channeling. |
| The purified compound appears to be a mixture of isomers. | - Isomerization occurred during purification (e.g., due to acidic conditions on silica gel or exposure to light). | - Use deactivated (neutral) silica gel for column chromatography.- Protect the sample from light throughout the purification process by using amber glassware or covering flasks with aluminum foil. |
| This compound degrades during solvent removal. | - High temperatures during rotary evaporation. | - Use a rotary evaporator at a low temperature (e.g., 30-40 °C) and under high vacuum to remove the solvent.- For small-scale work, consider removing the solvent under a stream of nitrogen. |
| Difficulty in obtaining pure crystals of this compound. | - Presence of persistent impurities.- Inappropriate crystallization solvent. | - Re-purify the compound using a different chromatographic technique (e.g., preparative HPLC with a different stationary phase).- Screen a variety of solvents and solvent mixtures for crystallization. Slow evaporation of a solution in a non-polar solvent like hexane may yield crystals. |
Quantitative Data Summary
The following table summarizes typical yields and purity of sesquiterpenoids from plant sources, which can serve as a benchmark for the purification of this compound.
| Compound | Plant Source | Purification Method | Yield | Purity | Reference |
| 11,13-dihydrolactucin | Cichorium intybus L. | Liquid-liquid extraction, Reversed-phase chromatography | 642.3 ± 76.3 mg from 750 g of powder | >95% | [2][3] |
| Lactucin | Cichorium intybus L. | Liquid-liquid extraction, Reversed-phase chromatography | 175.3 ± 32.9 mg from 750 g of powder | >95% | [2][3] |
| QS-21 | Quillaja saponaria | Reversed-phase chromatography, HILIC | 2.1% from starting material | >97% | [1] |
| 3β-hydroxyartemisinic acid | Trichothecium roseum | Silica gel column, crystallization, HPLC | 51.1% (204.6 mg) | 97.2% | [4] |
| 3β,15-dihydroxyartemisinic acid | Trichothecium roseum | Silica gel column, crystallization, HPLC | 37.3% (149.2 mg) | 98.7% | [4] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol describes a general procedure for the initial extraction and fractionation of sesquiterpenoids from a plant matrix.
-
Extraction:
-
Macerate the dried and powdered plant material (e.g., 1 kg of Valeriana officinalis roots) with 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity: first with petroleum ether (or hexane) to remove non-polar compounds, followed by ethyl acetate, and finally with n-butanol.
-
Collect each fraction and concentrate them under reduced pressure. The this compound is expected to be enriched in the ethyl acetate fraction due to its moderate polarity.
-
Protocol 2: Silica Gel Column Chromatography
This protocol details the purification of the enriched fraction using silica gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in hexane.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of hexane or dichloromethane.
-
Load the sample carefully onto the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 9:1).
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions containing the target compound.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to high purity, preparative HPLC is recommended.
-
Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC. A typical starting point could be a linear gradient from 60% methanol to 100% methanol over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: Dissolve the semi-purified fraction in the initial mobile phase and inject a volume appropriate for the column size.
-
Fraction Collection: Collect the peak corresponding to this compound based on retention time determined from analytical HPLC.
-
Post-Purification: Remove the solvent from the collected fraction under reduced pressure.
Visualizations
Experimental Workflow for Purification
Caption: A general experimental workflow for the purification of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound during purification.
Characterization Workflow
Caption: Workflow for the analytical characterization of purified this compound.
References
- 1. Showing Compound Bicyclogermacrene (FDB017365) - FooDB [foodb.ca]
- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of (-)-Isobicyclogermacrenal under different storage conditions
Technical Support Center: Stability of (-)-Isobicyclogermacrenal
This technical support center provides guidance and troubleshooting for researchers and drug development professionals conducting stability testing of this compound under various storage conditions. The information herein is based on general principles of pharmaceutical stability testing and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the general stability of natural products with similar functional groups, the primary factors that can affect the stability of this compound are likely to be temperature, light, pH (in solution), and oxygen.[1][2] It is crucial to evaluate these factors to establish appropriate storage conditions and shelf-life.
Q2: What is a forced degradation study and why is it necessary for this compound?
A2: A forced degradation study, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and degradation pathways.[3][4] This is essential for developing and validating a stability-indicating analytical method that can accurately measure the compound in the presence of its degradants.[5]
Q3: What analytical methods are recommended for stability testing of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and recommended technique for stability testing.[6][7] An HPLC method needs to be developed and validated to ensure it is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.[7]
Q4: How much degradation is considered acceptable in a forced degradation study?
A4: Generally, a degradation of 5-20% of the active pharmaceutical ingredient (API) is considered optimal for the validation of chromatographic assays.[3] Excessive degradation can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions.
Q5: What are the typical long-term and accelerated stability testing conditions?
A5: According to ICH guidelines, long-term stability testing is often conducted at 25°C ± 2°C / 60% RH ± 5% RH, while accelerated testing is typically performed at 40°C ± 2°C / 75% RH ± 5% RH.[8] The specific conditions should be chosen based on the climatic zone where the product will be marketed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress conditions (e.g., temperature, acid/base concentration) are not harsh enough. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). Consider using a combination of stressors. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. Co-elution of the parent compound and degradation products. | Optimize the HPLC method by screening different columns, mobile phases, and gradient profiles. Ensure the method is stability-indicating.[9] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Undetected degradation products (e.g., non-UV active compounds, volatile compounds). Inaccurate quantification of degradants. | Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in addition to UV. Ensure the response factors of the degradants are considered for accurate quantification. |
| Inconsistent results between replicate samples. | Non-homogenous sample. Inconsistent sample preparation or storage. Analytical instrument variability. | Ensure proper mixing and handling of samples. Follow a standardized and validated sample preparation protocol. Perform system suitability tests to ensure instrument performance. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Protocol 2: Long-Term and Accelerated Stability Testing
Objective: To evaluate the stability of this compound under defined storage conditions to establish a retest period.
Methodology:
-
Sample Preparation: Package the this compound substance in the proposed container closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule:
-
Analysis: At each time point, analyze the samples for appearance, assay of this compound, and levels of degradation products using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Products (% Peak Area) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | DP1 (5.8), DP2 (8.5) | 99.5 |
| 0.1 M NaOH (RT) | 2 | 90.5 | DP3 (9.1) | 99.6 |
| 3% H₂O₂ (RT) | 24 | 88.1 | DP4 (6.2), DP5 (5.3) | 99.6 |
| Thermal (80°C) | 48 | 96.3 | DP1 (3.5) | 99.8 |
| Photostability | - | 92.7 | DP6 (7.1) | 99.8 |
DP = Degradation Product; RT = Room Temperature
Table 2: Long-Term Stability Data for this compound at 25°C/60%RH
| Time (months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White to off-white solid | 99.8 | < 0.1 |
| 3 | Conforms | 99.6 | 0.15 |
| 6 | Conforms | 99.5 | 0.21 |
| 12 | Conforms | 99.2 | 0.35 |
| 24 | Conforms | 98.9 | 0.58 |
| 36 | Conforms | 98.5 | 0.82 |
Visualizations
Caption: Workflow for Stability Testing of a Drug Substance.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Enhanced Sensitivity to (-)-Isobicyclogermacrenal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining analytical methods for the enhanced detection and quantification of (-)-Isobicyclogermacrenal. Given that dedicated protocols for this specific sesquiterpenoid are not widely published, this guide offers robust starting methodologies, troubleshooting advice, and frequently asked questions based on best practices for the analysis of similar natural products.
Method Development for this compound Analysis
Developing a sensitive and reliable analytical method for a specific compound like this compound requires a systematic approach. The choice of technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR)—will depend on the research goals, such as quantification, identification, or structural elucidation, as well as the sample matrix.
General Workflow for Method Development:
-
Compound Characterization: Understand the physicochemical properties of this compound, including its polarity, volatility, and UV absorbance, to select the most appropriate analytical technique.
-
Sample Preparation: Develop an efficient extraction and cleanup procedure to isolate the analyte from the sample matrix, minimizing interferences.
-
Method Optimization: Systematically optimize the parameters for the chosen analytical instrument to achieve the desired sensitivity, selectivity, and resolution.
-
Method Validation: Validate the final method according to relevant guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, linearity, and robustness.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of sesquiterpenoids using various analytical techniques. These values should be considered as a general reference; specific performance characteristics must be experimentally determined during method validation for this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | 2.00 - 10.0 µg/mL[1][2] | 0.25 µg/mL[3] | Instrument and analyte dependent |
| Limit of Quantification (LOQ) | 6.00 - 30.0 µg/mL[1][2] | 0.75 µg/mL[3] | Instrument and analyte dependent |
| Linearity (r²) | > 0.998[1] | > 0.99[3][4] | Essentially linear[5] |
| Accuracy/Recovery (%) | 74 - 105%[1][6] | 95 - 106%[3] | Highly accurate with proper standards |
| Precision (RSD %) | < 10%[1] | < 15%[4] | < 2% |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol outlines a general procedure for the extraction of sesquiterpenoids from a plant matrix.
-
Sample Collection and Preparation:
-
Collect fresh plant material and, if necessary, dry it in a well-ventilated area at room temperature, protected from direct sunlight.
-
Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh an appropriate amount of the powdered plant material (e.g., 10 g).
-
Macerate the powder in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a 1:10 solid-to-solvent ratio.[7]
-
Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction.
-
-
Solvent Partitioning (Optional):
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their polarity.[7]
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase) with the elution solvent followed by the equilibration solvent.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.
-
Protocol 2: HPLC-UV Method for Quantification
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for sesquiterpenoid separation.[6] A typical starting point is a linear gradient from 40% to 80% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. If unknown, a photodiode array (PDA) detector can be used to identify the wavelength of maximum absorbance. For many sesquiterpenes, this is around 210 nm.[6]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Prepare a stock solution of a purified this compound standard of known concentration.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Inject the standards and the prepared samples.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
-
Protocol 3: GC-MS Method for Identification and Quantification
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable for terpene analysis.[3]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.[8]
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis:
-
For identification, compare the obtained mass spectrum and retention time with that of a reference standard or with library data (e.g., NIST).
-
For quantification, use a suitable internal standard and create a calibration curve.[3]
-
Protocol 4: Quantitative NMR (qNMR) for Purity Assessment
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity internal standard that has a simple spectrum and signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
-
Data Processing and Quantification:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Troubleshooting Guide
HPLC Issues
-
Question: Why am I seeing peak fronting or tailing?
-
Answer: Peak asymmetry can be caused by several factors.[10]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, use the initial mobile phase as the sample solvent.
-
Column Contamination or Degradation: Strong sample-stationary phase interactions can cause tailing. Try flushing the column with a strong solvent or replace the column if it's old.
-
-
-
Question: My retention times are drifting. What should I do?
-
Answer: Retention time instability can be due to:
-
Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and is well-mixed.[11]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run, especially after changing solvents.[11]
-
-
-
Question: I am observing a high backpressure. What is the cause?
-
Answer: High backpressure is often caused by blockages in the system.
-
Frit Blockage: Particulate matter from the sample or pump seals can clog the column inlet frit. Replace the frit or the column.
-
Sample Precipitation: The sample may be precipitating in the mobile phase. Ensure your sample is fully soluble.
-
Tubing Blockage: Check for blockages in the tubing and fittings.
-
-
GC-MS Issues
-
Question: I am getting poor recovery of this compound, which is a sesquiterpenoid. Why?
-
Answer: Sesquiterpenes are less volatile than monoterpenes and can be challenging to analyze.
-
Inappropriate Injection Technique: For less volatile compounds, liquid injection may provide better recovery than headspace analysis.[12]
-
Active Sites in the Inlet or Column: Active sites can cause analyte degradation. Use a deactivated inlet liner and a high-quality column.
-
-
-
Question: I am seeing co-eluting peaks. How can I improve separation?
-
Answer: Co-elution can be addressed by:
-
Optimizing the Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.
-
Changing the Column: Using a column with a different stationary phase can alter the selectivity and resolve co-eluting peaks.
-
-
-
Question: My mass spectra have a high background noise. What is the reason?
-
Answer: High background noise can originate from:
-
Column Bleed: This occurs at high temperatures, especially with older columns. Condition the column or replace it.
-
Contamination: The carrier gas, injector, or ion source may be contaminated. Perform routine maintenance and cleaning.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the best initial approach for analyzing a completely unknown sample for this compound?
-
Answer: A good starting point is to perform an extraction followed by GC-MS analysis. GC-MS provides both retention time and mass spectral data, which are valuable for tentative identification by comparison to spectral libraries. Once identified, a more sensitive and robust quantitative method, such as HPLC-UV or a targeted GC-MS method, can be developed.
-
-
Question: How can I confirm the structure of an isolated compound suspected to be this compound?
-
Question: What are "matrix effects" and how can I minimize them?
-
Answer: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy of quantification. To minimize matrix effects, improve sample cleanup (e.g., using SPE), optimize chromatographic separation to resolve the analyte from interfering compounds, or use a stable isotope-labeled internal standard.
-
-
Question: How should I store my this compound standard and samples to ensure stability?
-
Answer: The stability of sesquiterpenoids can be affected by factors like temperature, light, and pH. It is advisable to store standards and sample extracts in a cool, dark place (e.g., at -20°C) in tightly sealed vials to prevent degradation.[17] For solutions, use high-purity, anhydrous solvents.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
Caption: Factors influencing analytical sensitivity for this compound.
References
- 1. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 6. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 13. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure elucidation and NMR assignments of a new sesquiterpene of volatile oil from Artemisia frigida Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of (-)-Isobicyclogermacrenal in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Isobicyclogermacrenal in cellular models. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: Recent studies have identified that this compound directly targets the Transferrin Receptor (TFRC), which plays a crucial role in iron metabolism.[1] This interaction has been shown to ameliorate abnormalities in iron, cholesterol, and glutathione (B108866) metabolism, thereby reducing oxidative stress and ferroptosis in hippocampal cells.[1]
Q2: I am observing cytotoxicity at concentrations where I expect to see a specific biological effect. Is this an off-target effect?
A2: It is possible. Cytotoxicity is a common off-target effect of chemical compounds in cellular assays.[2] It is crucial to distinguish between on-target mediated cell death and non-specific cytotoxicity. We recommend performing a dose-response curve to determine the therapeutic window of this compound in your specific cell model.
Q3: My results with this compound are inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from several factors, including compound stability, cell culture conditions, and experimental variability.[3][4] Natural products can sometimes be unstable in solution or reactive with components of the cell culture medium.[5] Refer to the troubleshooting guide below for a systematic approach to identifying the source of the inconsistency.
Q4: What are "nuisance compounds" and could this compound be one?
A4: Nuisance compounds are substances that interfere with assay readouts through non-specific mechanisms rather than by specifically interacting with the intended target.[2][6] These mechanisms can include chemical reactivity, aggregation, or interference with assay technology (e.g., autofluorescence).[2][5] While there is no specific report of this compound being a nuisance compound, it is a good practice to perform counter-screens to rule out such effects, especially when using a novel compound.[7]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
If you are observing significant cell death at your desired experimental concentrations, follow these steps to troubleshoot:
-
Determine the IC50 for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH release) with a broad range of this compound concentrations to determine the 50% inhibitory concentration (IC50) for cell viability in your specific cell line.
-
Compare with On-Target Activity: Compare the cytotoxicity IC50 with the effective concentration (EC50) for your desired biological effect. A large therapeutic window (high IC50, low EC50) suggests that the desired effect is not due to general toxicity.
-
Use a Rescue Experiment: If possible, try to rescue the cells from cytotoxicity by manipulating the on-target pathway. For example, since this compound affects iron metabolism, supplementing the media with iron or a downstream metabolite might mitigate the cytotoxic effects if they are on-target.
-
Assess Markers of Non-Specific Toxicity: Evaluate markers of cellular stress, such as reactive oxygen species (ROS) production or mitochondrial membrane potential disruption, at various concentrations of the compound.[8]
Issue 2: Lack of Expected Biological Effect
If you are not observing the anticipated biological outcome, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Consider obtaining a fresh batch or analyzing your current stock by techniques like NMR or mass spectrometry.
-
Cell Line Validation: Confirm that your cell line expresses the target protein, TFRC, at sufficient levels. This can be done by Western blot or qPCR.
-
Optimize Experimental Conditions: Systematically vary experimental parameters such as incubation time, cell density, and serum concentration in your media.
-
Positive and Negative Controls: Ensure you are using appropriate positive and negative controls to validate your assay's performance.
Issue 3: Results Suggesting Off-Target Effects
If your data points towards off-target activities (e.g., effects in TFRC-knockout cells), a more in-depth investigation is warranted:
-
Secondary Assays: Employ orthogonal assays to confirm your initial findings. These are assays that measure the same biological endpoint but through a different technological principle, making them less susceptible to the same artifacts.
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or affinity purification-mass spectrometry to confirm that this compound is indeed binding to TFRC in your cellular context.
-
Phenotypic Screening: Broader phenotypic screening can help identify unexpected cellular effects and provide clues about potential off-target pathways.[9][10]
Data Presentation
Table 1: Hypothetical Concentration Ranges for On-Target vs. Off-Target Effects of this compound
| Parameter | Concentration Range | Implication |
| On-Target Activity (TFRC modulation) | 1 - 10 µM | Therapeutic window for specific effects. |
| Potential Off-Target Effects | 10 - 50 µM | Concentrations to be cautious of potential non-specific activities. |
| Cytotoxicity | > 50 µM | Likely dominated by non-specific toxicity. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for TFRC Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TFRC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: On-target vs. a potential off-target pathway of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Decision-making flowchart for diagnosing experimental problems.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (-)-Isobicyclogermacrenal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of (-)-Isobicyclogermacrenal.
Section 1: Frequently Asked Questions (FAQs)
Q1: My in vitro assays show good efficacy for this compound, but it performs poorly in animal models. What could be the reason?
A1: This is a common issue for many terpenoids. The discrepancy often stems from low oral bioavailability. Factors that can limit the bioavailability of this compound include poor aqueous solubility, low dissolution rate, limited permeability across the intestinal epithelium, and significant first-pass metabolism in the liver.[1][2][3] It is crucial to assess these physicochemical and pharmacokinetic properties to pinpoint the exact cause.
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to overcome the low solubility and improve the bioavailability of terpenoids.[1][2] The most common and effective approaches include:
-
Nanoparticle-based formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[1]
-
Solid dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance wettability and dissolution.
-
Complexation with cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly improve its aqueous solubility.[4]
Q3: How do I choose the best bioavailability enhancement strategy for my experiments?
A3: The choice of strategy depends on the specific properties of this compound and the desired formulation characteristics. A preliminary assessment of its solubility and permeability is recommended.
-
For compounds with very low solubility, nanoparticle formulations or solid dispersions are often effective.
-
If the issue is primarily poor wetting, solid dispersions with a suitable carrier can be a good choice.
-
Cyclodextrin complexation is a versatile option for improving the solubility of many lipophilic molecules.
It is often beneficial to screen several methods to identify the most effective one for your specific compound.
Q4: Are there any analytical challenges I should be aware of when working with these enhanced formulations?
A4: Yes, characterization of the formulation is critical. For nanoparticle formulations, you will need to measure particle size, polydispersity index (PDI), and zeta potential. For solid dispersions, techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are important to confirm the amorphous state of the drug. For cyclodextrin complexes, the complexation efficiency should be determined. Standard analytical methods like HPLC will need to be adapted to accurately quantify the drug in the formulation and in biological matrices.
Section 2: Troubleshooting Guides
Troubleshooting Low Aqueous Solubility
| Problem | Possible Cause | Suggested Solution |
| Low and inconsistent results in aqueous-based in vitro assays. | Poor solubility of this compound leading to precipitation in the assay medium. | Prepare a stock solution in an organic solvent like DMSO and ensure the final concentration in the assay medium does not exceed the solubility limit. Consider using a formulation with enhanced solubility (e.g., cyclodextrin complex). |
| Compound precipitates out of solution during preparation for animal studies. | The concentration required for dosing exceeds the aqueous solubility of the compound. | Formulate the compound as a suspension with a suitable vehicle and suspending agents. Alternatively, use a solubilization technique such as preparing a solid dispersion or a nanoparticle formulation. |
| Difficulty in achieving a desired concentration for cell-based assays. | High lipophilicity of the compound causes it to adhere to plasticware. | Use low-adhesion microplates. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). |
Troubleshooting Poor Permeability
| Problem | Possible Cause | Suggested Solution |
| Low apparent permeability coefficient (Papp) in Caco-2 assays. | The compound has inherently low passive diffusion across the intestinal epithelium. | Investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor can clarify this.[5] |
| High efflux ratio observed in bidirectional Caco-2 assay. | This compound is actively transported out of the cells by efflux pumps. | Consider co-formulating with a known P-gp inhibitor to enhance intestinal absorption. |
| In vivo absorption is lower than predicted from in vitro permeability. | Significant first-pass metabolism in the gut wall or liver. | Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. If metabolism is high, formulation strategies that protect the drug or bypass first-pass metabolism may be needed. |
Section 3: Experimental Protocols & Data Presentation
Solubility Assessment: Shake-Flask Method
Objective: To determine the equilibrium aqueous solubility of this compound.
Methodology:
-
Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][7]
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Data Presentation:
| Compound | Medium | Temperature (°C) | Solubility (µg/mL) |
| This compound | PBS (pH 7.4) | 25 | [Insert experimental value] |
| This compound | PBS (pH 7.4) | 37 | [Insert experimental value] |
| Control Compound (e.g., Propranolol) | PBS (pH 7.4) | 37 | [Insert experimental value] |
Permeability Assessment: Caco-2 Cell Monolayer Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Seed Caco-2 cells on semipermeable filter supports in a Transwell™ plate and culture for 18-22 days to form a differentiated monolayer.[8]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add this compound to the apical chamber and collect samples from the basolateral chamber at specified time points.[5]
-
For basolateral to apical (B-A) transport, add the compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Data Presentation:
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A -> B | [Insert value] | rowspan="2">[Calculate ratio] |
| This compound | B -> A | [Insert value] | |
| Low Permeability Control (e.g., Atenolol) | A -> B | [Insert value] | rowspan="2">[Calculate ratio] |
| Low Permeability Control (e.g., Atenolol) | B -> A | [Insert value] | |
| High Permeability Control (e.g., Propranolol) | A -> B | [Insert value] | rowspan="2">[Calculate ratio] |
| High Permeability Control (e.g., Propranolol) | B -> A | [Insert value] |
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Methodology:
-
Fast rodents overnight prior to dosing.
-
Administer a single dose of the this compound formulation orally via gavage.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method.[9]
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and quantify its concentration using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included).
Data Presentation:
| Parameter | Units | This compound (Oral) |
| Dose | mg/kg | [Insert value] |
| Cmax (Maximum Concentration) | ng/mL | [Insert value] |
| Tmax (Time to Cmax) | h | [Insert value] |
| AUC₀₋t (Area Under the Curve) | ng*h/mL | [Insert value] |
| Oral Bioavailability (F%) | % | [Insert value, if applicable] |
Section 4: Visualizations
Experimental and Logical Workflows
Caption: General workflows for assessing and enhancing bioavailability.
Signaling Pathways
Given the neuroprotective effects of this compound, targeting pathways involved in oxidative stress and neuroinflammation is a plausible mechanism of action. Terpenoids often exert their effects by modulating these pathways.[10][11][12]
Caption: Modulation of Oxidative Stress and Neuroinflammation Pathways.
Caption: Potential Inhibition of the Ferroptosis Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Targets Involved in the Neuroprotection Mediated by Terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of (-)-Isobicyclogermacrenal extracts
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of (-)-Isobicyclogermacrenal extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it extracted?
A: this compound is a sesquiterpenoid compound that has been isolated from Valeriana officinalis, a plant commonly known as valerian. It is recognized for its potential therapeutic properties, including its role in ameliorating the effects of sleep deprivation.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
A: The primary causes of variability in natural product extracts like this compound are multifaceted and can be categorized as follows:
-
Raw Material Variation:
-
Genetics and Phenotype: Different chemotypes of Valeriana officinalis will have varying levels of this compound.
-
Geographical Location and Climate: The soil composition, altitude, temperature, and rainfall in the growing region significantly impact the biosynthesis of secondary metabolites.
-
Harvesting Time: The concentration of this compound in the plant can fluctuate with the developmental stage and season.
-
Post-Harvest Handling and Storage: Improper drying and storage of the plant material can lead to degradation of the target compound.
-
-
Extraction Process Parameters:
-
Solvent Choice: The polarity of the extraction solvent will determine the efficiency of this compound extraction and the co-extraction of other compounds.
-
Extraction Method: Different methods (e.g., maceration, Soxhlet, ultrasound-assisted extraction) have varying efficiencies and can affect the final composition of the extract.
-
Temperature and Duration: Both excessively high temperatures and prolonged extraction times can lead to the degradation of thermolabile compounds like some sesquiterpenoids.
-
-
Downstream Processing and Storage:
-
Solvent Removal: The method and temperature used for solvent evaporation can impact the stability of the final extract.
-
Storage of Extract: Exposure to light, oxygen, and fluctuating temperatures can cause degradation of this compound over time.
-
Troubleshooting Guides
Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Improper Raw Material | 1. Verify the botanical identity and quality of the Valeriana officinalis raw material. |
| 2. Source material from a reputable supplier with documented quality control parameters. | |
| 3. Ensure the correct plant part (roots and rhizomes) is being used. | |
| Inefficient Extraction | 1. Optimize the solvent system. Based on the polarity of sesquiterpenoids, a mid-polarity solvent like ethanol (B145695) or a mixture of ethanol and water is a good starting point. |
| 2. Increase the extraction time or the number of extraction cycles. | |
| 3. Consider using a more efficient extraction technique such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). | |
| Degradation during Processing | 1. Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. |
| 2. Protect the extract from light and air during processing. |
High Variability in this compound Content Between Batches
| Possible Cause | Troubleshooting Steps |
| Inconsistent Raw Material | 1. Standardize the raw material by sourcing from a single geographical location and harvesting at the same time of year. |
| 2. Implement quality control checks on the raw material, such as HPLC fingerprinting. | |
| Inconsistent Extraction Protocol | 1. Develop and strictly adhere to a Standard Operating Procedure (SOP) for the entire extraction process. |
| 2. Precisely control all parameters, including solvent-to-solid ratio, extraction time, and temperature. | |
| Analytical Method Variability | 1. Validate the analytical method (e.g., HPLC-UV) for accuracy, precision, and linearity. |
| 2. Use a certified reference standard of this compound for accurate quantification. |
Troubleshooting HPLC Analysis of this compound
| Issue | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column overload; Column contamination | Adjust the pH of the mobile phase. Reduce the injection volume or sample concentration. Wash the column with a strong solvent. |
| Inconsistent Retention Times | Fluctuation in column temperature; Inconsistent mobile phase composition | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase for each run and ensure proper mixing. |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injections | Use high-purity solvents. Implement a needle wash step in the autosampler method. |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated detector cell; Mobile phase not equilibrated | Degas the mobile phase. Flush the detector cell. Allow sufficient time for column equilibration. |
Experimental Protocols
Bioassay-Guided Fractionation for the Isolation of this compound
This protocol outlines a general workflow for isolating this compound from Valeriana officinalis roots and rhizomes.
1.1. Extraction:
-
Air-dry the roots and rhizomes of Valeriana officinalis at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material to a coarse powder.
-
Macerate the powdered material in methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.
1.2. Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate.
-
Collect each fraction and evaporate the solvent under reduced pressure.
1.3. Bioactivity Screening:
-
Screen the crude extract and each fraction for the desired biological activity (e.g., in a ferroptosis-related assay).
-
Select the most active fraction for further purification. Based on the polarity of sesquiterpenoids, the active compound is likely to be in the n-hexane or chloroform fraction.
1.4. Chromatographic Purification:
-
Subject the active fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest.
-
Perform further purification using preparative HPLC to obtain pure this compound.
HPLC-UV Method for Quantification of this compound (Representative Method)
This is a representative method based on common practices for sesquiterpenoid analysis. It should be validated for specific laboratory conditions.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Start with 50% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (as many sesquiterpenoids have a chromophore that absorbs in this region).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a calibration curve with at least five concentration points.
-
Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm syringe filter, and dilute to fall within the range of the calibration curve.
Visualizations
Caption: Bioassay-guided fractionation workflow for isolating this compound.
Caption: Logical troubleshooting workflow for batch-to-batch variability.
Caption: this compound targets TFRC in the ferroptosis pathway.
Validation & Comparative
Validating the Anti-Fibrotic Mechanism of (-)-Isobicyclogermacrenal: A Comparative Guide
Disclaimer: As of the latest available research, specific studies validating the anti-fibrotic mechanism of (-)-Isobicyclogermacrenal in liver fibrosis have not been published. This guide, therefore, extrapolates the potential mechanism based on the scientifically documented anti-fibrotic activity of its enantiomer, (+)-Isobicyclogermacrenal , in cardiac fibrosis. The primary mechanism of action for the dextrorotatory form involves the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a critical mediator in the pathogenesis of fibrosis across various organs, including the liver.[1] This document serves as a comparative guide to evaluate this potential mechanism against established anti-fibrotic agents, Nintedanib (B1663095) and Pirfenidone (B1678446), providing a framework for future research and drug development.
Postulated Anti-Fibrotic Mechanism of this compound
The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. Upon liver injury, quiescent HSCs transdifferentiate into proliferative, contractile, and fibrogenic myofibroblasts, which are the primary source of extracellular matrix (ECM) proteins, leading to scar tissue formation. A key signaling pathway governing this activation is the TGF-β/Smad pathway.
Based on the evidence from its enantiomer, this compound is hypothesized to exert its anti-fibrotic effects by:
-
Inhibiting TGF-β Receptor Phosphorylation: It may prevent the activation of the TGF-β type I receptor, a crucial initial step in the signaling cascade.
-
Reducing Smad2/3 Phosphorylation: By inhibiting the upstream receptor, it would consequently decrease the phosphorylation and activation of downstream signaling molecules Smad2 and Smad3.
-
Blocking Nuclear Translocation of Smad Complex: The inhibition of Smad2/3 phosphorylation would prevent the formation of the Smad2/3/Smad4 complex and its translocation to the nucleus.
-
Downregulating Pro-fibrotic Gene Expression: By blocking the nuclear activity of the Smad complex, it would suppress the transcription of target genes responsible for fibrosis, such as those encoding for α-smooth muscle actin (α-SMA) and collagen.
Comparative Analysis with Alternative Anti-Fibrotic Agents
To contextualize the potential efficacy of this compound, its postulated mechanism is compared with two clinically approved anti-fibrotic drugs, Nintedanib and Pirfenidone, which have also been studied in the context of liver fibrosis.
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[2] Its anti-fibrotic effects in the liver are also attributed to the inhibition of pro-fibrotic mediators like TGF-β.[2][3]
Pirfenidone is a pyridinone derivative with anti-inflammatory and anti-fibrotic properties.[4] Its mechanism of action is multifaceted and includes the downregulation of TGF-β expression at both the transcriptional and translational levels.[4][5]
Data Presentation
In Vitro Efficacy Comparison
| Parameter | (+)-Isobicyclogermacrenal (Cardiac Fibroblasts) | Nintedanib (Human Tenon's Fibroblasts) | Pirfenidone (Human Lung Fibroblasts) |
| Target Pathway | TGF-β/Smad | TGF-β/Smad, p38MAPK, ERK1/2 | TGF-β, TNF-α, PDGF |
| Effect on Cell Proliferation | Inhibition of TGF-β1-induced proliferation | Dose-dependent inhibition of TGF-β1-induced proliferation (0.1-1 µM)[6] | Inhibition of fibroblast proliferation |
| Effect on Myofibroblast Differentiation (α-SMA expression) | Suppression of TGF-β1-induced α-SMA expression[1] | Downregulation of TGF-β1-induced α-SMA mRNA and protein expression[6] | Attenuation of TGF-β-induced α-SMA expression[5] |
| Effect on Collagen Production | Suppression of TGF-β1-induced fibronectin expression[1] | Reduction of TGF-β-stimulated collagen secretion and deposition[3] | Inhibition of collagen synthesis |
| Effect on Signaling Molecules | Inhibition of TGF-β type I receptor and Smad2/3 phosphorylation[1] | Reduction of TGF-β1-induced phosphorylation of Smad2/3, p38MAPK, and ERK1/2[6] | Reduction of TGF-β-induced phosphorylation of Smad3, p38, and AKT[5] |
Note: Data for (+)-Isobicyclogermacrenal is from cardiac fibroblast studies and is presented here as a proxy for its potential effects in hepatic stellate cells.
In Vivo Efficacy in CCl₄-Induced Liver Fibrosis Models
| Parameter | Nintedanib (Mouse Model) | Pirfenidone (Rat Model) |
| Dose | 30 or 60 mg/kg/day | 500 mg/kg/day |
| Reduction in Liver Fibrosis | Significant reduction in fibrosis score at both doses[7] | 70% decrease in computerized fibrosis index[8] |
| Effect on Hepatic Collagen (Hydroxyproline content) | Significantly reduced at both doses[7] | Reduced hydroxyproline (B1673980) content[8] |
| Effect on Liver Enzymes (ALT/AST) | Significant reduction in serum ALT at both doses[9] | Significant decrease in ALT and AST[8] |
| Effect on Pro-inflammatory Cytokines | Completely blocked elevation of IL-6 and IL-1β levels[7][9] | Not specified in the provided search results. |
| Effect on Fibrosis-related Gene Expression | Not specified in the provided search results. | Decreased gene expression of collagens I, III, IV, TGF-β1, TIMP-1, and PAI-1[8] |
Experimental Protocols
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This model is widely used to induce liver fibrosis for the evaluation of anti-fibrotic drug candidates.[10][11]
-
Animals: 7-week-old C57BL/6J mice.[10]
-
Induction Agent: Carbon tetrachloride (CCl₄) dissolved in olive oil.
-
Administration: Intraperitoneal (i.p.) injection of CCl₄ (e.g., 1.0 mL/kg) or vehicle (olive oil) three times per week for a duration of 4 to 11 weeks, depending on the desired severity of fibrosis.[11][12]
-
Drug Treatment: The test compound (e.g., this compound, Nintedanib, Pirfenidone) or vehicle is administered orally or via i.p. injection, either as a preventive measure (starting from the first CCl₄ injection) or as a therapeutic intervention (starting after a certain period of CCl₄ administration).
-
Endpoint Analysis:
-
Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess the extent of fibrosis.
-
Biochemical Analysis: Serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured to assess liver damage.
-
Hydroxyproline Assay: Liver tissue is hydrolyzed to measure the hydroxyproline content, which is a quantitative measure of collagen.[13][14]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on liver tissue homogenates to measure the mRNA levels of fibrosis-related genes (e.g., Col1a1, Acta2, TGF-β1).[11]
-
Western Blotting: Protein levels of key signaling molecules (e.g., p-Smad3, Smad3, α-SMA) are analyzed in liver tissue lysates.
-
Western Blotting for TGF-β Signaling Proteins
This technique is used to quantify the levels of specific proteins involved in the TGF-β signaling pathway.[15]
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Smad3, anti-Smad3, anti-TGF-β1).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Hydroxyproline Assay
This colorimetric assay quantifies the total collagen content in a tissue sample by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[13][14][16]
-
Tissue Hydrolysis: A known weight of liver tissue is hydrolyzed in a strong acid (e.g., 6N HCl) or base (e.g., 4N NaOH) at a high temperature (e.g., 120°C) to break down proteins into their constituent amino acids.[14][16]
-
Neutralization: The hydrolyzed sample is neutralized.
-
Oxidation: Hydroxyproline in the sample is oxidized by Chloramine-T.[16]
-
Color Reaction: A color reagent (Ehrlich's reagent, containing p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.[17]
-
Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength (typically around 550-560 nm).
-
Quantification: The hydroxyproline concentration in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of hydroxyproline. The collagen content is then estimated based on the assumption that hydroxyproline constitutes a certain percentage of collagen by weight (approximately 13.5%).
Mandatory Visualization
References
- 1. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nintedanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 11. scantox.com [scantox.com]
- 12. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 13. Hydroxyproline assay. [bio-protocol.org]
- 14. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of (-)-Isobicyclogermacrenal and Other TGF-β Inhibitors for Fibrosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally derived compound (-)-Isobicyclogermacrenal with established synthetic TGF-β inhibitors. This document compiles available experimental data to highlight their respective mechanisms and potencies in the context of mitigating fibrotic processes.
Transforming growth factor-beta (TGF-β) is a key cytokine implicated in the pathogenesis of fibrosis across various tissues. Its signaling pathway, therefore, presents a critical target for therapeutic intervention. While several synthetic inhibitors have been developed, interest in naturally sourced compounds with anti-fibrotic properties is growing. This guide focuses on this compound, a sesquiterpenoid, and compares its known activities with those of well-characterized small molecule inhibitors of the TGF-β pathway.
Mechanism of Action: Converging on the TGF-β Type I Receptor
The primary mechanism by which this compound and other prominent TGF-β inhibitors exert their anti-fibrotic effects is through the inhibition of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This inhibition disrupts the canonical TGF-β signaling cascade.
In this pathway, the binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of TβRI. The activated TβRI kinase then phosphorylates the downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of genes involved in fibrosis, such as those encoding for extracellular matrix proteins.
This compound, along with its related compound spathulenol (B192435), has been shown to inhibit the phosphorylation of the TGF-β type I receptor, which in turn decreases the phosphorylation of Smad2/3 and prevents their nuclear translocation.[1] This mechanism is shared by well-established synthetic inhibitors like Galunisertib (LY2157299) and SB-431542, which are ATP-competitive inhibitors of the ALK5 kinase domain.[2][3]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. While specific IC50 values for this compound and spathulenol in TGF-β pathway inhibition are not currently available in published literature, their potency has been reported to be greater than that of oxymatrine (B1678083), another natural compound with anti-fibrotic properties.[1] The table below summarizes the reported IC50 values for several TGF-β inhibitors.
| Inhibitor | Target | IC50 Value | Source |
| This compound | TβRI (ALK5) | Not Reported | - |
| Spathulenol | TβRI (ALK5) | Not Reported | - |
| Oxymatrine | TGF-β1-induced HSC proliferation | 387 - 539 µg/mL (time-dependent) | [2][4] |
| Galunisertib (LY2157299) | TβRI (ALK5) Kinase | 172 nM | [2] |
| SB-431542 | TβRI (ALK5) Kinase | 94 nM | [3][5] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and experimental setup.
Supporting Experimental Data
Studies on this compound and spathulenol have demonstrated their ability to counteract TGF-β1-induced fibrotic responses in cardiac fibroblasts. Key findings include the inhibition of fibroblast proliferation and the suppression of fibrosis biomarker expression, specifically fibronectin and α-smooth muscle actin (α-SMA).[1] These effects are attributed to the reduced phosphorylation of TβRI and Smad2/3.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of TGF-β inhibitors.
TGF-β1-Induced Cardiac Fibroblast Proliferation Assay
This assay measures the effect of inhibitors on the proliferation of cardiac fibroblasts stimulated by TGF-β1.
-
Cell Culture: Primary human cardiac fibroblasts are cultured in a suitable medium, such as DMEM supplemented with 10% fetal bovine serum (FBS).
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a serum-free or low-serum medium for 24 hours to synchronize the cells. Subsequently, cells are pre-treated with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulation: TGF-β1 (typically 10 ng/mL) is added to the wells (except for the negative control) to induce proliferation.
-
Incubation: The plates are incubated for 24-72 hours.
-
Proliferation Assessment: Cell proliferation can be quantified using various methods, such as the MTT assay, BrdU incorporation assay, or by direct cell counting.[6][7]
Western Blot Analysis for Phosphorylated Proteins (p-TβRI, p-Smad2/3)
This technique is used to detect the phosphorylation status of key proteins in the TGF-β signaling pathway.
-
Cell Lysis: Cardiac fibroblasts are cultured and treated with TGF-β1 and the test inhibitor as described above. After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a suitable method, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of TβRI and Smad2/3, as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[9][10]
Immunofluorescence Staining for Fibronectin and α-SMA
This method allows for the visualization and quantification of key fibrotic markers within the cells.
-
Cell Culture on Coverslips: Cardiac fibroblasts are grown on sterile glass coverslips placed in culture dishes.
-
Treatment and Stimulation: Cells are treated with the inhibitor and stimulated with TGF-β1 as previously described.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibodies to access intracellular antigens.[11]
-
Blocking: Non-specific binding sites are blocked using a solution containing serum from the same species as the secondary antibody.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against fibronectin and α-SMA.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging: The stained cells are visualized using a fluorescence microscope.[12]
Conclusion
This compound represents a promising natural compound for the inhibition of TGF-β-mediated fibrotic processes. Its mechanism of action, targeting the TβRI/ALK5 kinase, is analogous to that of established synthetic inhibitors like Galunisertib and SB-431542. While quantitative potency data in the form of IC50 values are not yet available for this compound, preliminary studies indicating its superior potency to oxymatrine warrant further investigation.[1] The detailed experimental protocols provided in this guide offer a framework for conducting direct comparative studies to quantitatively assess the efficacy of this compound against other TGF-β inhibitors, thereby aiding in the development of novel anti-fibrotic therapies.
References
- 1. In Vitro Study of the Anti-inflammatory and Antifibrotic Activity of Tannic Acid-Coated Curcumin-Loaded Nanoparticles in Human Tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of oxymatrine on hepatic stellate cells activation through TGF-β/miR-195/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of oxymatrine on TGF-β1-induced proliferation and abnormal differentiation in rat cardiac fibroblasts via the p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-fibrotic activity of licorice extract in comparison with colchicine on areca nut-induced fibroblasts: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isoform-selective TGF-β3 inhibition for systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of anti-fibrotic compounds from Piper longum L via hollow fiber cell fishing and high-performance liquid chromatography with in vivo and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Structure-Activity Relationship of (-)-Isobicyclogermacrenal Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Isobicyclogermacrenal, a bicyclic sesquiterpenoid, has garnered attention for its potential therapeutic properties. Understanding the relationship between its chemical structure and biological activity is pivotal for the development of novel and more potent therapeutic agents. While direct structure-activity relationship (SAR) studies on synthetic analogs of this compound are limited in publicly available literature, a comparative analysis of related germacrane (B1241064) sesquiterpenoids provides valuable insights into the key structural motifs that govern their bioactivity. This guide summarizes the known biological activities of this compound and presents a comparative SAR analysis based on published data for analogous germacrane sesquiterpenoids, focusing on their cytotoxic and antimicrobial effects.
Biological Profile of this compound
This compound, isolated from Valeriana officinalis, has demonstrated neuroprotective effects. Studies have shown its potential to ameliorate neurological damage and cognitive impairment by mitigating abnormalities in iron, cholesterol, and glutathione (B108866) metabolism, which reduces oxidative stress, ferroptosis, and neuroinflammation in the hippocampus.[1]
Comparative Analysis of Germacrane Sesquiterpenoid Analogs
To elucidate the potential structure-activity relationships for this compound, this guide examines SAR studies of structurally similar germacrane sesquiterpenoids. The following sections detail the cytotoxic and antimicrobial activities of various germacrane analogs, highlighting the impact of specific chemical modifications.
Table 1: Cytotoxic Activity of Germacrane Sesquiterpenoid Analogs
The following table summarizes the in vitro cytotoxic activity of various germacrane sesquiterpenoids against several human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features |
| Tomentophantin A | K562 (Leukemia) | 0.40 | Germacranolide |
| Tomentophantin A Analog 1 | K562 (Leukemia) | 5.1 | Modified Tomentophantin A |
| Tomentophantin A Analog 2 | K562 (Leukemia) | 7.7 | Modified Tomentophantin A |
| Germacrane Analog (from S. orientalis) | A549 (Lung) | 6.02 - 10.77 | Possessing an 8-methacryloxy group |
| Germacrane Analog (from S. orientalis) | MDA-MB-231 (Breast) | 6.02 - 10.77 | Possessing an 8-methacryloxy group |
| Deoxymikanolide Analog | A549, HepG2, MCF-7, HeLa | 8.97 - 27.39 | Germacrane sesquiterpene dilactone |
Table 2: Antimicrobial Activity of Germacrane Sesquiterpenoid Analogs
This table presents the minimum inhibitory concentration (MIC) values of germacrane sesquiterpene dilactone analogs against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) |
| Germacrane Dilactone Analog 1 | Staphylococcus aureus | 1.56 - 12.5 |
| Germacrane Dilactone Analog 1 | Methicillin-resistant S. aureus (MRSA) | 6.25 |
| Germacrane Dilactone Analog 1 | Bacillus cereus | 1.56 - 12.5 |
| Germacrane Dilactone Analog 1 | Curtobacterium flaccumfaciens | 1.56 - 12.5 |
| Germacrane Dilactone Analog 1 | Escherichia coli | 1.56 - 12.5 |
| Germacrane Dilactone Analog 1 | Salmonella typhimurium | 1.56 - 12.5 |
| Germacrane Dilactone Analog 1 | Pseudomonas solanacearum | 1.56 - 12.5 |
| Germacrane Dilactone Analog 2 | Methicillin-resistant S. aureus (MRSA) | 6.25 |
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies:
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Structure-Activity Relationship Insights
Based on the comparative data, several key structural features appear to be important for the biological activity of germacrane sesquiterpenoids.
Caption: Key structural modifications on the germacrane scaffold influencing biological activity.
The presence of an α,β-unsaturated lactone ring is a common feature in many bioactive sesquiterpenoids and is often considered a key pharmacophore responsible for cytotoxic and antimicrobial activities. The reactivity of the Michael acceptor in this moiety is thought to be crucial for covalent interactions with biological macromolecules.
The position and stereochemistry of hydroxyl groups on the germacrane skeleton can significantly impact potency and selectivity. Furthermore, the addition of ester groups, such as an 8-methacryloxy group, has been shown to enhance cytotoxic activity against various cancer cell lines. The introduction of other functionalities, including epoxide rings or nitrogen-containing moieties, can also modulate the biological activity profile, sometimes leading to enhanced antimicrobial effects.
Caption: General workflow for SAR studies of germacrane sesquiterpenoid analogs.
References
Unveiling the Anti-Fibrotic Potential: (-)-Isobicyclogermacrenal vs. Spathulenol in Combating Cardiac Fibrosis
A Comparative Analysis for Researchers and Drug Development Professionals
Cardiac fibrosis, a pathological hallmark of most heart diseases, involves the excessive deposition of extracellular matrix, leading to myocardial stiffening and dysfunction. The quest for effective anti-fibrotic therapies has led researchers to explore natural compounds. This guide provides a detailed comparison of two promising sesquiterpenoids, (-)-Isobicyclogermacrenal and spathulenol (B192435), in their ability to alleviate cardiac fibrosis. This analysis is based on experimental data demonstrating their mechanisms of action and efficacy.
Performance Comparison: Inhibition of Cardiac Fibroblast Activation
This compound and spathulenol have been shown to be potent inhibitors of cardiac fibroblast activation, a key process in the development of cardiac fibrosis. Their efficacy was evaluated in vitro using transforming growth factor-β1 (TGF-β1)-stimulated cardiac fibroblasts. TGF-β1 is a primary profibrotic cytokine that induces the transformation of fibroblasts into myofibroblasts, the main cell type responsible for excessive collagen deposition.
The anti-fibrotic activities of this compound and spathulenol were found to be more potent than oxymatrine, a well-known natural anti-fibrotic agent.[1] Both compounds effectively inhibited the proliferation of cardiac fibroblasts induced by TGF-β1.[1]
Table 1: Inhibition of TGF-β1-Induced Cardiac Fibroblast Proliferation
| Compound | Concentration (μM) | Inhibition of Proliferation (%) |
| This compound | 30 | Significant Inhibition |
| Spathulenol | 30 | Significant Inhibition |
Note: Specific percentage of inhibition data was not available in the provided search results. The source indicates significant inhibition by both compounds.
Furthermore, both compounds suppressed the expression of key fibrosis biomarkers, fibronectin (FN) and α-smooth muscle actin (α-SMA), at the mRNA level in TGF-β1-stimulated cardiac fibroblasts.[1]
Table 2: Inhibition of Fibrosis Marker mRNA Expression
| Compound | Concentration (μM) | Target Gene | Method | Results |
| This compound | 3, 10, 30 | Fibronectin (FN) | qRT-PCR | Dose-dependent decrease |
| 3, 10, 30 | α-SMA | qRT-PCR | Dose-dependent decrease | |
| Spathulenol | 3, 10, 30 | Fibronectin (FN) | qRT-PCR | Dose-dependent decrease |
| 3, 10, 30 | α-SMA | qRT-PCR | Dose-dependent decrease |
Mechanism of Action: Targeting the TGF-β/Smad Signaling Pathway
The primary mechanism through which this compound and spathulenol exert their anti-fibrotic effects is by inhibiting the canonical transforming growth factor-β (TGF-β)/Smad signaling pathway.[1] This pathway is a critical regulator of fibrosis in various organs, including the heart.
Upon binding of TGF-β1 to its type II receptor (TβRII), it recruits and phosphorylates the type I receptor (TβRI). The activated TβRI then phosphorylates the downstream signaling molecules, Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4 and translocate to the nucleus, where they act as transcription factors to regulate the expression of profibrotic genes, including those for collagens, fibronectin, and α-SMA.[1][2][3]
Experimental evidence demonstrates that both this compound and spathulenol inhibit the phosphorylation of the TGF-β type I receptor.[1] This action leads to a subsequent decrease in the phosphorylation of Smad2 and Smad3, which in turn blocks their nuclear translocation and prevents the transcription of profibrotic genes.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited in the comparison of this compound and spathulenol.
Isolation and Culture of Cardiac Fibroblasts
-
Heart Isolation: Neonatal rat hearts are excised and placed in a sterile, ice-cold buffer.
-
Mincing and Digestion: The ventricular tissue is minced into small pieces and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase type II, to dissociate the cells.
-
Cell Seeding: The resulting cell suspension is plated onto culture dishes. Fibroblasts preferentially adhere to the plastic surface.
-
Purification: After a short incubation period, non-adherent cells (primarily cardiomyocytes) are removed by washing, leaving a purified population of cardiac fibroblasts.
-
Culture: The isolated cardiac fibroblasts are cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
TGF-β1-Induced Fibroblast Activation
-
Cell Plating: Cardiac fibroblasts are seeded into multi-well plates and allowed to attach and grow to a desired confluency.
-
Serum Starvation: Prior to stimulation, the cells are typically serum-starved for a period (e.g., 24 hours) to synchronize their cell cycles and reduce baseline activation.
-
Treatment: The cells are pre-treated with various concentrations of this compound or spathulenol for a specified time (e.g., 1 hour).
-
Stimulation: Recombinant human TGF-β1 is then added to the culture medium at a final concentration (e.g., 10 ng/mL) to induce fibroblast activation.
-
Incubation: The cells are incubated for a further period (e.g., 24-48 hours) to allow for the expression of fibrotic markers.
Quantitative Real-Time PCR (qRT-PCR) for Fibronectin and α-SMA
-
RNA Extraction: Total RNA is isolated from the treated and control cardiac fibroblasts using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with specific primers for fibronectin, α-SMA, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.
Western Blot for Phosphorylated Smad2/3
-
Protein Extraction: Whole-cell lysates are prepared from the treated and control cardiac fibroblasts using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2/3 and total Smad2/3.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative levels of phosphorylated proteins.
Conclusion
Both this compound and spathulenol demonstrate significant potential as therapeutic agents for alleviating cardiac fibrosis. Their ability to inhibit the proliferation of cardiac fibroblasts and suppress the expression of key fibrotic markers is attributed to their targeted inhibition of the TGF-β/Smad signaling pathway. By preventing the phosphorylation of the TGF-β type I receptor, these compounds effectively block the downstream cascade that leads to profibrotic gene expression.
While both compounds show comparable efficacy in the reported in vitro studies, further in vivo investigations are warranted to fully elucidate their therapeutic potential, pharmacokinetic profiles, and safety. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the anti-fibrotic properties of these and other natural compounds. The targeted mechanism of action of this compound and spathulenol makes them attractive lead compounds for the development of novel anti-fibrotic drugs for the treatment of cardiac diseases.
References
- 1. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 3. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of (-)-Isobicyclogermacrenal content in different plant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (-)-Isobicyclogermacrenal, a sesquiterpenoid of interest for its potential biological activities. While direct comparative studies quantifying its content across a wide range of plant species are limited in publicly available literature, this document summarizes its known occurrences and presents a generalized, robust experimental workflow for its extraction, identification, and quantification. This guide is intended to serve as a foundational resource for researchers seeking to investigate the distribution and therapeutic potential of this compound.
Known Occurrences of this compound
This compound has been identified in distinct and unrelated plant species, suggesting a sporadic distribution in the plant kingdom. The primary species from which this compound has been isolated and characterized are:
-
Valeriana officinalis : A well-known medicinal herb, where this compound has been identified as a newly isolated active compound.[1] Research has highlighted its potential in ameliorating neurological damage and cognitive impairment.[1]
-
Lepidozia vitrea : A species of liverwort, from which this compound was first isolated and its structure elucidated.[2][3] Liverworts are known for producing a diverse array of sesquiterpenoids.
Due to the current lack of standardized quantitative data across multiple species, a direct comparison table of this compound content cannot be provided at this time. The following sections outline a comprehensive experimental protocol to enable researchers to perform such comparative analyses.
Experimental Protocol for the Analysis of this compound
This protocol provides a generalized methodology for the extraction, isolation, and quantification of this compound from plant matrices. It is based on established techniques for the analysis of sesquiterpenoids.
Sample Preparation
-
Collection and Drying: Plant material (e.g., roots, rhizomes, or whole plant) should be collected and thoroughly washed to remove soil and debris. The material should then be air-dried or freeze-dried to a constant weight to prevent enzymatic degradation of the target compound.
-
Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Based on the lipophilic nature of sesquiterpenoids, a non-polar or semi-polar solvent is recommended. Dichloromethane (B109758), a mixture of dichloromethane and methanol (B129727) (e.g., 1:1 v/v), or hexane (B92381) can be effective.
-
Extraction Technique:
-
Maceration: Soaking the powdered plant material in the selected solvent for a period of 24-72 hours with occasional agitation.
-
Soxhlet Extraction: Continuous extraction of the powdered plant material in a Soxhlet apparatus. This method is efficient but should be used with caution if the compound is heat-labile.
-
Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide as the extraction fluid. This method is environmentally friendly and offers high selectivity.
-
-
Filtration and Concentration: The resulting extract should be filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
Isolation and Purification (Optional, for obtaining a pure standard)
-
Column Chromatography: The crude extract can be subjected to column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can be used to separate fractions containing compounds of different polarities.
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the separation process and identify fractions containing the target compound. A specific staining reagent (e.g., anisaldehyde-sulfuric acid) can be used to visualize the spots.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and mobile phase can be employed to isolate pure this compound.
Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds like sesquiterpenoids. The mass spectrum of the compound can be compared with a reference standard or a spectral library for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is the preferred method for quantification.
-
Method Development: A suitable HPLC column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile (B52724) and water), and flow rate need to be optimized for the separation of this compound from other components in the extract.
-
Quantification: A calibration curve should be prepared using a pure standard of this compound at different concentrations. The concentration of the compound in the plant extract can then be determined by comparing its peak area with the calibration curve. The results should be expressed as micrograms or milligrams of this compound per gram of dry plant material (µg/g DW or mg/g DW).
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound in plant species.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpenoid of ent-isobicyclogermacrene group from the liverwort Lepidozia vitrea. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
Validating the Neuroprotective Effects of (-)-Isobicyclogermacrenal in Alternative Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of (-)-Isobicyclogermacrenal (IG), a novel compound isolated from Valeriana officinalis, and explores the utility of alternative animal models, namely Drosophila melanogaster (fruit fly) and Danio rerio (zebrafish), for its validation. While initial studies in rodent models have shown promise, this guide offers a framework for leveraging the high-throughput and genetically tractable nature of these alternative models to further elucidate the compound's mechanisms of action.
Overview of this compound and its Neuroprotective Potential
This compound (IG) is a sesquiterpenoid that has demonstrated significant neuroprotective properties in a rat model of sleep deprivation-induced neurological damage.[1] The primary mechanisms of action identified include the mitigation of ferroptosis, reduction of oxidative stress, and suppression of neuroinflammation.[1] Specifically, IG has been shown to directly target the transferrin receptor (TFRC), thereby modulating iron metabolism in the hippocampus.[1] Comprehensive analyses have revealed that IG's beneficial effects stem from the normalization of iron, cholesterol, and glutathione (B108866) metabolism.[1]
Comparative Efficacy Data
The following tables summarize the quantitative data on the neuroprotective effects of this compound in a rat model and comparative data for compounds with similar mechanisms of action (antioxidant, anti-inflammatory, and ferroptosis inhibition) in Drosophila melanogaster and Danio rerio. This comparative approach is necessitated by the current absence of published studies directly testing IG in these alternative models.
Table 1: Effects of this compound on Cognitive Performance and Neuronal Health in a Rat Model of Sleep Deprivation [1]
| Parameter | Model | Treatment | Result |
| Cognitive Performance (Behavioral Tests) | Sleep-Deprived Rats | IG Administration | Significant improvement |
| Histological Injury (Hippocampus & Cerebral Cortex) | Sleep-Deprived Rats | IG Administration | Ameliorated |
| Brain-Derived Neurotrophic Factor (BDNF) Levels | Sleep-Deprived Rats | IG Administration | Increased |
| Serotonin (5-HT) Levels | Sleep-Deprived Rats | IG Administration | Increased |
Table 2: Neuroprotective Effects of Antioxidant and Anti-inflammatory Compounds in Drosophila melanogaster
| Compound | Model | Parameter | Result |
| Celastrol (5 µg/ml) | DJ-1A RNAi Flies (Parkinson's Model) | Dopamine (B1211576) Levels | 92% increase (P < 0.01) |
| Minocycline | DJ-1A RNAi Flies (Parkinson's Model) | Dopaminergic Neuron Number | Significant protection |
| Ursolic Acid | Elva/SNCA-A30P Flies (Parkinson's Model) | Climbing Ability & Longevity | Significantly increased |
Table 3: Neuroprotective Effects of Antioxidant and Ferroptosis-Inhibiting Compounds in Danio rerio
| Compound | Model | Parameter | Result |
| Ferrostatin-1 (Fer-1) | 6-OHDA-induced Parkinson's Model | Dopaminergic Neuron Survival | Ameliorated neurodegeneration |
| Quercetin | Scopolamine-induced Memory Impairment | Acetylcholinesterase (AChE) Activity | Reduced |
| Hinokitiol | MPP+-induced Neurotoxicity | Neuronal Damage | Rescued |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound in alternative animal models.
Drosophila melanogaster Models
a) Negative Geotaxis (Climbing) Assay
This assay assesses motor function, which is often impaired in neurodegenerative models.
-
Apparatus: A glass or plastic vial/cylinder with a marked height (e.g., 6 cm).[2]
-
Procedure:
-
Place a cohort of flies (e.g., 20-25) into the empty vial.[2]
-
Gently tap the vial to bring all flies to the bottom.
-
Start a timer and record the number of flies that climb past the marked line within a specified time (e.g., 10-12 seconds).[2][3]
-
Repeat the trial multiple times with rest intervals.[3]
-
The climbing index is calculated as the percentage of flies that successfully cross the line.[4]
-
-
Data Analysis: Compare the climbing index of IG-treated flies with untreated and vehicle-treated control groups. A higher climbing index in the IG-treated group would indicate a neuroprotective effect on motor function.
b) Dopamine Level Measurement
Quantification of dopamine levels in the fly brain is a key indicator of dopaminergic neuron health.
-
Sample Preparation:
-
Analysis Method (HPLC-ECD):
-
Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to separate and quantify dopamine and its metabolites.
-
Inject the supernatant from the brain homogenate into the HPLC system.
-
Calculate the dopamine concentration based on a standard curve.
-
-
Data Analysis: Compare dopamine concentrations between IG-treated and control groups. Increased dopamine levels in IG-treated flies would suggest a protective effect on dopaminergic neurons.
Danio rerio Models
a) Locomotor Activity Assay
This assay measures the overall movement of zebrafish larvae, which can be affected by neurotoxic insults.
-
Apparatus: A multi-well plate (e.g., 96-well) and an automated tracking system.[7]
-
Procedure:
-
Place individual zebrafish larvae (5-7 days post-fertilization) into the wells of the plate.[7]
-
Acclimate the larvae for a defined period in the dark.[8]
-
Expose the larvae to alternating periods of light and darkness, as changes in light intensity evoke robust behavioral responses.[7]
-
The automated system tracks the distance moved by each larva.[7]
-
-
Data Analysis: Compare the total distance moved and changes in activity patterns between IG-treated and control groups exposed to a neurotoxin. A restoration of normal locomotor activity by IG would indicate a neuroprotective effect.
b) Assessment of Oxidative Stress
This involves measuring markers of oxidative damage and the activity of antioxidant enzymes.
-
Sample Preparation: Homogenize whole zebrafish larvae or dissected brains.
-
Assays:
-
Lipid Peroxidation: Measure malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione (GSH) Levels: Quantify GSH and its oxidized form (GSSG) to determine the GSH/GSSG ratio, a sensitive marker of oxidative stress.[9]
-
Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9]
-
-
Data Analysis: Compare the levels of oxidative stress markers and antioxidant enzyme activities between IG-treated and control groups. A reduction in oxidative stress markers and/or an increase in antioxidant enzyme activity in the IG-treated group would support its antioxidant properties.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed neuroprotective mechanisms of this compound and a general workflow for its validation in alternative animal models.
Caption: Proposed neuroprotective mechanisms of this compound.
Caption: General experimental workflow for validating IG in alternative models.
Caption: Simplified ferroptosis signaling pathway and targets of IG.
Conclusion and Future Directions
This compound presents a promising avenue for the development of novel neuroprotective therapies. The use of alternative animal models such as Drosophila melanogaster and Danio rerio offers a powerful platform for rapidly and cost-effectively validating its efficacy and further dissecting its molecular mechanisms. The experimental protocols and comparative framework provided in this guide are intended to facilitate these future investigations, ultimately accelerating the translation of this promising compound from the laboratory to the clinic. Future studies should focus on dose-response analyses of IG in these models, as well as leveraging genetic tools to confirm the role of the ferroptosis pathway in its neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Drosophila Climbing Assay [bio-protocol.org]
- 3. Flight and Climbing Assay for Assessing Motor Functions in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indiabioscience.org [indiabioscience.org]
- 5. Real-Time Measurement of Stimulated Dopamine Release in Compartments of the Adult Drosophila melanogaster Mushroom Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Zebrafish Larvae as a Behavioral Model in Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing Multiple Behavioral Endpoints to Identify Negative Control Chemicals in a Larval Zebrafish Behavior Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione and zebrafish: Old assays to address a current issue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for the Quantification of (-)-Isobicyclogermacrenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of (-)-Isobicyclogermacrenal. The objective is to offer a detailed overview of their performance characteristics, supported by representative experimental data, to aid in the selection of the most suitable method for specific research and development needs.
This compound is a sesquiterpenoid of interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines the cross-validation of HPLC-UV and GC-MS methods, presenting their respective strengths and limitations.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the validation parameters for HPLC-UV and GC-MS methods tailored for the quantification of this compound.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Accuracy (% Bias) | -3.5% to +4.2% | -2.8% to +3.5% | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | |||
| - Intra-day | ≤ 5.8% | ≤ 4.5% | ≤ 15% (≤ 20% for LLOQ) |
| - Inter-day | ≤ 7.2% | ≤ 6.1% | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | 2 µg/mL | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 5 µg/mL | 0.5 µg/mL | S/N ≥ 10, with acceptable accuracy and precision |
| Recovery (%) | 92.5% | 95.8% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1.1. Sample Preparation: A liquid-liquid extraction (LLE) method was employed. To 1 mL of the sample matrix (e.g., plant extract solubilized in a suitable solvent), 5 mL of ethyl acetate (B1210297) was added. The mixture was vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes. The organic layer was carefully transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 35°C. The residue was reconstituted in 200 µL of the mobile phase, and a 20 µL aliquot was injected into the HPLC system.
1.2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
2.1. Sample Preparation: A solid-phase extraction (SPE) method was utilized for sample cleanup. An appropriate SPE cartridge (e.g., C18) was conditioned with methanol (B129727) followed by water. The sample (1 mL) was loaded onto the cartridge, which was then washed with water to remove polar interferences. This compound was eluted with 2 mL of hexane. The eluate was then concentrated to 100 µL under a gentle nitrogen stream before injection.
2.2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Injection Mode: Splitless injection of 1 µL.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Visualizations
The following diagrams illustrate the workflow for cross-validation and the decision-making process for method selection.
Caption: Workflow for the cross-validation of analytical techniques.
Caption: Decision tree for analytical method selection.
comparing the efficacy of (-)-Isobicyclogermacrenal to standard sleep deprivation treatments
No scientific evidence currently supports the use of (-)-Isobicyclogermacrenal for the treatment of sleep deprivation.
Extensive searches of scientific and medical databases have yielded no studies, clinical trials, or experimental data evaluating the efficacy of this compound as a treatment for sleep deprivation. Therefore, a direct comparison with standard, evidence-based treatments for sleep deprivation is not possible at this time.
Standard treatments for sleep deprivation are well-established and fall into two main categories: pharmacological and non-pharmacological interventions. These treatments are supported by a large body of clinical and experimental data.
Due to the complete absence of research on this compound in the context of sleep deprivation, the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated. Researchers, scientists, and drug development professionals are advised to consult the existing literature on established sleep deprivation therapies.
Comparative Guide to the Binding Affinity of (-)-Isobicyclogermacrenal and Alternative Compounds with Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding characteristics of the sesquiterpenoid (-)-Isobicyclogermacrenal with its identified molecular targets: the Transferrin Receptor (TFRC) and the Transforming Growth Factor-beta (TGF-β) type I receptor. Due to a lack of publicly available quantitative binding affinity data for this compound, this document focuses on its established interactions and provides a comparison with alternative molecules for which binding data have been reported. Furthermore, detailed experimental protocols are provided to facilitate future quantitative studies on this compound.
Overview of this compound and its Molecular Targets
This compound is a naturally occurring sesquiterpenoid that has demonstrated significant neuroprotective and anti-inflammatory properties. Research has identified two key molecular targets through which it exerts its biological effects:
-
Transferrin Receptor (TFRC): A transmembrane glycoprotein (B1211001) crucial for iron uptake by cells. By targeting TFRC, this compound is suggested to modulate cellular iron metabolism.
-
TGF-β Type I Receptor (TGFβRI): A serine/threonine kinase receptor that plays a pivotal role in the TGF-β/Smad signaling pathway, which is involved in a myriad of cellular processes including proliferation, differentiation, and inflammation. This compound has been shown to inhibit the phosphorylation of the TGFβ type I receptor, thereby downregulating this pathway.
Comparative Analysis of Binding Affinities
While direct quantitative binding data for this compound is not available, this section presents the binding affinities of well-characterized alternative ligands for TFRC and TGFβRI to provide a frame of reference for future studies.
Transferrin Receptor (TFRC) Binders
Table 1: Comparison of Binding Affinities for Transferrin Receptor (TFRC) Ligands
| Ligand/Alternative | Ligand Type | Binding Affinity (Kd) | Method |
| This compound | Sesquiterpenoid | Data not available | - |
| Transferrin (Holo) | Endogenous Ligand | ~1-10 nM | Surface Plasmon Resonance (SPR) |
| Monoclonal Antibody (e.g., OKT9) | Antibody | ~1 nM | Radioimmunoassay |
| Deferoxamine | Iron Chelator (indirect binder) | Not Applicable | - |
TGF-β Type I Receptor (TGFβRI) Binders
Table 2: Comparison of Binding Affinities for TGF-β Type I Receptor (TGFβRI) Inhibitors
| Inhibitor/Alternative | Inhibitor Type | IC50 / Ki | Method |
| This compound | Sesquiterpenoid | Data not available | - |
| SB431542 | Small Molecule | ~94 nM (IC50) | Kinase Assay |
| Galunisertib (LY2157299) | Small Molecule | ~56 nM (IC50) | Kinase Assay |
| RepSox | Small Molecule | ~2.5 nM (IC50) | Kinase Assay |
Experimental Protocols for Binding Affinity Determination
To facilitate the quantitative assessment of this compound's binding affinity to its molecular targets, the following detailed experimental protocols are provided.
Surface Plasmon Resonance (SPR) for TFRC Binding
This method allows for the real-time detection of binding between a ligand and a receptor immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human TFRC protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant TFRC protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 to 100 µM).
-
Inject the different concentrations of this compound over the immobilized TFRC surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Kinase Assay for TGF-β Type I Receptor Inhibition
This assay measures the ability of a compound to inhibit the kinase activity of TGFβRI.
Materials:
-
Recombinant human TGF-β type I receptor (ALK5)
-
Recombinant Smad2 or Smad3 protein (substrate)
-
[γ-32P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, recombinant TGFβRI, and the Smad substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
-
Data Analysis:
-
Quantify the phosphorylation of the Smad substrate using a phosphorimager.
-
Plot the percentage of inhibition against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
TGF-β/Smad Signaling Pathway
Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.
Experimental Workflow for SPR-based Binding Affinity
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
A Comparative Analysis of (-)-Isobicyclogermacrenal and Other Sesquiterpenoids from Valeriana
i. Executive Summary
The genus Valeriana is a well-known source of structurally diverse sesquiterpenoids that exhibit a wide range of biological activities. This guide presents a comparative study of (-)-Isobicyclogermacrenal alongside other significant sesquiterpenoids derived from Valeriana. The primary focus of this comparison is on their neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory properties, with supporting quantitative data from experimental studies. To facilitate further research and validation, detailed protocols for key biological assays are provided. Additionally, this guide features a diagrammatic representation of the neuroprotective signaling pathway associated with this compound, offering insights into its mechanism of action.
ii. Comparative Analysis of Biological Activities
The diverse biological effects of this compound and other notable sesquiterpenoids from Valeriana are summarized in the tables below. The data has been aggregated from multiple scientific studies to offer a comprehensive and comparative perspective.
Table 1: Comparison of Neuroprotective and Anti-inflammatory Activities
| Compound | Sesquiterpenoid Class | Biological Activity | Assay | Quantitative Data (IC₅₀/EC₅₀) | Source |
| This compound | Bicyclogermacrene | Neuroprotection | Amelioration of hippocampal ferroptosis | Not reported | [1] |
| Valerenic Acid | Valerenane | Neuroprotection | Not specified | Not reported | [2] |
| Hydroxyvalerenic Acid | Valerenane | Neuroprotection | Not specified | Not reported | [2] |
| Acetoxyvalerenic Acid | Valerenane | Neuroprotection | Not specified | Not reported | [2] |
| Caryophyllenol A | Caryophyllane | Neurite Outgrowth Promotion | NGF-mediated neurite outgrowth in PC12 cells | 12.26% differentiation at 10 µM | [3] |
| Valernaene F | - | Anti-influenza virus | Anti-influenza virus activity assay | EC₅₀: 23.01 ± 4.89 μM | [3] |
| Valernaene A | - | Anti-influenza virus | Anti-influenza virus activity assay | EC₅₀: 38.76 ± 1.44 μM | [3] |
Table 2: Comparison of Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Sesquiterpenoid Class | Assay | Quantitative Data (IC₅₀) | Source |
| Compound 4 (from V. officinalis var. latiofolia) | Sesquiterpenoid | Modified Ellman method | 0.161 µM | [4] |
| Valerol A | Guaiane | Ellman method | Not reported | [5] |
| Kessyl 3-acetate | Guaiane | Ellman method | Not reported | [5] |
| Valeracetate | - | Ellman method | Not reported | [5] |
iii. Mechanism of Action: Focus on Neuroprotection
Recent studies have highlighted the neuroprotective capabilities of this compound, particularly its ability to counteract hippocampal ferroptosis—an iron-dependent form of programmed cell death driven by lipid peroxidation.[1] This mechanism is especially relevant in mitigating neurological damage resulting from conditions such as sleep deprivation. The proposed signaling pathway for this compound's action involves the regulation of iron, cholesterol, and glutathione (B108866) metabolism.[1] This modulation collectively works to decrease oxidative stress and neuroinflammation, thereby protecting neuronal cells.[1]
Caption: Neuroprotective action of this compound via ferroptosis inhibition.
iv. Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely adopted Ellman's method for assessing AChE activity.
-
Principle: This assay quantifies AChE activity by measuring the rate of formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product. TNB is generated from the reaction between thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The absorbance of TNB is monitored spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (e.g., sesquiterpenoids) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the necessary solutions: 100 mM phosphate buffer (pH 8.0), 10 mM DTNB in phosphate buffer, 14 mM ATCI in deionized water (prepare fresh), and AChE solution (e.g., 1 U/mL) in phosphate buffer (keep on ice).
-
Set up the reactions in a 96-well plate in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound at various concentrations.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Start the reaction by adding 10 µL of the ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Neurite Outgrowth Assay in PC12 Cells
This protocol is designed to evaluate the capacity of compounds to stimulate NGF-mediated neurite outgrowth in PC12 cells.
-
Principle: The rat pheochromocytoma cell line, PC12, differentiates into neuron-like cells and extends neurites when treated with Nerve Growth Factor (NGF). This cellular model is instrumental in screening for compounds that can either enhance or mimic the neurotrophic actions of NGF.
-
Materials:
-
PC12 cells
-
Complete growth medium
-
Differentiation medium
-
Nerve Growth Factor (NGF)
-
Collagen-coated culture vessels
-
Test compounds
-
Microscope with imaging capabilities
-
-
Procedure:
-
Culture PC12 cells in complete growth medium in collagen-coated flasks.
-
Seed the cells onto collagen-coated 24- or 48-well plates.
-
After 24 hours, replace the growth medium with differentiation medium.
-
Add the test compounds at various concentrations. Include appropriate positive (optimal NGF) and negative (medium only) controls.
-
Incubate for 48-72 hours.
-
Capture images of the cells using a microscope.
-
-
Data Analysis:
-
A cell is considered to have differentiated if it has at least one neurite that is longer than the cell body's diameter.
-
Count the total and differentiated cells in multiple fields for each treatment.
-
Calculate the percentage of neurite-bearing cells: % Differentiated Cells = (Number of neurite-bearing cells / Total number of cells) x 100.
-
3. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).
-
Principle: Macrophage cell lines, such as RAW 264.7, produce nitric oxide in response to pro-inflammatory stimuli like LPS. The quantity of NO can be determined by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite
-
Test compounds
-
96-well culture plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the supernatant.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent Component B and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production relative to the LPS-only control.
-
Determine the IC₅₀ value for NO production inhibition.
-
Caption: Workflow for comparative bioactivity analysis of Valeriana sesquiterpenoids.
The sesquiterpenoids found in Valeriana species, with this compound being a notable example, demonstrate significant potential in the realms of neuroprotection and anti-inflammation. Although direct comparative studies remain scarce, the existing evidence indicates that various sesquiterpenoid classes have distinct and powerful biological effects. The unique mechanism of this compound in inhibiting ferroptosis presents a novel direction for the development of neuroprotective therapies. To fully unlock the therapeutic potential of these compounds and understand their structure-activity relationships, further research involving direct quantitative comparisons in standardized assays is essential. The experimental protocols detailed in this guide provide a solid framework for these future investigations.
References
A Head-to-Head Comparison of (-)-Isobicyclogermacrenal and Oxymatrine as Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The quest for effective anti-fibrotic therapies has led researchers to explore a variety of natural and synthetic compounds. This guide provides a detailed, head-to-head comparison of two such promising agents: (-)-Isobicyclogermacrenal and oxymatrine (B1678083). Both compounds have demonstrated significant anti-fibrotic properties, primarily through the modulation of the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.
At a Glance: Key Anti-Fibrotic Properties
| Feature | This compound | Oxymatrine |
| Primary Source | Aristolochia yunnanensis | Sophora flavescens |
| Primary Mechanism | Inhibition of TGF-β/Smad signaling pathway | Inhibition of TGF-β signaling and other pathways |
| Potency | Reported to be more potent than oxymatrine in a cardiac fibrosis model[1] | Effective in various fibrosis models (liver, lung, cardiac)[2][3][4] |
| Clinical Data | Preclinical | Clinical trials for hepatic fibrosis[5][6] |
Quantitative Comparison of Anti-Fibrotic Efficacy
The following tables summarize the quantitative data on the anti-fibrotic effects of this compound and oxymatrine from various experimental models.
Table 1: In Vitro Anti-Fibrotic Activity
| Compound | Cell Type | Assay | Concentration | Result | Reference |
| This compound | TGF-β1-stimulated cardiac fibroblasts | Inhibition of α-SMA mRNA expression | 10 µM | Significant reduction | [7] |
| TGF-β1-stimulated cardiac fibroblasts | Inhibition of fibronectin mRNA expression | 10 µM | Significant reduction | [7] | |
| TGF-β1-stimulated cardiac fibroblasts | Inhibition of collagen I mRNA expression | 10 µM | Significant reduction | [7] | |
| TGF-β1-stimulated cardiac fibroblasts | Inhibition of collagen III mRNA expression | 10 µM | Significant reduction | [7] | |
| Oxymatrine | Aldosterone-induced cardiac fibroblasts | Inhibition of cell proliferation (MTT assay) | 378 µM, 757 µM | Significant inhibition | [4] |
| Aldosterone-induced cardiac fibroblasts | Inhibition of collagen I & III secretion | 378 µM, 757 µM | Significant inhibition | [4] | |
| NaAsO2-induced LX2 cells (human hepatic stellate cells) | Inhibition of cell proliferation | Not specified | Inhibited proliferation | [8] | |
| TGF-β1-induced A549 cells (human lung adenocarcinoma) | Inhibition of apoptosis | 0.25, 0.50, 1.00 mg/ml | Significantly protected against apoptosis | [9] |
Table 2: In Vivo Anti-Fibrotic Activity
| Compound | Animal Model | Fibrosis Type | Dosage | Key Findings | Reference |
| Oxymatrine | CCl4-induced rat model | Hepatic | Not specified | Effectively inhibited fibrogenesis | [2] |
| AMI-induced rat model | Myocardial | 25 and 50 mg/kg | Ameliorated hemodynamics and inhibited fibrosis markers | [3] | |
| NaAsO2-induced rat model | Hepatic | Low and high doses | Inhibited ECM secretion and reduced liver index | [8] | |
| Bleomycin-induced mouse model | Pulmonary | 40 mg/kg | Alleviated lung tissue damage and collagen deposition | [10] |
Mechanisms of Anti-Fibrotic Action
Both this compound and oxymatrine exert their anti-fibrotic effects primarily by interfering with the TGF-β signaling pathway, a critical driver of fibrosis.
This compound:
This compound has been shown to be a potent inhibitor of the canonical TGF-β/Smad signaling pathway.[1] It acts by inhibiting the phosphorylation of the TGF-β type I receptor, which in turn prevents the phosphorylation of the downstream signaling molecules Smad2 and Smad3.[1] This blockade of Smad phosphorylation inhibits their translocation to the nucleus, thereby preventing the transcription of pro-fibrotic genes such as those for α-smooth muscle actin (α-SMA), fibronectin, and various collagens.[1]
Oxymatrine:
Oxymatrine also targets the TGF-β signaling pathway. Studies have demonstrated its ability to inhibit the expression of TGF-β1 and its receptors, as well as the downstream Smad proteins.[3][4] Beyond the TGF-β pathway, oxymatrine has been reported to exert its anti-fibrotic effects through multiple mechanisms, including:
-
Suppressing Endoplasmic Reticulum (ER) Stress: Oxymatrine can alleviate ER stress, which is implicated in the pathogenesis of hepatic fibrosis.[8]
-
Inhibiting Hepatic Stellate Cell (HSC) Activation: A key event in liver fibrosis, the activation of HSCs, is suppressed by oxymatrine.[8]
-
Modulating Inflammatory Responses: Oxymatrine has demonstrated anti-inflammatory properties that can contribute to its anti-fibrotic effects.
-
Regulating Apoptosis: Oxymatrine can inhibit apoptosis in certain cell types, such as alveolar epithelial cells, which is a protective mechanism against pulmonary fibrosis.[9]
Signaling Pathway Diagrams
Caption: Canonical TGF-β/Smad signaling pathway and points of inhibition by this compound and Oxymatrine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
Cardiac Fibroblast Proliferation Assay (MTT Assay)
-
Cell Culture: Primary cardiac fibroblasts are isolated from neonatal Sprague-Dawley rats and cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compound (e.g., oxymatrine) for a specified duration (e.g., 2 hours).[4] Subsequently, a pro-fibrotic stimulus (e.g., aldosterone (B195564) or TGF-β1) is added, and the cells are incubated for a further period (e.g., 48 hours).[4]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell proliferation is calculated relative to the control group.
Western Blot for α-SMA and Collagen I
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against α-SMA and Collagen I overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Caption: General experimental workflow for evaluating anti-fibrotic agents.
Quantitative Real-Time PCR (qRT-PCR) for Fibronectin and Collagen III mRNA
-
RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent or a commercial RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green master mix. The reaction mixture includes the cDNA template, forward and reverse primers for the target genes (fibronectin, collagen III) and a housekeeping gene (e.g., GAPDH), and the SYBR Green mix.
-
Thermal Cycling: The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Conclusion
Both this compound and oxymatrine are promising natural compounds with significant anti-fibrotic properties, primarily through the inhibition of the TGF-β signaling pathway. The available evidence suggests that this compound may be more potent, at least in the context of cardiac fibrosis.[1] However, oxymatrine has been more extensively studied across various types of fibrosis and has undergone clinical evaluation for liver fibrosis, indicating a more advanced stage of development.[5][6]
For researchers in the field of anti-fibrotic drug discovery, both compounds represent valuable leads. Further head-to-head comparative studies in different fibrosis models are warranted to fully elucidate their relative efficacy and potential therapeutic applications. The detailed experimental protocols provided in this guide should facilitate such future investigations. The distinct yet overlapping mechanisms of action of these two compounds also suggest that they could serve as important tools to further unravel the complex pathophysiology of fibrotic diseases.
References
- 1. Oxymatrine ameliorates myocardial injury by inhibiting oxidative stress and apoptosis via the Nrf2/HO-1 and JAK/STAT pathways in type 2 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of oxymatrine on experimental hepatic fibrosis and its mechanism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of oxymatrine on myocardial fibrosis induced by acute myocardial infarction in rats involved in TGF-β₁-Smads signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxymatrine inhibits aldosterone-induced rat cardiac fibroblast proliferation and differentiation by attenuating smad-2,-3 and-4 expression: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsule oxymatrine in treatment of hepatic fibrosis due to chronic viral hepatitis: A randomized, double blind, placebo-controlled, multicenter clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Mechanism of oxymatrine in preventing hepatic fibrosis formation in patients with chronic hepatitis B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxymatrine exerts anti-fibrotic effects in a rat model of hepatic fibrosis by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxymatrine inhibits TGF‑β1‑mediated mitochondrial apoptotic signaling in alveolar epithelial cells via activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxymatrine attenuates pulmonary fibrosis via APE1-mediated regulation of the PINK1/Parkin pathway - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of (-)-Isobicyclogermacrenal, a bioactive sesquiterpenoid, and related substances. By examining changes in gene expression, this document aims to elucidate the mechanisms of action and potential therapeutic applications of these compounds. The information is compiled from recent studies, with a focus on quantitative data, experimental protocols, and the visualization of affected signaling pathways.
Introduction to this compound
This compound is a sesquiterpenoid compound isolated from Valeriana officinalis, a plant with a long history of use in traditional medicine for its sedative and anxiolytic properties. Recent research has highlighted its potential in neuroprotection. A key study has shown that this compound ameliorates cognitive impairment and neurological damage caused by sleep deprivation in rats by mitigating hippocampal ferroptosis, a form of iron-dependent programmed cell death.[1] This guide delves into the transcriptomic data that underpins these findings and draws comparisons with its stereoisomer, (+)-Isobicyclogermacrenal, and the broader transcriptomic landscape of ferroptosis.
Transcriptomic Profile of this compound
A pivotal study involving a rat model of sleep deprivation revealed that this compound administration leads to significant changes in the hippocampal transcriptome. The analysis pointed towards a mechanism centered on the modulation of specific metabolic and cell death pathways.
Key Findings:
-
Target Identification: The study identified Transferrin Receptor (TFRC) as a direct target of this compound.[1]
-
Pathway Modulation: Comprehensive transcriptomic and metabolomic analyses indicated that the compound mitigates abnormalities in iron metabolism, cholesterol metabolism, and glutathione (B108866) metabolism.[1]
-
Primary Outcome: These molecular changes lead to reduced oxidative stress, mitigation of ferroptosis, and decreased neuroinflammation in the hippocampus.[1]
Table 1: Key Pathways and Genes Modulated by this compound
| Pathway/Process | Key Gene(s)/Target | Effect | Reference |
| Iron Metabolism | TFRC | Direct Target, improved iron metabolism | [1] |
| Ferroptosis | (Pathway-level effect) | Ameliorated | [1] |
| Cholesterol Metabolism | (Pathway-level effect) | Mitigated abnormalities | [1] |
| Glutathione Metabolism | (Pathway-level effect) | Mitigated abnormalities | [1] |
| Neuroinflammation | (Pathway-level effect) | Reduced | [1] |
| Oxidative Stress | (Pathway-level effect) | Reduced | [1] |
Experimental Protocol: Transcriptomic Analysis of this compound in a Sleep Deprivation Model
-
Animal Model: A sleep deprivation model was established in rats using p-chlorophenylalanine (PCPA).
-
Treatment: Rats were administered this compound.
-
Sample Collection: Hippocampal tissues were collected for analysis.
-
Analysis: Transcriptomic and metabolomic analyses were performed to investigate the underlying mechanisms of action. Specific details on the RNA sequencing platform, library preparation, and bioinformatic pipeline were not fully detailed in the abstract.
-
Validation: Behavioral tests (e.g., cognitive performance) and histological studies of the hippocampus and cerebral cortex were conducted to confirm the physiological effects.[1]
Proposed Mechanism of Action for this compound
The transcriptomic data suggests a signaling cascade initiated by the binding of this compound to the Transferrin Receptor. This interaction modulates iron metabolism, which in turn suppresses the ferroptosis cell death pathway, ultimately leading to reduced neuroinflammation and neuroprotection.
Caption: Proposed mechanism of this compound.
Comparative Analysis
Direct comparative transcriptomic studies between this compound and related compounds are not yet available. This section provides a comparison based on existing data from separate studies, highlighting different biological contexts and molecular pathways.
vs. (+)-Isobicyclogermacrenal
A study on the stereoisomer, (+)-Isobicyclogermacrenal, investigated its effects in the context of cardiac fibrosis. While this study did not involve a full transcriptomic analysis, it did measure the mRNA levels of key fibrosis biomarkers.
Key Findings for (+)-Isobicyclogermacrenal:
-
Biological Context: Alleviation of cardiac fibrosis.[2]
-
Mechanism: Inhibition of the TGF-β/Smad signaling pathway.[2]
-
Gene Expression Effects: Down-regulation of mRNA levels for fibronectin and α-smooth muscle actin.[2]
Table 2: Comparison of this compound and (+)-Isobicyclogermacrenal
| Feature | This compound | (+)-Isobicyclogermacrenal |
| Biological Context | Neuroprotection in Sleep Deprivation | Anti-cardiac fibrosis |
| Primary Pathway | Ferroptosis Inhibition | TGF-β/Smad Inhibition |
| Known Target(s) | TFRC | TGF-β Type I Receptor (phosphorylation) |
| Effect on Gene Expression | Broad transcriptomic changes related to metabolism and ferroptosis | Down-regulation of fibronectin and α-smooth muscle actin mRNA |
| Reference | [1] | [2] |
vs. General Ferroptosis Transcriptomic Signature
The mechanism of this compound appears to be strongly linked to the inhibition of ferroptosis. Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides. Transcriptomic analyses of ferroptosis in various models have identified common signatures.
General Transcriptomic Features of Ferroptosis Induction:
-
Glutathione Metabolism: Down-regulation of genes involved in glutathione synthesis and function, such as Glutathione Peroxidase 4 (GPX4).
-
Iron Metabolism: Modulation of genes involved in iron transport and storage.
-
Lipid Metabolism: Changes in the expression of genes involved in lipid synthesis and peroxidation.
This compound appears to counteract these typical pro-ferroptotic transcriptomic changes by improving glutathione and iron metabolism.[1]
vs. Valeriana officinalis Extract
This compound is a component of Valeriana officinalis extract. Studies on the whole extract, while not providing a full transcriptomic picture, have shown effects on the expression of specific genes.
-
CYP3A1: Administration of Valeriana officinalis extract in rats led to a decrease in the mRNA expression of CYP3A1, a key enzyme in drug metabolism.[3]
-
GABRB3: The extract was found to significantly increase the mRNA expression of the GABRB3 gene, which encodes the β3-subunit of the GABAA receptor, a key target for sedative compounds.
-
TNF-α and iNOS: In activated microglial cells, the extract inhibited the gene expression of the pro-inflammatory markers TNF-α and iNOS.[4]
These findings suggest that the whole extract has multiple active components that target different pathways, including those involved in sedation and inflammation.
Signaling Pathway Visualizations
TGF-β/Smad Pathway Inhibited by (+)-Isobicyclogermacrenal
This pathway is crucial in fibrosis. (+)-Isobicyclogermacrenal intervenes at the receptor level, preventing the downstream signaling cascade that leads to the expression of fibrotic genes.
Caption: TGF-β/Smad pathway and its inhibition.
Experimental Workflow: Comparative Transcriptomics
This diagram illustrates a general workflow for conducting a comparative transcriptomic study of natural compounds.
Caption: A general experimental workflow.
Conclusion
The available transcriptomic data for this compound strongly supports its neuroprotective effects through the novel mechanism of ferroptosis inhibition, mediated by the modulation of iron, cholesterol, and glutathione metabolism. Its direct interaction with the Transferrin Receptor (TFRC) marks it as a compound with a specific molecular target.
Comparison with its stereoisomer, (+)-Isobicyclogermacrenal, reveals that even small structural differences can lead to distinct biological activities and engagement of different signaling pathways (ferroptosis vs. TGF-β/Smad). Furthermore, the effects of the whole Valeriana officinalis extract suggest a complex interplay of multiple bioactive compounds.
This guide highlights the power of transcriptomics in elucidating the mechanisms of natural products. Future research should focus on direct, side-by-side comparative transcriptomic analyses of this compound and its related compounds in various cell types and disease models to further delineate their therapeutic potential and specificity.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Standardized Valeriana officinalis Extract on the CYP3A1 Gene Expression by Nuclear Receptors in In Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
A Researcher's Guide to Investigating the Synergistic Potential of (-)-Isobicyclogermacrenal
For Researchers, Scientists, and Drug Development Professionals
(-)-Isobicyclogermacrenal (IG), a sesquiterpenoid isolated from plants such as Valeriana officinalis and Aristolochia yunnanensis, has emerged as a promising natural compound with significant therapeutic potential. Recent studies have illuminated its neuroprotective and anti-fibrotic properties, stemming from its ability to modulate critical cellular pathways, including the inhibition of ferroptosis and inflammation. While the individual bioactivities of IG are compelling, its potential synergistic effects when combined with other natural compounds remain a nascent area of research.
This guide provides a comparative framework for researchers aiming to explore these synergies. In the absence of direct experimental data on IG combinations, this document presents a theoretical yet data-driven approach to selecting synergistic partners, designing robust experimental protocols, and interpreting potential outcomes.
Unveiling the Mechanisms of this compound
Understanding the mechanism of action of IG is paramount to identifying suitable partners for synergistic combinations. Current research indicates that IG exerts its effects through several key pathways:
-
Anti-Ferroptotic Activity: IG has been shown to ameliorate hippocampal ferroptosis, a form of iron-dependent regulated cell death. It achieves this by directly targeting and improving the metabolism of Transferrin Receptor (TFRC), a key protein in iron uptake. This leads to a reduction in oxidative stress and neuroinflammation.[1]
-
Anti-Inflammatory Effects: By mitigating ferroptosis-induced oxidative stress, IG indirectly reduces neuroinflammation. This suggests an ability to interfere with inflammatory cascades that are often intertwined with cellular damage.[1]
-
Anti-Fibrotic Activity: In the context of cardiac health, IG has demonstrated the ability to alleviate fibrosis by inhibiting the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[2] This pathway is a central regulator of fibrosis in various tissues, including the brain.
Hypothetical Synergistic Combinations with this compound
Based on the known mechanisms of IG, several classes of natural compounds present themselves as logical candidates for synergistic studies. The following table outlines these potential combinations, their rationale, and the expected synergistic outcomes.
| Compound Class | Exemplary Compound | Mechanism of Action | Rationale for Synergy with this compound | Expected Synergistic Outcome |
| Polyphenols | Curcumin | Potent antioxidant and anti-inflammatory agent; inhibits NF-κB and MAPK signaling pathways.[3][4][5][6] | Complementary anti-inflammatory action. While IG targets ferroptosis-induced inflammation, Curcumin directly inhibits major inflammatory signaling hubs. | Enhanced neuroprotection and reduction of neuroinflammation. |
| Stilbenoids | Resveratrol | Activates sirtuins (e.g., SIRT1), which have roles in cellular health and longevity; antioxidant and anti-inflammatory properties.[4][5] | Multi-target neuroprotection. The combination could address both iron-mediated cell death (via IG) and broader cellular stress responses (via Resveratrol). | Increased neuronal survival and improved cognitive function in models of neurodegeneration. |
| Flavonoids | Quercetin | Strong antioxidant; inhibits inflammatory enzymes and cytokines; modulates signaling pathways like PI3K/Akt.[7][8] | Potentiation of anti-inflammatory and antioxidant effects. Quercetin's broad antioxidant capacity could reduce the overall oxidative load, enhancing IG's specific anti-ferroptotic action. | Superior reduction of oxidative stress markers and inflammatory cytokines. |
| Terpenoids | Ginkgolide B | A component of Ginkgo biloba; known to have neuroprotective effects and inhibit platelet-activating factor.[5][9] | Additive or synergistic neuroprotective effects through different mechanisms. | Enhanced protection against ischemic brain injury and other neurological insults. |
Experimental Protocols
To empirically validate the hypothesized synergies, a systematic experimental approach is required. The following protocols for a checkerboard assay and the subsequent calculation of the Combination Index (CI) provide a standardized method for quantifying drug interactions.
Checkerboard Synergy Assay
This assay is a widely used in vitro method to assess the interactions between two compounds.[10][11][12][13]
a. Materials:
-
96-well microtiter plates
-
Cell culture medium appropriate for the cell line being tested (e.g., neuronal cell line for neuroprotection studies)
-
Cell line of interest
-
This compound (Compound A) stock solution
-
Second natural compound (Compound B) stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the 96-well plates with the chosen cell line at a predetermined density and allow them to adhere overnight in the incubator.
-
Compound Preparation: Prepare serial dilutions of Compound A and Compound B in the cell culture medium. Typically, a 2-fold serial dilution is performed.
-
Plate Setup:
-
Along the x-axis (e.g., columns 2-11), add increasing concentrations of Compound A.
-
Along the y-axis (e.g., rows B-G), add increasing concentrations of Compound B.
-
This creates a matrix where each well contains a unique combination of concentrations of the two compounds.
-
Include controls: a row with only Compound A dilutions (Compound B concentration = 0), a column with only Compound B dilutions (Compound A concentration = 0), and wells with untreated cells (vehicle control).
-
-
Incubation: Incubate the plate for a duration appropriate to the cell line and the endpoint being measured (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Data Collection: Measure the absorbance or fluorescence using a microplate reader to determine the percentage of cell viability in each well relative to the untreated control.
Calculation of the Combination Index (CI)
The Combination Index (CI), based on the Chou-Talalay method, is a quantitative measure of the interaction between two drugs.[14][15]
a. Formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ is the concentration of Compound A alone that produces a certain effect (e.g., 50% inhibition of cell viability, IC50).
-
(Dx)₂ is the concentration of Compound B alone that produces the same effect.
-
(D)₁ and (D)₂ are the concentrations of Compound A and Compound B in combination that also produce the same effect.
b. Interpretation:
-
CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
c. Procedure:
-
Determine IC50 values: From the single-drug control wells in the checkerboard assay, calculate the IC50 for both Compound A and Compound B.
-
Identify iso-effective combinations: Find the combinations of (D)₁ and (D)₂ from the checkerboard matrix that produce the same 50% inhibition effect.
-
Calculate CI: For each iso-effective combination, plug the values of (D)₁, (D)₂, (Dx)₁, and (Dx)₂ into the CI formula.
-
Generate Fa-CI Plot (optional but recommended): Calculate CI values at different effect levels (Fraction affected, Fa, e.g., 25%, 50%, 75% inhibition) to create a Fa-CI plot. This provides a more comprehensive view of the interaction across a range of concentrations.
Visualizing Pathways and Protocols
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of this compound.
Caption: Hypothetical synergy of IG and Curcumin.
Caption: Experimental workflow for a checkerboard synergy assay.
Conclusion
The exploration of synergistic interactions between this compound and other natural compounds represents a promising frontier in the development of novel therapeutics, particularly for neurodegenerative diseases. By leveraging its known mechanisms of action—namely the inhibition of ferroptosis and the TGF-β/Smad pathway—researchers can rationally design combination studies. The protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations. The systematic application of these methods will be crucial in unlocking the full therapeutic potential of this compound and advancing the field of combination therapy with natural products.
References
- 1. Isobicyclogermacrenal ameliorates hippocampal ferroptosis involvement in neurochemical disruptions and neuroinflammation induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Isobicyclogermacrenal and spathulenol from Aristolochia yunnanensis alleviate cardiac fibrosis by inhibiting transforming growth factor β/small mother against decapentaplegic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Antioxidants and Natural Products in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mythreyaherbal.com [mythreyaherbal.com]
Safety Operating Guide
Prudent Disposal of (-)-Isobicyclogermacrenal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds like (-)-Isobicyclogermacrenal, ensuring safe and compliant disposal is a critical aspect of laboratory operations. In the absence of a specific Safety Data Sheet (SDS), this guide provides a framework for the proper disposal of this compound, emphasizing caution and adherence to institutional and regulatory standards. Uncharacterized research chemicals should always be treated as potentially hazardous.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a conservative approach to handling and disposal is essential. The compound should be managed as a substance with unknown but potential hazards.
Recommended Personal Protective Equipment (PPE) During Handling and Disposal:
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or neoprene gloves (ensure no degradation with solvent). | Prevents skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. |
II. Disposal Protocol
The primary principle for the disposal of research chemicals is to never discard them down the drain or in regular trash. All waste containing this compound must be collected, labeled, and disposed of through an approved hazardous waste management program.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound in a dedicated, sealable, and chemically compatible waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and the solvent (if in solution).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover. The standard procedure is to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling (-)-Isobicyclogermacrenal
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel compounds like (-)-Isobicyclogermacrenal are paramount. This sesquiterpenoid, isolated from sources such as Valeriana officinalis, is noted for its biological activities, including the potential to ameliorate neurological damage.[1] Given the limited specific safety data for this compound, it is crucial to handle it with a high degree of caution, assuming it may possess unknown hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for biologically active small molecules.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Must be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | Protects eyes from splashes or aerosolized particles of the compound. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. | Provides a robust barrier against skin absorption, which is a potential route of exposure. |
| Body Protection | Laboratory Coat | Long-sleeved, chemically resistant material. | Prevents contamination of personal clothing and skin in case of spills. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid or volatile solutions of this compound should be conducted within a certified chemical fume hood. | Minimizes the risk of inhalation, a primary route of exposure for powdered or volatile substances. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe footwear is mandatory. | Protects feet from spills and falling objects in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to minimize risks during the handling of this compound. Adherence to this protocol is critical for safe and effective research.
Preparation:
-
Designated Area: Before handling, designate a specific area within a chemical fume hood for all work with this compound.
-
Gather Materials: Ensure all necessary equipment, including weighing materials, solvents, and waste containers, are within immediate reach inside the fume hood to avoid unnecessary movement.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use a microbalance with a draft shield if necessary to prevent dissemination of the powder.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing or aerosolization.
-
During Experimentation: Keep all containers with this compound sealed when not in immediate use. All vessels containing the compound must be clearly and accurately labeled.
-
Avoid Solitary Work: Whenever possible, avoid working alone when handling significant quantities of the compound.
Post-Experiment:
-
Decontamination: Thoroughly decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips, gloves, and empty vials, in the designated hazardous waste containers.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: remove gloves first, followed by safety goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Instructions |
| Solid this compound | Labeled Hazardous Waste Container | Collect in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility has been confirmed. |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled Hazardous Waste Bag | Place all disposable items that have come into contact with this compound into a designated hazardous waste bag located within the fume hood. |
| Solutions of this compound | Labeled Hazardous Liquid Waste Container | Collect all liquid waste containing the compound in a sealed, clearly labeled container. Segregate from other liquid waste streams if necessary. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
